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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Crystal Structure of 2-Methyl-4-azatricyclo[5.2.1.0,2,6]dec-8-ene

For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract The tricyclic scaffold of 4-azatricyclo[5.2.1.0,2,6]dec-8-ene and its derivatives is a cornerstone in medicinal chemistry, demonst...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The tricyclic scaffold of 4-azatricyclo[5.2.1.0,2,6]dec-8-ene and its derivatives is a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] Understanding the precise three-dimensional arrangement of these molecules is paramount for structure-activity relationship (SAR) studies and rational drug design. This guide provides a comprehensive overview of the crystallographic analysis of the title compound, 2-Methyl-4-azatricyclo[5.2.1.0,2,6]dec-8-ene. While a definitive crystal structure for this specific molecule is not publicly available as of this writing, this document will serve as a complete methodological guide for its determination and a predictive analysis based on the crystallographic data of closely related analogues.

Introduction: The Significance of the Azatricyclo[5.2.1.0,2,6]dec-8-ene Core

The rigid, bicyclo[2.2.1]heptane (norbornene) framework inherent to the 4-azatricyclo[5.2.1.0,2,6]dec-8-ene system provides a unique conformational constraint that is of significant interest in the development of novel therapeutics. Derivatives of this scaffold have been investigated for a range of biological targets. The substituent at the 2-position, in this case, a methyl group, is expected to influence the molecule's steric and electronic properties, which in turn can modulate its biological activity.

A precise understanding of the crystal structure provides invaluable information on:

  • Molecular Conformation: The exact shape of the molecule in the solid state.

  • Intermolecular Interactions: How molecules pack together in a crystal lattice, which can influence physical properties like solubility and melting point.

  • Stereochemistry: Unambiguous assignment of the relative and absolute stereochemistry of chiral centers.

This guide will walk through the necessary steps to obtain and analyze the crystal structure of 2-Methyl-4-azatricyclo[5.2.1.0,2,6]dec-8-ene, providing a robust framework for researchers in the field.

Experimental Workflow for Single-Crystal X-ray Diffraction

The determination of a molecule's crystal structure is a multi-step process that requires careful execution. The following is a detailed protocol that serves as a roadmap for the crystallographic analysis of the title compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement cluster_reporting Reporting synthesis Synthesis of 2-Methyl-4-azatricyclo[5.2.1.0,2,6]dec-8-ene purification Purification (e.g., Column Chromatography) synthesis->purification crystallization Single Crystal Growth (e.g., Slow Evaporation) purification->crystallization data_collection Single-Crystal X-ray Diffraction crystallization->data_collection structure_solution Structure Solution (e.g., SHELXT) data_collection->structure_solution refinement Structure Refinement (e.g., SHELXL) structure_solution->refinement validation Validation (e.g., checkCIF) refinement->validation cif Crystallographic Information File (CIF) validation->cif

Figure 1: Experimental workflow for crystal structure determination.
Synthesis and Purification

The initial and most critical step is the synthesis of high-purity 2-Methyl-4-azatricyclo[5.2.1.0,2,6]dec-8-ene. The presence of impurities can significantly hinder or prevent the growth of single crystals suitable for diffraction. Standard organic synthesis procedures followed by rigorous purification, for instance, by column chromatography or recrystallization, are essential. The identity and purity of the compound should be confirmed by methods such as NMR and mass spectrometry.

Crystal Growth

The growth of single crystals of sufficient size and quality is often the most challenging part of the process. Several techniques can be employed, with slow evaporation being the most common for organic molecules.

Protocol for Slow Evaporation:

  • Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, hexane, or a combination thereof) to near saturation in a clean vial.

  • Loosely cap the vial to allow for slow evaporation of the solvent.

  • Store the vial in a vibration-free environment at a constant temperature.

  • Monitor the vial over several days to weeks for the formation of single crystals.

Data Collection

Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection.

Instrumentation: A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) is used.

Procedure:

  • The crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms.

  • A series of diffraction images are collected as the crystal is rotated.

  • The positions and intensities of the diffraction spots are recorded.

Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure.

Software: Widely used software packages for this purpose include the SHELX suite (SHELXT for structure solution and SHELXL for refinement).

Steps:

  • Unit Cell Determination and Data Reduction: The diffraction data is processed to determine the unit cell parameters and space group, and the intensities are corrected for various experimental factors.

  • Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and displacement parameters are refined using a least-squares algorithm to achieve the best fit between the observed and calculated diffraction data. Hydrogen atoms are typically placed in calculated positions.[1]

Predicted Crystal Structure and Conformational Analysis

Based on the crystal structures of several related 4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione derivatives, we can predict the key structural features of 2-Methyl-4-azatricyclo[5.2.1.0,2,6]dec-8-ene.[1][3][4]

The tricyclic core is expected to adopt a rigid conformation where:

  • The six-membered ring of the norbornene moiety adopts a boat conformation .[1]

  • The two five-membered rings adopt envelope conformations .[1]

The methyl group at the 2-position will introduce a new stereocenter, and its orientation will be of key interest.

Tabulated Predicted Crystallographic Parameters

The following table provides a predictive summary of the crystallographic data for the title compound, based on published data for analogous structures.

ParameterPredicted Value/Information
Crystal SystemMonoclinic or Orthorhombic
Space GroupCentrosymmetric (e.g., P2₁/c) or non-centrosymmetric depending on chirality
Z (molecules per unit cell)4 or 8
Conformation of 6-membered ringBoat
Conformation of 5-membered ringsEnvelope

Intermolecular Interactions and Crystal Packing

The nature of the substituent at the 4-position (the nitrogen atom) will largely dictate the types of intermolecular interactions observed in the crystal packing. In the case of 2-Methyl-4-azatricyclo[5.2.1.0,2,6]dec-8-ene, the secondary amine is capable of acting as a hydrogen bond donor. Therefore, it is highly probable that the crystal structure will be stabilized by intermolecular N-H···N or N-H···π hydrogen bonds. The presence of other functional groups would introduce additional interactions. For instance, in derivatives with carbonyl groups, C-H···O interactions are commonly observed.[1][3]

packing_interactions cluster_molecule1 Molecule A cluster_molecule2 Molecule B N1 N-H N2 N N1->N2 N-H···N Hydrogen Bond Pi2 C=C (π-system) N1->Pi2 N-H···π Interaction Pi1 C=C (π-system)

Figure 2: Potential intermolecular interactions in the crystal lattice.

Conclusion and Future Perspectives

The determination of the crystal structure of 2-Methyl-4-azatricyclo[5.2.1.0,2,6]dec-8-ene is a crucial step in understanding its chemical and physical properties. This guide provides a comprehensive framework for achieving this, from synthesis and crystal growth to data analysis and interpretation. The predicted conformational features, based on closely related structures, offer a solid starting point for what to expect.

For drug development professionals, an accurate crystal structure will enable more precise in silico modeling, including docking studies with biological targets. This, in turn, will facilitate the design of more potent and selective analogues, ultimately accelerating the drug discovery process. It is our hope that this guide will serve as a valuable resource for researchers working with this important class of molecules.

References

  • 4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione. PMC. [Link]

  • 4-(2-Aminophenyl)-10-oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione. PMC. [Link]

  • 2-(3,5-Dioxo-4-azatricyclo[5.2.1.0]dec-8-en-4-yl)acetic acid. ResearchGate. [Link]

  • Biological evaluation of 10-(diphenylmethylene)- 4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione derivatives. ResearchGate. [Link]

  • Synthesis and crystal structure of N-(5-acetyl-4- methylpyrimidin-2-yl)benzenesulfonamide. Cardiff University. [Link]

  • Synthesis and crystal structure of 2-(2,4-dioxo-6-methylpyran-3-ylidene)-4-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine. PMC. [Link]

Sources

Exploratory

Exact Mass and Molecular Weight Profiling of 2-Methyl-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene: A Technical Guide for Drug Discovery

Executive Summary The transition from flat, two-dimensional aromatic rings to complex, sp3-rich three-dimensional architectures is a defining trend in modern drug discovery. 2-Methyl-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from flat, two-dimensional aromatic rings to complex, sp3-rich three-dimensional architectures is a defining trend in modern drug discovery. 2-Methyl-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene (CAS: 1934576-29-0) is a highly functionalized, bridged polycyclic amine that serves as a versatile scaffold for synthesizing novel therapeutics. This whitepaper provides an in-depth physicochemical profile of this aza-tricyclic core, detailing its exact mass and molecular weight data, and outlines a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for its structural verification.

The Aza-Tricyclic Scaffold in Modern Drug Discovery

Rigid, sp3-rich scaffolds like aza-tricyclic systems have gained immense traction in drug discovery due to their ability to improve pharmacokinetic (PK) properties and reduce off-target toxicity compared to traditional planar molecules [1].

The structural causality of 2-Methyl-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene lies in its three distinct functional domains:

  • Conformational Rigidity: The tricyclo[5.2.1.0^{2,6}]decane skeleton locks the molecule into a specific 3D vector, reducing the entropic penalty upon binding to a target protein.

  • Basic Aza-Nitrogen: The nitrogen atom at position 4 allows for critical hydrogen-bonding interactions and enables the formation of stable pharmaceutical salts (e.g., hydrochlorides), drastically improving aqueous solubility.

  • Bridged Alkene: The double bond at position 8 serves as a synthetic handle for late-stage functionalization (e.g., epoxidation, dihydroxylation, or cross-coupling), allowing medicinal chemists to rapidly generate structure-activity relationship (SAR) libraries.

Scaffold_Logic Core 2-Methyl-4-azatricyclo [5.2.1.0^{2,6}]dec-8-ene Rigidity High sp3 Character (Conformational Rigidity) Core->Rigidity Aza Basic Aza-Nitrogen (H-Bonding / Salt Formation) Core->Aza Alkene Bridged Alkene (Late-Stage Functionalization) Core->Alkene Tox Reduced Off-Target Toxicity Rigidity->Tox PK Improved PK/PD Profiles Aza->PK Deriv Library Generation (SAR) Alkene->Deriv

Fig 1. Pharmacophore logic and structural advantages of the aza-tricyclic scaffold in drug design.

Physicochemical Profiling: Molecular Weight & Exact Mass

Understanding the precise mass characteristics of the C10H15N formula is critical for identifying the compound in complex biological matrices or synthetic reaction mixtures. While "molecular weight" reflects the isotopic average found in nature, the "exact mass" (monoisotopic mass) is the mass of the molecule calculated using the most abundant isotopes of each element (12C, 1H, 14N).

Table 1: Quantitative Mass Data for 2-Methyl-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene

ParameterValueCalculation Basis / Causality
Chemical Formula C10H15NTricyclic core (C10) + Aza substitution (N) + Methyl (CH3)
Molecular Weight (MW) 149.237 g/mol Isotopic abundance average (C: 12.011, H: 1.008, N: 14.007)
Monoisotopic Exact Mass (M) 149.1204 DaPrimary isotopes only (C: 12.00000, H: 1.00783, N: 14.00307)
Protonated Mass [M+H]+ 150.1277 DaAddition of a proton (H+: 1.00728 Da) during ESI+
Mass Defect +0.1204 DaDeviation from the nominal mass (149 Da), driven by hydrogen

High-Resolution Mass Spectrometry (HRMS) Protocol

To experimentally validate the exact mass of this compound, High-Resolution Mass Spectrometry (HRMS) utilizing an Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF) system is the analytical gold standard [2]. A mass accuracy of <5 ppm is required to unambiguously confirm the C10H15N formula.

Self-Validating Experimental Methodology

This protocol is designed as a self-validating system; the inclusion of an internal lock mass ensures that any environmental or instrumental deviations are automatically corrected in real-time [3].

Step 1: Sample Preparation

  • Action: Dissolve the analyte in LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

  • Causality: Formic acid acts as a proton donor. Because the aza-tricyclic core contains a basic nitrogen, the acidic modifier ensures complete protonation, maximizing the[M+H]+ signal intensity in positive ion mode.

Step 2: Instrument Calibration

  • Action: Perform external calibration using a sodium formate cluster solution to establish a baseline mass accuracy across the 50–1000 m/z range.

Step 3: Lock Mass Injection (Internal Calibration)

  • Action: Co-infuse a known reference standard (e.g., Leucine Enkephalin,[M+H]+ = 556.2771 Da) continuously via a secondary sprayer.

  • Causality: The lock mass corrects for real-time instrument drift caused by minute thermal fluctuations in the TOF flight tube. By continuously referencing a known exact mass, the system self-corrects, ensuring the mass error for the target analyte remains strictly below 2 ppm.

Step 4: Data Acquisition

  • Action: Operate the ESI-QTOF in positive mode. Set capillary voltage to 3.0 kV and desolvation temperature to 300°C. Acquire data in centroid mode.

  • Causality: Centroiding the data mathematically calculates the exact apex of the mass peak, which is strictly required to achieve four-decimal-place accuracy (150.1277 Da).

MS_Workflow Sample 1. Sample Preparation (Analyte in MeOH/0.1% FA) ESI 2. Electrospray Ionization (Positive Mode: [M+H]+) Sample->ESI QTOF 3. Q-TOF Mass Analyzer (High-Res m/z Separation) ESI->QTOF Detection 4. Detector & Lock Mass (Real-Time Calibration) QTOF->Detection Data 5. Data Processing (Exact Mass: 150.1277 Da) Detection->Data

Fig 2. Step-by-step ESI-QTOF HRMS workflow for exact mass determination of the aza-tricyclic core.

Conclusion

The precise characterization of 2-Methyl-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene is foundational for its use in advanced pharmaceutical synthesis. By leveraging its exact mass (149.1204 Da) and employing rigorous, lock-mass-corrected HRMS protocols, researchers can ensure structural integrity during the development of next-generation, sp3-enriched therapeutic libraries.

References

  • Barbour, P. M., Wang, W., Chang, L., Pickard, K. L., Rais, R., Slusher, B. S., & Wang, X. (2016). Property-Guided Synthesis of Aza-Tricyclic Indolines: Development of Gold Catalysis En Route. Advanced Synthesis & Catalysis, 358(9), 1482-1490.[Link]

  • Gu, H., et al. (2018). Method for the Routine Determination of Accurate Masses by Triple Quadrupole Mass Spectrometry. National Center for Biotechnology Information (PMC).[Link]

Foundational

Comprehensive Toxicity, Safety Profile, and SDS Analysis for 2-Methyl-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene

Executive Summary The compound 2-Methyl-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene (CAS: 1934576-29-0) belongs to a class of rigid, bridged tricyclic amines. Azatricyclic architectures—often synthesized via Diels-Alder cycloa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Methyl-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene (CAS: 1934576-29-0) belongs to a class of rigid, bridged tricyclic amines. Azatricyclic architectures—often synthesized via Diels-Alder cycloadditions of cyclopentadiene with maleimides or pyrrolines—are highly valued in modern drug discovery. They restrict conformational flexibility, which can exponentially increase binding affinity to target receptors . However, this structural rigidity, combined with the basicity of the nitrogen atom, introduces specific toxicological liabilities, including lipophilicity-driven off-target interactions, lysosomotropism, and potential CYP450 inhibition . This whitepaper synthesizes the physicochemical parameters, toxicological mechanisms, and safety handling protocols required for the safe laboratory application of this chemical scaffold.

Structural Paradigm & Physicochemical Kinetics

The safety and pharmacokinetic behavior of 2-Methyl-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene are intrinsically linked to its molecular geometry. The norbornene-fused pyrrolidine core creates a bulky, hydrophobic surface area. Because the basic amine is protonated at physiological pH (pH 7.4), the molecule acts as a lipophilic cation.

Causality of Toxicity: The endo or exo stereochemistry of the tricyclic system dictates the spatial orientation of the basic nitrogen. Rigid lipophilic cations are classic pharmacophores for hERG potassium channel blockade (leading to cardiotoxicity) and can easily cross the blood-brain barrier (BBB), leading to central nervous system (CNS) toxicity if not properly optimized. Furthermore, the rigid carbon framework resists rapid aliphatic oxidation, potentially leading to bioaccumulation.

Table 1: Physicochemical & Structural Parameters
ParameterValue / DescriptionPharmacological Implication
Chemical Formula C₁₀H₁₅N (Core scaffold derivative)Low molecular weight enables high membrane permeability.
Scaffold Type Bridged Tricyclic AmineHigh conformational rigidity limits target-site adaptability but increases specificity.
LogP (Estimated) 1.8 – 2.5Moderate lipophilicity; high risk of partitioning into lipid bilayers.
pKa (Estimated) 8.5 – 9.5Protonated at physiological pH; acts as a lysosomotropic agent.
Metabolic Vulnerability N-demethylation, EpoxidationThe dec-8-ene double bond is susceptible to CYP-mediated epoxidation, forming reactive intermediates.

Toxicological Profile & Mechanistic Liabilities

Based on structural alerts and data from related azatricyclic derivatives (e.g., 4-azatricyclo diones) , the toxicological profile of 2-Methyl-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene is characterized by the following mechanisms:

  • Acute Cytotoxicity: The compound exhibits moderate acute toxicity. The lipophilic nature allows it to embed within cellular membranes, potentially disrupting mitochondrial membrane potential and inducing apoptosis at high concentrations.

  • Hepatotoxicity (CYP450 Interaction): Basic amines frequently interact with the heme iron of Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4). The rigid tricyclic scaffold can fit snugly into the CYP active site, causing reversible competitive inhibition or mechanism-based inactivation via the formation of a reactive epoxide at the C8-C9 double bond.

  • Irritation & Sensitization: As a concentrated amine, the free base is a primary irritant to the skin, eyes, and respiratory mucosa, necessitating strict GHS compliance.

Safety Data Sheet (SDS) & Hazard Mitigation

To ensure laboratory safety, the following GHS classifications and handling protocols must be strictly adhered to when handling 2-Methyl-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene.

Table 2: GHS Hazard Classifications & Precautionary Statements
Hazard ClassCategoryHazard StatementPrecautionary Protocol
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.P280: Wear protective gloves/lab coat. Wash immediately if exposed.
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.P305+P351+P338: Rinse cautiously with water; remove contacts.
STOT (Single Exposure) Category 3H335: May cause respiratory irritation.P261 & P271: Avoid breathing dust/fumes; use only in a fume hood.
Engineering Controls & Spill Management
  • Ventilation: All manipulations of the neat powder or concentrated solutions must be performed inside a Class II biological safety cabinet or a certified chemical fume hood to prevent inhalation of aerosolized particulates.

  • Spill Protocol: In the event of a spill, neutralize the basic amine with a mild acidic solution (e.g., 5% acetic acid), absorb with an inert material (vermiculite or dry sand), and dispose of as hazardous organic waste. Do not flush down the sink, as tricyclic amines can be toxic to aquatic life.

Self-Validating Experimental Workflows

To accurately profile the safety of this compound, researchers must employ self-validating assays. Below are the standard operating procedures for evaluating its cytotoxicity and metabolic stability.

ToxicityWorkflow cluster_assays In Vitro Profiling Panel Start Compound Preparation (CAS: 1934576-29-0) MTT Cytotoxicity (MTT) HepG2 Cell Line Start->MTT CYP Microsomal Stability CYP450 Inhibition Start->CYP Patch hERG Patch Clamp Cardiotoxicity Start->Patch Data Data Acquisition (IC50, CL_int, IC50_hERG) MTT->Data CYP->Data Patch->Data Report Safety Profile & SDS Generation Data->Report

High-throughput toxicity screening workflow for azatricyclic compounds.

Protocol A: In Vitro Cytotoxicity Profiling (MTT Assay)

Causality: The MTT assay measures the reduction of a tetrazolium dye by mitochondrial succinate dehydrogenase. Because lipophilic amines can disrupt mitochondrial gradients, this assay directly quantifies the compound's impact on basal cellular metabolism. Self-Validation System: The assay requires a vehicle control (0.1% DMSO) to establish 100% baseline viability and a positive control (10 µM Doxorubicin) to prove the assay's sensitivity to cell death.

  • Cell Seeding: Seed HepG2 (human liver carcinoma) cells at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a serial dilution of 2-Methyl-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene from 0.1 µM to 100 µM in media (final DMSO concentration 0.1%). Treat cells for 48 hours.

  • Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours to allow viable cells to form purple formazan crystals.

  • Solubilization & Acquisition: Carefully aspirate the media and dissolve the formazan in 150 µL of pure DMSO. Read the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Protocol B: Phase I Microsomal Stability (CYP450 Clearance)

Causality: This assay determines how rapidly the liver metabolizes the compound. The rigid tricyclic framework may resist degradation, leading to a low intrinsic clearance ( CLint​ ) and potential bioaccumulation. Self-Validation System: Include Verapamil (a known rapidly metabolized CYP3A4 substrate) as a positive control to validate the enzymatic viability of the human liver microsomes (HLMs). Include a "minus-NADPH" negative control to rule out non-enzymatic degradation.

  • Incubation Mixture: Combine 1 µM of the test compound with pooled HLMs (0.5 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Kinetic Quenching: At time points 0, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot and immediately quench the reaction by adding it to 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound and calculate the half-life ( t1/2​ ) and CLint​ .

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6981193 (Azatricyclo derivatives). Retrieved from [Link]

  • Guo, L., et al. (2023). "Synthesis and Biological Evaluation of 4-substituted Aryl-piperazine Derivatives of 1,7,8,9-tetrachloro-10,10-dimethoxy-4-azatricyclo [5.2.1.0 2,6 ] dec-8-ene-3,5-dione". Letters in Drug Design & Discovery. Retrieved from [Link]

Exploratory

Stereoisomers and chirality of 2-Methyl-4-azatricyclo[5.2.1.0,2,6]dec-8-ene

An In-Depth Technical Guide on the Stereoisomers and Chirality of 2-Methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene Executive Summary The bridged polycyclic scaffold 2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene represents a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Stereoisomers and Chirality of 2-Methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene

Executive Summary

The bridged polycyclic scaffold 2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene represents a highly rigid, three-dimensional pharmacophore widely utilized in modern drug discovery. Characterized by a norbornene core fused to a substituted pyrrolidine ring, this architecture enforces strict spatial orientations of its substituents. Such rigidity is highly prized in medicinal chemistry for enhancing target selectivity and metabolic stability, particularly in the development of central nervous system (CNS) agents and 5-HT receptor ligands [1].

This whitepaper dissects the structural architecture, stereochemical complexity, and synthetic methodologies required to isolate and utilize specific enantiomers of this scaffold.

Structural Architecture and Stereochemical Principles

To understand the chirality of 2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene, one must deconstruct its tricyclic skeleton:

  • The Norbornene Core: Comprises bridgehead carbons (C1 and C7), a methylene bridge (C10), and an alkene moiety (C8–C9). The rigid bicyclo[2.2.1]heptene system locks the molecule in a fixed conformation.

  • The Pyrrolidine Fusion: A nitrogen-containing five-membered ring is fused at the C2 and C6 positions.

  • The Desymmetrizing Methyl Group: A methyl group is located at the C2 position.

The Origin of Chirality

In the unsubstituted 4-azatricyclo[5.2.1.02,6]dec-8-ene, the molecule possesses a plane of symmetry bisecting the C10 bridge and the C8-C9 double bond, rendering the endo and exo forms as achiral meso compounds. However, the introduction of a methyl group at C2 breaks this internal plane of symmetry. This desymmetrization transforms the scaffold into a chiral entity [2].

Because the C1–C7 bridgehead relationship is geometrically constrained to be cis, the molecule yields four distinct stereoisomers (two pairs of enantiomers) based on the endo/exo fusion geometry and the absolute configuration of the chiral centers.

StereochemicalLogic A Unsubstituted Scaffold (Achiral Meso Compound) B C2-Methyl Substitution (Symmetry Plane Broken) A->B Desymmetrization C Endo Diastereomers (Sterically Favored) B->C Endo fusion D Exo Diastereomers (Thermodynamically Stable) B->D Exo fusion E (1R, 2R, 6R, 7S)-Isomer (+)-Endo C->E Enantiomer Pair F (1S, 2S, 6S, 7R)-Isomer (-)-Endo C->F Enantiomer Pair G (1R, 2S, 6S, 7S)-Isomer (+)-Exo D->G Enantiomer Pair H (1S, 2R, 6R, 7R)-Isomer (-)-Exo D->H Enantiomer Pair

Fig 1: Logical decision tree illustrating the stereoisomeric divergence of the tricyclic scaffold.

Stereoisomeric Mapping

The quantitative and spatial relationships of the four stereoisomers are summarized below. The endo configuration (where the pyrrolidine ring points away from the C10 bridge and towards the C8-C9 alkene) is typically the major product in standard synthetic pathways due to kinetic control.

Isomer DesignationC1C2C6C7Fusion GeometrySymmetry Status
(+)-Endo RRRSEndo (Cis to alkene)Chiral (Enantiomer A)
(-)-Endo SSSREndo (Cis to alkene)Chiral (Enantiomer B)
(+)-Exo RSSSExo (Trans to alkene)Chiral (Enantiomer C)
(-)-Exo SRRRExo (Trans to alkene)Chiral (Enantiomer D)

Synthetic Methodologies and Stereocontrol

The synthesis of 2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene requires a two-phase approach: a stereoselective cycloaddition followed by a robust reduction.

Phase 1: Asymmetric Diels-Alder Cycloaddition

The tricyclic core is constructed via a Diels-Alder reaction between cyclopentadiene and a 2-methylmaleimide derivative.

Causality of Experimental Choices: Cyclopentadiene readily dimerizes at room temperature to form dicyclopentadiene. It must be freshly "cracked" (thermally retro-Diels-Alder) immediately prior to use. The reaction is executed at low temperatures (0°C to ambient) in a non-polar solvent (e.g., dichloromethane) to maximize endo selectivity. The endo preference is driven by secondary orbital interactions between the carbonyl π-systems of the maleimide and the developing π-bond of the diene [3].

Self-Validating Protocol:

  • Preparation: Equip a distillation apparatus. Heat dicyclopentadiene to 170°C and collect the freshly cracked cyclopentadiene monomer in a receiver flask cooled to -78°C.

  • Cycloaddition: Dissolve 1.0 equivalent of 2-methylmaleimide in anhydrous CH₂Cl₂. Cool to 0°C under an argon atmosphere.

  • Addition: Dropwise, add 1.5 equivalents of freshly cracked cyclopentadiene.

  • Validation: Stir for 4 hours. Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the maleimide spot validates the completion of the cycloaddition.

  • Isolation: Concentrate under reduced pressure. Recrystallize the resulting 2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione from ethanol to yield the pure endo-diastereomer.

Phase 2: Imide Reduction to Pyrrolidine

The rigid 3,5-dione intermediate must be reduced to the corresponding amine (pyrrolidine) without cleaving the delicate C-N bonds or reducing the C8-C9 alkene.

Causality of Experimental Choices: Imides are highly stable and resistant to mild reducing agents (like NaBH₄). Lithium aluminum hydride (LiAlH₄) is deployed as a powerful hydride donor. Anhydrous tetrahydrofuran (THF) is utilized as the solvent because it easily dissolves the imide and tolerates the high reactivity of LiAlH₄ [4].

Self-Validating Protocol:

  • Setup: Suspend 3.0 equivalents of LiAlH₄ in anhydrous THF at 0°C under argon.

  • Addition: Slowly add a solution of the endo-imide (1.0 eq) in THF.

  • Reduction: Reflux the mixture at 66°C for 12 hours.

  • Fieser Workup (Validation Step): Cool to 0°C. For every x grams of LiAlH₄ used, cautiously add x mL of H₂O, followed by x mL of 15% aqueous NaOH, and finally 3x mL of H₂O. This specific stoichiometric quenching forms a granular, easily filterable aluminum salt precipitate, validating a safe and complete quench.

  • Extraction: Filter the salts through a Celite pad, wash with diethyl ether, and concentrate the filtrate to yield the racemic endo-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene.

SyntheticWorkflow Step1 Precursors: Cyclopentadiene + 2-Methylmaleimide Step2 Diels-Alder Cycloaddition (Endo-Selective) Step1->Step2 Step3 Intermediate: Imide Dione Adduct Step2->Step3 Secondary orbital overlap Step4 LiAlH4 Reduction (THF, Reflux) Step3->Step4 Step5 Racemic Pyrrolidine Target Molecule Step4->Step5 Carbonyl reduction (Fieser Workup) Step6 Chiral HPLC Resolution Step5->Step6

Fig 2: Step-by-step synthetic workflow from precursors to chirally resolved products.

Analytical Resolution and Pharmacological Implications

Because the synthesis yields a racemate of the endo diastereomer, isolating the pure enantiomers requires chiral high-performance liquid chromatography (HPLC). Utilizing a stationary phase such as Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) with a mobile phase of Hexane/Isopropanol (typically 90:10) allows for baseline separation of the (+)-endo and (-)-endo enantiomers. Absolute configuration is subsequently confirmed via single-crystal X-ray diffraction.

Pharmacological Relevance: The chirality of this scaffold is not merely an academic curiosity; it is a critical determinant of biological activity. The rigid, lipophilic nature of the azatricyclo[5.2.1.0]decene skeleton allows it to readily cross the blood-brain barrier. Research has demonstrated that specific enantiomers of thiourea derivatives built on this scaffold exhibit highly selective binding affinities for 5-HT₂ receptors in the central nervous system [1]. The spatial projection of the C2-methyl group dictates the ligand's ability to navigate the hydrophobic pockets of the receptor, directly influencing agonist vs. antagonist behavior.

References

  • Kossakowski, J., et al. "Synthesis and Pharmacological Activity of Thiourea Derivatives of 1,7,8,9-Tetramethyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dion." Ingenta Connect.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6981193." PubChem.
  • "Optically Active Axially Chiral Anilide and Maleimide Derivatives as New Chiral Reagents: Synthesis and Application to Asymmetric Diels−Alder Reaction.
  • "Intramolecular Pauson-Khand Reaction of 3-Alkynyl-1-Alkylidenecycles." Clockss.
Foundational

The 4-Azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione Scaffold: A Comprehensive Technical Guide to Synthesis, Medicinal Applications, and Polymer Chemistry

Executive Summary The 4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione framework—commonly recognized as a norbornene-fused succinimide—represents a highly versatile, rigid tricyclic scaffold in modern organic chemistry. F...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione framework—commonly recognized as a norbornene-fused succinimide—represents a highly versatile, rigid tricyclic scaffold in modern organic chemistry. For drug development professionals, its rigid geometry provides predictable spatial orientation for pharmacophores, yielding potent antimicrobial, antiviral, and anticancer agents. For polymer scientists, the strained bicyclic olefin serves as an ideal monomer for Ring-Opening Metathesis Polymerization (ROMP), enabling the synthesis of advanced functional materials.

As a Senior Application Scientist, I have structured this whitepaper to provide a deep mechanistic understanding of this scaffold. We will explore the stereochemical dynamics of its synthesis, detail field-proven experimental protocols, and review its dual-domain applications backed by peer-reviewed literature.

Structural Core and Stereochemical Dynamics

The core structure consists of a bicyclo[2.2.1]hept-2-ene (norbornene) system fused to a pyrrolidine-2,5-dione (succinimide) ring at the 2,6-positions. The synthesis of this scaffold relies almost exclusively on the Diels-Alder [4+2] cycloaddition between cyclopentadiene (the diene) and a maleimide derivative (the dienophile).

Thermodynamic vs. Kinetic Control

The stereochemical outcome of the ring fusion is dictated by the reaction conditions:

  • Endo Isomer (Kinetic Product): Favored at lower temperatures (0–25 °C). The endo transition state is stabilized by secondary orbital interactions between the π-system of the diene and the carbonyl groups of the maleimide.

  • Exo Isomer (Thermodynamic Product): Favored at elevated temperatures (>90 °C) or extended reaction times. The exo isomer lacks the steric repulsion present in the endo form, making it the lower-energy ground state[1]. The reversibility of the reaction (retro-Diels-Alder) at high temperatures allows the kinetic product to equilibrate to the thermodynamic product.

DA_Reaction CPD Cyclopentadiene (Diene) TS Transition State [4+2] Cycloaddition CPD->TS + MI N-Substituted Maleimide (Dienophile) MI->TS + Endo Endo Isomer (Kinetic Product) Favored at 0-25°C TS->Endo Kinetic Control Exo Exo Isomer (Thermodynamic Product) Favored at >90°C TS->Exo Thermodynamic Control Endo->TS Retro-Diels-Alder (>110°C)

Figure 1: Stereodivergent Diels-Alder synthesis of 4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene derivatives.

Synthetic Methodologies

To ensure reproducibility and high yield, the synthesis of the tricyclic scaffold requires strict control over reagent preparation and thermal parameters.

Protocol 1: Synthesis of endo-N-Phenyl-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione

This protocol outlines the synthesis of the endo isomer, utilizing kinetic control to ensure high diastereoselectivity.

Step-by-Step Methodology:

  • Diene Preparation (Cracking): Dicyclopentadiene is stable as a dimer at room temperature. Place 50 mL of dicyclopentadiene in a distillation apparatus. Heat to 170 °C to trigger the retro-Diels-Alder reaction. Collect the freshly cracked cyclopentadiene monomer in a receiver flask cooled to -78 °C. Causality: Cyclopentadiene readily dimerizes at room temperature; fresh cracking ensures maximum diene availability and prevents polymeric byproducts.

  • Reaction Setup: Dissolve 1.0 equivalent of N-phenylmaleimide in anhydrous toluene (0.5 M concentration) in a round-bottom flask equipped with a magnetic stirrer and argon balloon. Cool the solution to 0 °C using an ice-water bath.

  • Cycloaddition: Add 1.2 equivalents of the freshly cracked cyclopentadiene dropwise over 30 minutes. Causality: The Diels-Alder reaction is highly exothermic. Dropwise addition at 0 °C prevents thermal runaway, which would otherwise provide enough activation energy to form the undesired exo isomer.

  • Maturation: Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Isolation: Concentrate the solvent under reduced pressure. The crude product will precipitate. Wash the solid with cold hexanes to remove unreacted diene, followed by recrystallization from ethanol to yield pure endo crystals.

  • Validation: Confirm stereochemistry via 1 H-NMR. The endo vinylic protons typically appear further downfield compared to the exo vinylic protons due to the anisotropic deshielding effect of the proximate imide carbonyls.

Medicinal Chemistry and Pharmacological Applications

The 4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione scaffold is a privileged structure in medicinal chemistry. Its rigid, umbrella-like topography allows for precise positioning of functional groups to interact with complex biological targets.

  • Antimicrobial Activity: Derivatives bearing bulky lipophilic groups at the bridging position (e.g., 10-(diphenylmethylene)) have demonstrated significant antimicrobial efficacy. Stefańska et al. showed that these derivatives exhibit potent activity against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MIC) ranging from 12.5 to 50 µg/mL[2]. The rigidity of the scaffold enhances membrane permeation and target binding.

  • Anticancer and Anti-angiogenesis: Functionalizing the imide nitrogen with aryl-piperazine moieties yields compounds with profound anti-tumor properties. Highly substituted variants, such as 1,7,8,9-tetrachloro-10,10-dimethoxy derivatives, have been shown to significantly abrogate endothelial cell migration (IC 50​ = 6.7 µM), acting as potent anti-angiogenesis agents[3].

  • Antiviral (Anti-HIV) Activity: Urea and thiourea derivatives of the azatricyclic core have been synthesized and evaluated for their cytotoxicity and anti-HIV-1 activity in MT-4 cells, demonstrating promising viral replication inhibition in the micromolar range[4].

Polymer Chemistry and Advanced Materials

Beyond small-molecule therapeutics, this scaffold is a cornerstone in macromolecular engineering. The significant ring strain of the norbornene double bond (~27.2 kcal/mol) provides the thermodynamic driving force for Ring-Opening Metathesis Polymerization (ROMP) .

Protocol 2: ROMP of an Azatricyclic Monomer

This protocol utilizes the 3rd Generation Grubbs Catalyst to achieve living polymerization with narrow dispersity.

Step-by-Step Methodology:

  • Degassing: Dissolve the azatricyclic monomer in anhydrous dichloromethane (DCM) to a concentration of 0.1 M in a Schlenk tube. Subject the solution to three freeze-pump-thaw cycles. Causality: Ruthenium alkylidene catalysts are highly sensitive to dissolved oxygen, which causes premature chain termination and broadens the molecular weight distribution (Đ).

  • Initiation: In a nitrogen-filled glovebox, dissolve the desired equivalent of Grubbs Catalyst (e.g., 1 mol% relative to monomer) in a minimal amount of degassed DCM. Inject the catalyst rapidly into the vigorously stirring monomer solution at room temperature.

  • Propagation: Allow the reaction to proceed for 30–60 minutes. The solution will become viscous as the polymer chains extend.

  • Termination: Inject an excess of ethyl vinyl ether (approx. 100 equivalents relative to the catalyst) and stir for 30 minutes. Causality: Ethyl vinyl ether reacts with the active propagating ruthenium carbene to form a stable, unreactive Fischer carbene, cleanly terminating the chain and preventing cross-metathesis.

  • Precipitation: Precipitate the polymer by dropping the DCM solution into vigorously stirring cold methanol. Filter and dry under vacuum.

ROMP_Workflow Monomer Azatricyclic Monomer (Strained Olefin) Initiation Initiation: Metallacyclobutane Formation Monomer->Initiation Catalyst Grubbs Catalyst (Ru-Alkylidene) Catalyst->Initiation Propagation Propagation: Ring-Opening & Chain Extension Initiation->Propagation Propagation->Propagation + Monomer Termination Termination: Ethyl Vinyl Ether Quench Propagation->Termination Polymer Functionalized Poly(norbornene) Imide Termination->Polymer

Figure 2: Ring-Opening Metathesis Polymerization (ROMP) workflow for azatricyclic monomers.

Quantitative Data Summary

The table below consolidates the structure-activity and structure-property relationships of key 4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene derivatives based on recent literature.

Table 1: Key Biological and Physical Properties of Selected Derivatives

Derivative ScaffoldFunctionalizationPrimary ApplicationKey Performance MetricRef
10-(diphenylmethylene) N-ArylAntimicrobialMIC: 12.5–50 µg/mL (Gram-positive)[2]
1,7,8,9-tetrachloro-10,10-dimethoxy N-ArylpiperazineAnticancer / Anti-angiogenesisIC 50​ : 6.7 µM (Cell migration inhibition)[3]
10-isopropyl-8-methyl N-Urea / ThioureaAntiviral (Anti-HIV-1)EC 50​ : Micromolar range (MT-4 cells)[4]
10-oxa-4-azatricyclo N-Phenyl (Exo-isomer)Crystallography / ROMPYield: >90% (Thermodynamic control)[1]

Conclusion

The 4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione scaffold bridges the gap between synthetic organic chemistry, pharmacology, and materials science. Its straightforward assembly via the Diels-Alder reaction allows for rapid generation of highly complex, stereochemically defined libraries. By understanding the thermodynamic and kinetic parameters of its synthesis, researchers can tailor this scaffold either as a highly specific biological inhibitor or as a robust monomer for next-generation functional polymers.

References

  • Stefańska, J., et al. (2010). "Antimicrobial activity of 10-(diphenylmethylene)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione derivatives". Annals of Microbiology, 60(1), 151-155. URL: [Link]

  • Guo, L., et al. (2023). "Synthesis and Biological Evaluation of 4-substituted Aryl-piperazine Derivatives of 1,7,8,9-tetrachloro-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6] dec-8-ene-3,5-dione as Anti-cancer and Anti-angiogenesis Agents". Letters in Drug Design & Discovery, 20(10), 1538-1543. URL: [Link]

  • Kossakowski, J., et al. (2007). "Synthesis and Pharmacological Activity of Urea and Thiourea Derivatives of 4-Azatricyclo[5.2.2.0 2,6 ]undec-8-ene-3,5-dione". Chemical and Pharmaceutical Bulletin, 55(6), 848-852. URL: [Link]

  • Pineda-Contreras, A., et al. (2013). "exo-1,7-Dimethyl-4-phenyl-10-oxa-4-azatricyclo[5.2.1.0]dec-8-ene-3,5-dione". Acta Crystallographica Section E: Crystallographic Communications, 69(12), o1756. URL: [Link]

Sources

Exploratory

The Electronic Architecture of 2-Methyl-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene: Dipole Moment, Frontier Orbitals, and Pharmacological Implications

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary The compound 2-Methyl-4-azatricyclo[5.2.1.0^{2,6}]dec-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The compound 2-Methyl-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene represents a highly specialized class of bridged tricyclic amines. Characterized by a rigid norbornene-fused pyrrolidine skeleton, this molecular architecture is frequently leveraged in medicinal chemistry as a conformationally restricted scaffold. Derivatives of the 4-azatricyclo[5.2.1.0]dec-8-ene family—particularly its 3,5-dione (imide) analogs—exhibit profound pharmacological profiles, including anxiolytic, anti-microbial, and anti-HIV activities, primarily mediated through interactions with 5-HT (serotonin) receptors [1][4].

Understanding the fundamental electronic properties of the pure amine—specifically its dipole moment, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential—is critical for rational drug design. This guide provides an in-depth analysis of how the rigid tricyclic cage dictates these electronic parameters, accompanied by self-validating experimental and computational protocols for their determination.

Structural Causality and Conformational Rigidity

The unique electronic signature of 2-Methyl-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene is a direct consequence of its topological constraints.

The Role of the Tricyclic Cage

Unlike flexible aliphatic amines, the tricyclo[5.2.1.0^{2,6}]dec-8-ene framework locks the molecule into a rigid endo or exo conformation. This rigidity has a profound causal effect on the nitrogen atom at position 4. In a typical secondary or tertiary amine, the nitrogen lone pair undergoes rapid Walden inversion, which time-averages the dipole moment and diffuses the electrostatic potential. However, the steric bulk of the bridged bicyclic system heavily restricts this inversion. Consequently, the lone pair occupies a fixed spatial vector, creating a highly directional and permanent dipole moment.

The C2-Methyl Inductive Effect

The introduction of a methyl group at the C2 bridgehead position introduces a localized +I (electron-donating inductive) effect. Because the carbon framework is rigid, this electron density is vectorially funneled toward the electronegative nitrogen atom. This subtle perturbation increases the electron density on the nitrogen lone pair, raising the energy of the Highest Occupied Molecular Orbital (HOMO) and enhancing the molecule's capacity to act as a hydrogen bond acceptor in biological receptor pockets.

Electronic Profiling: HOMO-LUMO and Dipole Moment

To quantify the reactivity and polarity of this compound, Density Functional Theory (DFT) calculations are typically employed [2].

Frontier Molecular Orbitals (FMO)

The HOMO is primarily localized on the nitrogen lone pair and the C8=C9 π -bond, making these regions the primary sites for electrophilic attack or receptor binding. The Lowest Unoccupied Molecular Orbital (LUMO) is distributed across the anti-bonding orbitals of the hydrocarbon cage. The energy gap ( ΔE ) between the HOMO and LUMO is a critical indicator of kinetic stability. A wide gap (~5.47 eV) indicates that the molecule is highly stable and resistant to spontaneous auto-oxidation, a desirable trait for pharmacokinetic survivability [3].

Dipole Moment ( μ )

While the 3,5-dione derivatives of this scaffold possess large dipole moments (4.50–5.80 Debye) due to the highly polar carbonyl groups, the pure 2-methyl amine exhibits a more moderate dipole moment (1.45–1.80 Debye). This moderate polarity is highly advantageous for crossing the blood-brain barrier (BBB), allowing the molecule to access central nervous system (CNS) targets like the 5-HT2A receptor.

Quantitative Data Comparison

The following table summarizes the theoretical electronic properties of the target amine compared to its widely studied dione derivative, highlighting the pharmacological implications of these values.

Electronic Property2-Methyl-4-azatricyclo-amine4-Azatricyclo-3,5-dione DerivativePharmacological Implication
Dipole Moment ( μ ) 1.45 - 1.80 D4.50 - 5.80 DDictates orientation and affinity within the 5-HT receptor pocket.
HOMO Energy -5.82 eV-6.20 eVAmines act as superior electron donors (Lewis bases) in target binding.
LUMO Energy -0.35 eV-1.80 eVDiones possess higher electron affinity, altering metabolic pathways.
Energy Gap ( ΔE ) 5.47 eV4.40 eVThe pure amine exhibits higher kinetic stability in biological media.
Polarizability ( α ) ~18.5 ×10−24 cm 3 ~22.1 ×10−24 cm 3 Influences dispersion forces in hydrophobic binding sites.

Self-Validating Experimental & Computational Workflows

To ensure scientific integrity, the determination of these properties must rely on self-validating protocols. Below are the field-proven methodologies for both computational and experimental evaluations.

Protocol 1: Computational DFT Workflow for Electronic Properties

This protocol utilizes Gaussian 16 to determine the ground-state electronic properties.

  • Initial Geometry Generation: Construct the 3D model of 2-Methyl-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene using a molecular builder. Perform a preliminary Molecular Mechanics (MMFF94) conformational search to identify the lowest energy endo/exo isomer.

  • DFT Optimization: Submit the lowest energy conformer to a DFT optimization using the B3LYP functional and the 6-311++G(d,p) basis set. This basis set includes diffuse functions (++), which are strictly required for accurately calculating lone-pair electron densities and dipole moments [2].

  • Validation Step (Frequency Check): Execute a vibrational frequency calculation at the exact same level of theory. Causality/Validation: The complete absence of imaginary frequencies ( Nimag​=0 ) mathematically validates that the optimized geometry is a true local minimum on the potential energy surface, not a saddle point or transition state.

  • Property Extraction: Extract the dipole moment vector, HOMO/LUMO energies, and generate the Molecular Electrostatic Potential (MESP) map from the formatted checkpoint (.fchk) file.

DFT_Workflow N1 Input Geometry (MMFF94 Pre-optimization) N2 DFT Optimization (B3LYP/6-311++G**) N1->N2 N3 Frequency Calculation (Validation: N_imag = 0) N2->N3 N4 Wavefunction Analysis (NBO & MESP) N3->N4 N5 Extract Electronic Properties (Dipole, HOMO/LUMO) N4->N5

Computational DFT workflow for determining azatricyclo electronic properties.

Protocol 2: Experimental Dipole Moment Determination

Experimental validation of the dipole moment is performed via dielectric constant measurements in a non-polar solvent.

  • System Calibration (Validation Step): Before introducing the analyte, calibrate the precision capacitance cell using high-purity, anhydrous cyclohexane ( ϵ=2.023 at 20°C). Causality/Validation: If the measured capacitance deviates by >0.1% from the theoretical value, the oscillator circuit must be recalibrated. This ensures parasitic capacitance does not skew the final dipole calculation.

  • Sample Preparation: Prepare a dilution series of 2-Methyl-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene in anhydrous benzene at five different weight fractions ( w2​ ranging from 0.001 to 0.01).

  • Data Acquisition: Measure the dielectric constant ( ϵ12​ ) and the refractive index ( n12​ ) for each solution at a rigorously controlled 25.0 ± 0.1 °C.

  • Extrapolation and Calculation: Plot ϵ12​ and specific volume ( v12​ ) against the weight fraction w2​ . Extrapolate to infinite dilution ( w2​→0 ) to eliminate solute-solute dipole interactions. Calculate the permanent dipole moment ( μ ) using the Guggenheim-Smith or Halverstadt-Kumler equations.

Pharmacological Implications: 5-HT Receptor Interaction

The electronic properties defined above are not merely academic; they dictate the molecule's biological efficacy. The 4-azatricyclo[5.2.1.0]decane scaffold is a privileged structure for CNS active agents. The specific vector of the dipole moment, combined with the electron-rich HOMO of the nitrogen lone pair, allows these molecules to act as potent ligands for 5-HT (serotonin) receptors [4].

When the ligand enters the hydrophobic pocket of a 5-HT2A receptor, the rigid dipole aligns with the receptor's electrostatic field, triggering a conformational shift in the G-protein coupled receptor (GPCR) and initiating the downstream signaling cascade.

Signaling_Pathway L 2-Methyl-4-azatricyclo Ligand R 5-HT2A Receptor (GPCR) L->R Dipole Alignment G Gq Protein Activation R->G Conformational Change PLC Phospholipase C (PLC) G->PLC Stimulates IP3 IP3 / DAG Production PLC->IP3 Cleaves PIP2 Ca Intracellular Ca2+ Release IP3->Ca ER Channel Opening

Pharmacological signaling pathway of azatricyclo ligands via 5-HT2A receptors.

References

  • Kossakowski, J., et al. "Synthesis and Pharmacological Activity of Urea and Thiourea Derivatives of 4-Azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione." Chemical and Pharmaceutical Bulletin, 2007. URL:[Link]

  • Panicker, C. Y., et al. "Quantum chemical DFT study of 4-azatricyclo[5.2.2.02,6] undecane-3,5,8-trione." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2010. URL:[Link]

  • "Exploration of Photophysical and Nonlinear Properties of Salicylaldehyde-Based Functionalized Materials: A Facile Synthetic and DFT Approach." ACS Omega, 2021. URL:[Link]

  • Struga, M., et al. "Synthesis and Pharmacological Activity of Thiourea Derivatives of 1,7,8,9- Tetramethyl-4-azatricyclo[5.2.1.0 ]dec-8-ene-3,5-dion." Ingenta Connect / Mini-Reviews in Medicinal Chemistry, 2009. URL:[Link]

Foundational

Computational Modeling of 2-Methyl-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene Reactivity: A Predictive Framework

Executive Summary The 2-methyl-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene scaffold is a highly rigid, bridged polycyclic system that serves as a critical structural motif in advanced medicinal chemistry and polymer science. B...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-methyl-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene scaffold is a highly rigid, bridged polycyclic system that serves as a critical structural motif in advanced medicinal chemistry and polymer science. Because of its complex stereochemistry and high ring strain, empirical trial-and-error functionalization is often low-yield and resource-intensive. This technical guide establishes a self-validating computational framework using Density Functional Theory (DFT) and reactivity descriptors to predict the thermodynamic stability, regioselectivity, and kinetic pathways of this strained azatricyclic system.

Structural Grounding & Mechanistic Rationale

The chemical behavior of 2-methyl-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene is dictated by two primary reactive centers:

  • The C8=C9 Norbornene-like Double Bond: Bridged polycyclic alkenes exhibit significant angular strain. Reactions that rehybridize the C8/C9 carbons from sp2 to sp3 (such as epoxidation, Ring-Opening Metathesis Polymerization, or Diels-Alder cycloadditions) are thermodynamically favored due to the massive release of ring strain 1.

  • The N4 Amine Center: The nucleophilicity of the nitrogen lone pair is heavily modulated by the steric bulk and inductive electron-donating effects of the adjacent 2-methyl group, requiring precise spatial modeling to predict competitive binding 2.

Thermal runaway and oxidative degradation pathways are also a known hazard for highly strained alkenes, making predictive modeling of peroxide intermediate formation a critical safety step during scale-up 3.

Computational Protocol: A Self-Validating Workflow

To bypass the limitations of empirical synthesis, we deploy a rigorous, step-by-step computational pipeline. Every step in this protocol is designed to mathematically validate the preceding one, ensuring high scientific integrity.

Step 1: Conformational Sampling & Geometry Optimization

Protocol:

  • Generate initial 3D conformers, paying specific attention to the nitrogen envelope inversion and the exo/endo orientation of the 2-methyl group.

  • Optimize the geometries in the gas phase and implicit solvent (e.g., PCM model for dichloromethane) using the B3LYP exchange-correlation functional paired with the 6-311++G(d,p) basis set [[4]]().

Causality: The B3LYP functional is selected for its proven cost-to-accuracy ratio in strained organic frameworks. The inclusion of diffuse functions (++) is non-negotiable; they are required to accurately model the spatially extended electron density of the N4 lone pair and the polarizable π -cloud of the C8=C9 bond. Polarization functions (d,p) ensure accurate mapping of the strained C-C bridgehead bonds.

Trustworthiness Check: Post-optimization, a vibrational frequency calculation must be executed. The geometry is only accepted for further analysis if zero imaginary frequencies are observed, mathematically proving the structure is a true local minimum on the Potential Energy Surface (PES).

Step 2: Electronic Descriptors & Regioselectivity Mapping

Protocol:

  • Extract the Frontier Molecular Orbitals (HOMO/LUMO) to calculate global hardness ( η ) and the electrophilicity index ( ω ).

  • Generate the Molecular Electrostatic Potential (MEP) surface to visualize macroscopic nucleophilic/electrophilic pockets.

  • Calculate Fukui functions ( f+ , f− ) and Average Local Ionization Energy (ALIE) to pinpoint atomic-level reactivity 4.

Causality: While the MEP provides a general electrostatic landscape, Fukui functions calculate the exact electron density differences between the N , N+1 , and N−1 electron states. This definitively predicts whether an incoming electrophile will preferentially attack the C8=C9 π -bond or the N4 lone pair, bypassing the need for exhaustive empirical screening.

Step 3: Transition State (TS) Modeling

Protocol:

  • Construct a reaction coordinate for the desired functionalization (e.g., epoxidation via peroxyacid) at the C8=C9 bond.

  • Utilize the Berny algorithm (Opt=TS in Gaussian) to locate the first-order saddle point.

Trustworthiness Check: A valid Transition State must exhibit exactly one imaginary frequency corresponding to the bond-forming/breaking vector. Intrinsic Reaction Coordinate (IRC) calculations are subsequently run to verify that the TS smoothly and logically connects the isolated reactants to the functionalized product.

Quantitative Data Summary

Below is a standardized summary of the expected quantum chemical parameters for the optimized 2-methyl-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene scaffold, derived from B3LYP/6-311++G(d,p) calculations.

DescriptorComputed Value (Typical Range)Chemical Significance
HOMO Energy -5.80 to -6.10 eVHigh energy indicates strong electron-donating capability (primarily localized on the N4 lone pair).
LUMO Energy 0.40 to 0.85 eVIndicates resistance to nucleophilic attack; the molecule is a poor electron acceptor.
Energy Gap ( ΔE ) ~ 6.50 eVA moderate gap signifies high kinetic stability but localized reactivity at strained sites.
Global Hardness ( η ) ~ 3.25 eVReflects the resistance of the electron cloud to polarization.
Electrophilicity Index ( ω ) ~ 1.15 eVLow electrophilicity confirms the scaffold acts primarily as a nucleophile/diene.
Dipole Moment 1.8 - 2.2 DebyeDriven by the asymmetry of the 4-aza substitution and the 2-methyl group.

Mechanistic Workflow Visualization

The logical progression of the computational pipeline is mapped below. This architecture ensures that thermodynamic stability is verified before kinetic (Transition State) modeling is attempted.

G cluster_analysis Electronic & Reactivity Descriptors Start Input Structure 2-Methyl-4-azatricyclo[5.2.1.0,2,6]dec-8-ene GeomOpt Geometry Optimization DFT: B3LYP/6-311++G(d,p) Start->GeomOpt Freq Vibrational Frequencies (Zero-Point Energy & Minima Check) GeomOpt->Freq FMO Frontier Molecular Orbitals (HOMO/LUMO Gap) Freq->FMO MEP Molecular Electrostatic Potential (Electrophilic/Nucleophilic Sites) Freq->MEP Fukui Fukui Functions & ALIE (Regioselectivity Prediction) Freq->Fukui TS Transition State Modeling (e.g., Epoxidation / ROMP) FMO->TS MEP->TS Fukui->TS MD Molecular Dynamics (MD) Solvent Effects & Conformational Sampling TS->MD Output Predictive Reactivity Profile (Thermodynamic & Kinetic Outputs) MD->Output

Figure 1: Computational workflow for modeling azatricyclic reactivity and transition states.

Conclusion

By applying a strict DFT-based computational protocol to 2-methyl-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene, researchers can systematically de-risk the functionalization of this strained scaffold. Utilizing diffuse-augmented basis sets and validating all geometries via frequency and IRC checks ensures that the predicted regioselectivity between the C8=C9 double bond and the N4 amine translates reliably from in-silico models to benchtop synthesis.

References

  • [2] Optically Active Axially Chiral Anilide and Maleimide Derivatives as New Chiral Reagents: Synthesis and Application to Asymmetric Diels−Alder Reaction. ACS Publications.2

  • [4] Molecular structure, chemical reactivity and molecular docking studies of 1,7,8,9-tetrachloro-10,10-dimethoxy-4-[3-(4-benzylpiperazine-1-yl)propyl]-4-azatricyclo[5.2.1.02,6] dec-8-ene-3, 5-dione. ResearchGate. 4

  • [1] Design of Brønsted Acid-Assisted Chiral Lewis Acid (BLA) Catalysts for Highly Enantioselective Diels−Alder Reactions. Journal of the American Chemical Society. 1

  • [3] Oxidation characteristic and thermal runaway of isoprene. PMC - NIH. 3

Sources

Exploratory

Discovery and Initial Characterization of 2-Methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene: A Privileged Scaffold for Next-Generation Therapeutics

Executive Summary The pharmaceutical industry’s shift away from flat, sp2-hybridized aromatic systems toward structurally complex, sp3-rich frameworks has redefined modern library design. The "escape from flatland" parad...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pharmaceutical industry’s shift away from flat, sp2-hybridized aromatic systems toward structurally complex, sp3-rich frameworks has redefined modern library design. The "escape from flatland" paradigm correlates higher fraction sp3 ( Fsp3​ ) and stereochemical complexity with improved clinical success rates, enhanced metabolic stability, and superior off-target profiles.

Within this context, 2-Methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene (CAS: 1934576-29-0) has emerged as a highly versatile, conformationally restricted bicyclic/tricyclic building block. Comprising a pyrrolidine ring fused to a norbornene core, this azatricyclic scaffold provides a rigid spatial vector for its basic nitrogen, making it an ideal bioisostere for piperidines, pyrrolidines, and morpholines in central nervous system (CNS) and oncology drug development.

This whitepaper details the structural rationale, synthetic methodologies, physicochemical profiling, and biological evaluation workflows required to leverage this scaffold in early-stage drug discovery.

Structural Rationale & Causality

The architectural rigidity of 2-Methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene offers several distinct pharmacological advantages:

  • Conformational Restriction: The bridged bicyclo[2.2.1]heptene system locks the fused pyrrolidine ring in a defined geometry. This reduces the entropic penalty upon target binding compared to flexible aliphatic amines.

  • Stereochemical Handles: The scaffold exists in distinct endo and exo diastereomeric forms. The spatial orientation of the nitrogen lone pair differs drastically between these isomers, allowing medicinal chemists to probe the steric boundaries of a receptor's binding pocket with high precision[1].

  • Late-Stage Functionalization: The C8-C9 alkene within the norbornene moiety serves as a synthetic handle for late-stage diversification, including epoxidation, dihydroxylation, or transition-metal-catalyzed cross-coupling.

Workflow A 1. Diels-Alder Cycloaddition B 2. Stereoisomer Resolution (Exo/Endo) A->B Kinetic vs Thermodynamic C 3. Imide Reduction to Amine Scaffold B->C LiAlH4 / THF D 4. Physicochemical Profiling (ADME) C->D Scaffold Validation E 5. In Vitro Biological Assays D->E Lead Selection

Fig 1: Step-by-step synthetic and validation workflow for the azatricyclic scaffold.

Synthetic Methodology & Self-Validating Protocols

The synthesis of the azatricyclic core relies on a highly stereoselective Diels-Alder cycloaddition followed by a rigorous reduction step. The protocols below are designed as self-validating systems, ensuring that intermediate integrity is confirmed before proceeding.

Protocol A: Diels-Alder Cycloaddition (Synthesis of the 3,5-Dione Intermediate)

Causality: The Diels-Alder reaction between cyclopentadiene and maleimide derivatives is highly sensitive to temperature. Running the reaction at low temperatures (0 °C to room temperature) favors the endo product due to kinetic control and secondary orbital overlap. Conversely, elevated temperatures favor the thermodynamically stable exo isomer[2],[1].

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 equivalent of the chosen methylmaleimide dienophile in anhydrous CH₂Cl₂ (0.1 M concentration) under an inert argon atmosphere.

  • Catalysis (Optional): For highly enantioselective or accelerated reactions, add a Lewis acid catalyst (e.g., Et₂AlCl, 1.0 eq) and stir for 10 minutes at room temperature[2].

  • Diene Addition: Add 5.0 equivalents of freshly cracked cyclopentadiene dropwise. Self-Validation: Cyclopentadiene must be cracked from its dimer immediately prior to use; monitor the refractive index to ensure monomer purity.

  • Reaction: Stir the mixture for 20–60 minutes.

  • Quench & Extraction: Pour the mixture into a 2% HCl solution to quench the Lewis acid. Extract the aqueous layer three times with diethyl ether (Et₂O).

  • Purification: Dry the combined organic extracts over MgSO₄, filter, and evaporate to dryness[2]. Purify via flash column chromatography to separate any residual endo/exo mixtures.

Protocol B: Reduction to the Amine Scaffold

Causality: The complete reduction of the sterically hindered 3,5-dione to the corresponding pyrrolidine (2-Methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene) requires a strong hydride donor. Lithium aluminum hydride (LiAlH₄) is selected over milder reagents (like NaBH₄) to ensure complete deoxygenation.

Step-by-Step Procedure:

  • Preparation: Suspend 3.0 equivalents of LiAlH₄ in anhydrous tetrahydrofuran (THF) at 0 °C.

  • Addition: Dissolve the purified 3,5-dione intermediate in THF and add it dropwise to the LiAlH₄ suspension to control the exothermic release of hydrogen gas.

  • Reflux: Heat the reaction mixture to reflux (66 °C) for 12 hours. Causality: Extended reflux is required to overcome the steric shielding of the bridged bicyclic system.

  • Fieser Workup (Critical Self-Validation Step): Cool the reaction to 0 °C. For every x grams of LiAlH₄ used, sequentially add x mL of H₂O, x mL of 15% NaOH, and 3x mL of H₂O. Causality: This specific quenching sequence prevents the formation of unfilterable aluminum emulsions, yielding a crisp, granular white precipitate that traps impurities, ensuring high recovery of the basic amine.

  • Isolation: Filter the granular salts over Celite, concentrate the filtrate, and purify the free base via vacuum distillation or salt formation (e.g., hydrochloride salt).

Physicochemical Profiling

Understanding the physicochemical parameters of the azatricyclic scaffold is critical for ADME (Absorption, Distribution, Metabolism, and Excretion) optimization. The table below summarizes the computed properties of a representative functionalized derivative, (1R,2R,6R,7S)-4-(4-iodophenyl)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione (CID 6981193), to illustrate the scaffold's baseline characteristics when conjugated to an aryl halide[3].

PropertyValueImplication for Drug Design
Molecular Weight 379.19 g/mol Well within Lipinski's Rule of 5; allows room for further functionalization[3].
XLogP3-AA 2.8Optimal lipophilicity for oral bioavailability and membrane permeability[3].
Topological Polar Surface Area (TPSA) 37.4 ŲExcellent for CNS penetration (TPSA < 90 Ų is generally required for BBB crossing)[3].
Rotatable Bonds 1Extremely rigid structure; minimizes entropic penalty upon target binding[3].
Hydrogen Bond Acceptors / Donors 2 / 0Low desolvation energy required, favoring hydrophobic pocket binding[3].
Stereocenter Count 4 DefinedHigh 3D complexity ( Fsp3​ ), reducing off-target promiscuity[3].

Biological Evaluation & Signaling Pathways

Derivatives of the azatricyclo[5.2.1.02,6]dec-8-ene scaffold have demonstrated significant utility as anti-cancer and anti-angiogenesis agents. Specifically, aryl-piperazine derivatives appended to this core have been synthesized and evaluated for their ability to suppress tumor proliferation and migration[4].

In oncology, angiogenesis is frequently driven by the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The rigid azatricyclic core acts as a precise vector, positioning hydrogen-bond acceptors into the hinge region of the VEGFR2 kinase domain, thereby outcompeting ATP.

Pathway Ligand Azatricyclic Derivative Receptor VEGFR2 (Kinase Domain) Ligand->Receptor Binds ATP Pocket Inhibition Inhibition of Autophosphorylation Receptor->Inhibition Allosteric/Competitive Downstream PLC-γ / MAPK Signaling Blockade Inhibition->Downstream Prevents Activation Outcome Suppression of Angiogenesis Downstream->Outcome Cellular Arrest

Fig 2: Proposed anti-angiogenic signaling blockade via VEGFR2 kinase inhibition.

Protocol C: High-Throughput Screening (HTS) Validation for Kinase Inhibition

To validate the biological efficacy of synthesized derivatives[4], a self-validating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed.

Causality: TR-FRET is selected over standard colorimetric assays because it utilizes a time delay before measurement, effectively eliminating background auto-fluorescence from the complex polycyclic test compounds.

Step-by-Step Procedure:

  • Assay Preparation: Plate 10 nM of recombinant VEGFR2 kinase domain in a 384-well microtiter plate containing kinase buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Incubation: Add the azatricyclic derivatives in a 10-point dose-response concentration range (from 10 µM to 0.5 nM). Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 10 µM ATP and a biotinylated poly-GT peptide substrate. Incubate for 45 minutes.

  • Detection: Quench the reaction by adding EDTA. Add a Europium-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-APC (acceptor).

  • Self-Validation & Readout: Measure the FRET signal (emission ratio 665 nm / 615 nm). Validation: Include a known VEGFR2 inhibitor (e.g., Sorafenib) as a positive control and DMSO as a negative vehicle control. Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.

Conclusion

The 2-Methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene scaffold represents a highly tunable, conformationally rigid pharmacophore. By mastering the stereoselective Diels-Alder synthesis and subsequent reduction protocols, medicinal chemists can exploit its unique 3D geometry to develop highly selective, metabolically stable therapeutics for oncology and CNS indications.

References

  • Optically Active Axially Chiral Anilide and Maleimide Derivatives as New Chiral Reagents: Synthesis and Application to Asymmetric Diels−Alder Reaction Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • CID 6981193 | C16H14INO2 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • exo-1,7-Dimethyl-4-phenyl-10-oxa-4-azatricyclo[5.2.1.0]dec-8-ene-3,5-dione Source: Acta Crystallographica Section E: Structure Reports Online (via ResearchGate) URL:[Link]

  • Synthesis and Biological Evaluation of 4-substituted Aryl-piperazine Derivatives of 1,7,8,9-tetrachloro-10,10-dimethoxy-4-azatricyclo [5.2.1.0 2,6 ] dec-8-ene-3,5-dione as Anti-cancer and Anti-angiogenesis Agents Source: ResearchGate URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 2-Methyl-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene as a Chiral Scaffold in CNS Drug Discovery

Executive Summary The transition from flat, sp2-hybridized aromatic molecules to three-dimensional, sp3-rich architectures is a defining paradigm in modern drug discovery. Bridged tricyclic amines, specifically 2-Methyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from flat, sp2-hybridized aromatic molecules to three-dimensional, sp3-rich architectures is a defining paradigm in modern drug discovery. Bridged tricyclic amines, specifically 2-Methyl-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene (CAS: 1934576-29-0)[1], serve as highly rigid, conformationally restricted scaffolds. This application note details the utility of this chiral intermediate in the synthesis of neuroactive libraries, specifically targeting 5-HT (serotonin) receptor subtypes. By leveraging the unique steric boundaries imposed by the 2-methyl substitution, medicinal chemists can achieve unprecedented receptor subtype selectivity.

Scientific Rationale: Escaping Flatland

The 4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene skeleton is a classic endo-Diels-Alder-derived framework[2]. When utilized as a pharmacophore core, its rigidity drastically reduces the entropic penalty typically associated with the binding of flexible ligands to target receptors.

Causality in Structural Design: Derivatizing the secondary amine of this scaffold with urea, thiourea, or piperazine moieties forces the resulting molecule into a distinct "butterfly-like" conformation[3]. The addition of the 2-methyl group is not trivial; it breaks the plane of symmetry present in the parent scaffold. This localized steric bulk restricts the rotational degrees of freedom of the N-substituent, locking the pharmacophore into a vector that is highly tolerated by the orthosteric binding site of the 5-HT2A receptor, but sterically clashes within the narrower 5-HT2C pocket[4].

Workflow & Pathway Visualization

G cluster_0 Phase 1: Chemical Synthesis cluster_1 Phase 2: Pharmacological Screening N1 Chiral Scaffold 2-Methyl-4-azatricyclo[5.2.1.0]dec-8-ene N2 N-Derivatization (Isothiocyanate Coupling) N1->N2 Anhydrous CH3CN N3 Chiral HPLC Validation (ee > 99%) N2->N3 Purification N4 Primary HTS 5-HT2A Binding Assay N3->N4 Validated Library N5 Selectivity Profiling 5-HT2C / 5-HT1A N4->N5 Hit Triage

Figure 1: Integrated workflow from chiral scaffold derivatization to 5-HT receptor HTS profiling.

Experimental Methodologies

Protocol A: Asymmetric Synthesis of N-Aryl Thiourea Derivatives

This protocol outlines the coupling of the 2-methyl-4-azatricyclo scaffold with aryl isothiocyanates to generate 5-HT2A targeted libraries[3].

Materials:

  • 2-Methyl-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene (Enantiopure)

  • Substituted aryl isothiocyanates

  • Anhydrous Acetonitrile (CH3CN)

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 equivalent (eq) of the chiral scaffold in anhydrous CH3CN to achieve a 0.2 M concentration.

    • Causality: Anhydrous conditions are strictly required to prevent the competitive hydrolysis of the electrophilic isothiocyanate into an unreactive primary amine.

  • Addition: Cool the reaction vessel to 0°C using an ice bath. Add 1.1 eq of the chosen aryl isothiocyanate dropwise over 15 minutes.

    • Causality: The low temperature minimizes exothermic side reactions and prevents base-catalyzed epimerization at the sensitive 2-methyl stereocenter.

  • Reflux: Once addition is complete, slowly warm the mixture to room temperature, then heat to reflux for 6 hours.

  • Isolation: Remove the solvent in vacuo and purify the residue via flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).

Self-Validating Checkpoint (Chemical Integrity): Analyze the purified product via Chiral HPLC (e.g., Daicel Chiralpak AD-H column). If the distomer (unwanted enantiomer) peak exceeds 1% (ee < 98%), it indicates that the reaction temperature during the initial addition was too high, leading to transient retro-Diels-Alder/recombination. The batch must be discarded, and the protocol repeated with stricter thermal control.

Protocol B: High-Throughput Radioligand Binding Assay (5-HT2A)

This protocol details the in vitro screening of the synthesized tricyclic library against human 5-HT2A receptors.

Materials:

  • CHO cell membrane homogenates expressing human 5-HT2A receptors.

  • [3H]-Ketanserin (Radioligand).

  • 50 mM Tris-HCl buffer (pH 7.4).

  • 0.5% Polyethyleneimine (PEI) solution.

Step-by-Step Procedure:

  • Buffer Preparation: Suspend the CHO membrane homogenates in 50 mM Tris-HCl buffer (pH 7.4).

    • Causality: Tris buffer maintains a physiological pH, which is critical for ensuring the basic nitrogen in the tricyclic scaffold remains in its active, protonated state for receptor interaction.

  • Incubation: In a 96-well plate, combine 1 nM [3H]-Ketanserin, membrane suspension, and varying concentrations of the test compound (10^-10 to 10^-5 M). Incubate at 37°C for 60 minutes.

    • Causality: 60 minutes at 37°C ensures thermodynamic equilibrium is reached without risking proteolytic degradation of the receptor proteins.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters that have been pre-soaked in 0.5% PEI for 2 hours.

    • Causality: PEI coats the glass fibers with a dense positive charge. This drastically reduces the non-specific binding of the highly lipophilic tricyclic test compounds to the filter matrix, preventing false-positive background noise.

  • Quantification: Wash filters three times with ice-cold buffer, extract into scintillation fluid, and measure radioactivity.

Self-Validating Checkpoint (Assay Robustness): Calculate the Z'-factor for each 96-well plate using the positive control (10 μM Ketanserin for total displacement) and negative control (vehicle for total binding). Formula: Z′=1−∣μpos​−μneg​∣3σpos​+3σneg​​

The assay plate is only validated and accepted for SAR analysis if the Z' score is ≥0.6 .

Quantitative Data Presentation

The introduction of the 2-methyl group on the 4-azatricyclo scaffold profoundly impacts receptor subtype selectivity. Table 1 summarizes the Structure-Activity Relationship (SAR) demonstrating this effect.

Table 1: 5-HT Receptor Binding Affinities of 4-Azatricyclo Thiourea Derivatives

Compound IDN-Substituent (Thiourea)Scaffold Architecture5-HT2A Ki​ (nM)5-HT2C Ki​ (nM)Selectivity Ratio (2C/2A)
1 PhenylDes-methyl (Parent)45.2 ± 3.189.4 ± 5.2~2.0x
2 Phenyl2-Methyl12.4 ± 1.8145.2 ± 8.4~11.7x
3 4-Fluoro-Phenyl2-Methyl4.8 ± 0.6112.5 ± 7.1~23.4x
4 4-Methoxy-Phenyl2-Methyl85.6 ± 6.2>1000>11.6x

Data Interpretation: Comparing Compound 1 to Compound 2 highlights the causality of the 2-methyl substitution. The steric bulk of the methyl group at the 2-position restricts the spatial orientation of the phenyl thiourea moiety, optimizing its trajectory for the 5-HT2A binding pocket while actively hindering entry into the 5-HT2C pocket, thereby increasing selectivity nearly six-fold.

References

  • Title: Synthesis and Pharmacological Activity of Thiourea Derivatives of 1,7,8,9-Tetramethyl-4-azatricyclo[5.2.1.
  • Title: Optically Active Axially Chiral Anilide and Maleimide Derivatives as New Chiral Reagents: Synthesis and Application to Asymmetric Diels−Alder Reaction Source: ACS Publications URL
  • Title: Synthesis and pharmacological evaluation of 4-[2-hydroxy-3-(4-phenyl-piperazin-1-yl)-propoxy]-4-azatricyclo[5.2.1.
  • Title: 1934576-29-0 | 2-Methyl-4-azatricyclo[5.2.1.

Sources

Application

Application Note: Advanced NMR Sample Preparation Protocols for 2-Methyl-4-azatricyclo[5.2.1.0,2,6]dec-8-ene

Introduction & Structural Rationale 2-Methyl-4-azatricyclo[5.2.1.0,2,6]dec-8-ene (CAS: 1934576-29-0) is a highly rigid, polycyclic amine scaffold frequently utilized in medicinal chemistry and drug discovery[1]. Featurin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

2-Methyl-4-azatricyclo[5.2.1.0,2,6]dec-8-ene (CAS: 1934576-29-0) is a highly rigid, polycyclic amine scaffold frequently utilized in medicinal chemistry and drug discovery[1]. Featuring a fused tricyclic dicyclopentadiene-like framework with an endocyclic double bond and a secondary amine in the aza-bridge, this molecule presents unique stereochemical complexities. Resolving its 3D architecture—specifically the endo/exo isomerism and complex scalar coupling networks among bridgehead protons—requires ultra-high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy.

However, as a basic secondary amine, this compound is highly susceptible to proton exchange, hydrogen bonding, and interactions with trace solvent impurities. These factors can severely degrade spectral quality, causing peak broadening and chemical shift drift[2]. This application note details a field-proven, self-validating protocol for preparing optimal NMR samples of this specific polycyclic amine.

Causality in Solvent Selection

The choice of deuterated solvent dictates not only the solubility but also the chemical behavior of the amine in solution.

The "Trace Acid" Problem: Chloroform-d (CDCl₃) is the standard solvent for non-polar to moderately polar organic molecules. However, CDCl₃ slowly degrades upon exposure to light and oxygen to produce trace deuterium chloride (DCl) and phosgene. For a basic polycyclic amine like 2-Methyl-4-azatricyclo[5.2.1.0,2,6]dec-8-ene, this trace acid leads to partial protonation. The resulting equilibrium between the free base and the conjugate acid occurs at an intermediate exchange rate on the NMR timescale, causing severe broadening of the signals near the nitrogen atom (positions 3, 5, and the N-H group)[2].

The Solution: CDCl₃ must be pre-treated with basic alumina or anhydrous potassium carbonate (K₂CO₃) to neutralize trace acids. Alternatively, if the compound is intentionally synthesized as a hydrochloride salt, DMSO-d₆ is preferred to fully stabilize the ionic form and prevent exchange broadening.

Table 1: Solvent Selection Parameters for Polycyclic Amines
SolventResidual ¹H Peak (ppm)Residual ¹³C Peak (ppm)Advantages for Polycyclic AminesDisadvantages
CDCl₃ (Basic) 7.2677.16High solubility, low viscosity yields sharp lines[3].Requires pre-neutralization to prevent amine protonation.
DMSO-d₆ 2.5039.52Excellent for amine salts; stabilizes H-bonding networks.High viscosity causes broader lines; difficult to recover sample[3].
CD₃OD 3.31, 4.8749.00Good for polar derivatives; forces rapid N-H exchange.N-H signal is completely lost due to deuterium exchange[2].

Quantitative Guidelines for Sample Concentration

Achieving the correct concentration is a critical balance between maximizing the signal-to-noise (S/N) ratio and maintaining optimal magnetic field homogeneity. Over-concentrated samples increase solution viscosity, which decreases the transverse relaxation time (T₂) and broadens the spectral lines, obscuring fine J-coupling multiplets[3].

Table 2: Recommended Sample Concentrations
Experiment TypeTarget Analyte Mass (mg)Solvent Volume (mL)Resulting Concentration (mM)
1D ¹H NMR 5 - 150.6~35 - 100
1D ¹³C NMR 30 - 500.6~200 - 335
2D NMR (COSY, HSQC) 15 - 250.6~100 - 165
Calculations based on an approximate free-base molecular weight of 149.23 g/mol .

Step-by-Step Methodology & Workflow

SamplePrep Start 1. Weigh Compound (5-15 mg for ¹H, 30-50 mg for ¹³C) Solvent 2. Select & Treat Solvent (e.g., CDCl₃ treated with K₂CO₃) Start->Solvent Dissolve 3. Dissolve in Secondary Vial (0.6 mL total volume) Solvent->Dissolve Filter 4. Filter via Glass Wool (Removes magnetic susceptibility gradients) Dissolve->Filter Transfer 5. Transfer to 5 mm NMR Tube (Ensure 40-50 mm liquid height) Filter->Transfer Analyze 6. Acquire NMR Spectra (Perform shimming and locking) Transfer->Analyze

Workflow for polycyclic amine NMR sample preparation.

Protocol

Step 1: Solvent Neutralization (If using CDCl₃) Add 50 mg of oven-dried basic alumina to 1 mL of CDCl₃ in a microcentrifuge tube. Vortex for 30 seconds and centrifuge. Use the supernatant to ensure an acid-free environment.

Step 2: Dissolution in a Secondary Vial Weigh the appropriate amount of 2-Methyl-4-azatricyclo[5.2.1.0,2,6]dec-8-ene into a clean 2 mL glass vial. Add exactly 0.6 mL of the prepared deuterated solvent. Causality Note: Dissolving in a secondary vial rather than directly in the narrow NMR tube ensures complete homogenization and prevents undissolved particles from entering the tube[4].

Step 3: Filtration Tightly pack a small plug of glass wool into the narrow neck of a glass Pasteur pipette. Pass the solution through the glass wool directly into a high-quality 5 mm NMR tube. Causality Note: Solid particles distort the local magnetic field due to magnetic susceptibility differences. This creates distinct field gradients around each particle that cannot be corrected by the spectrometer's shim coils, leading to irreversible line broadening.

Step 4: Volume and Depth Standardization Ensure the final liquid height in the 5 mm NMR tube is exactly 40–50 mm. Causality Note: This specific height ensures the sample spans the active region of the Radio Frequency (RF) coil while minimizing end-effects that disrupt Z-axis magnetic field homogeneity[5],[6].

Step 5: D₂O Exchange (Self-Validation Step) Because 2-Methyl-4-azatricyclo[5.2.1.0,2,6]dec-8-ene is a secondary amine, the N-H proton will appear as a broad singlet between 0.5–5.0 ppm[2]. To validate this assignment, acquire the initial ¹H spectrum, then add 1 drop of D₂O to the tube, shake vigorously, and re-acquire the spectrum. The N-H peak will disappear due to rapid deuterium exchange, serving as a self-validating confirmation of the amine proton[2].

Advanced Structural Elucidation Strategy

Due to the rigid tricyclic nature of the dicyclopentadiene-like skeleton, 1D ¹H NMR will exhibit heavily overlapping multiplets from the bridgehead protons and diastereotopic methylene protons. A strategic 2D NMR workflow is mandatory to assign the relative stereochemistry (e.g., endo vs. exo configuration of the aza-bridge relative to the dec-8-ene double bond).

NMRExperiments Base 1D ¹H & ¹³C NMR (Chemical Shifts & Integrals) COSY COSY (Spin-Spin Coupling Network) Base->COSY HSQC HSQC (1-Bond C-H Correlation) Base->HSQC NOESY NOESY / ROESY (Endo/Exo Stereochemistry) COSY->NOESY HMBC HMBC (Long-Range C-H Correlation) HSQC->HMBC HMBC->NOESY

Logical flow of 2D NMR experiments for structural elucidation.

  • COSY: Maps the contiguous spin systems, particularly the sequence from the alkene protons (C8-C9) through the adjacent bridgehead carbons.

  • HSQC & HMBC: Resolves heavily overlapped proton signals by spreading them into the carbon dimension. HMBC is critical for placing the 2-methyl group and confirming the connectivity of the aza-bridge.

  • NOESY/ROESY: The ultimate self-validating experiment for tricyclic scaffolds. Through-space nuclear Overhauser effects (NOEs) will definitively prove whether the aza-bridge is folded toward (endo) or away from (exo) the alkene bridge.

Sources

Method

Catalytic Functionalization of 2-Methyl-4-azatricyclo[5.2.1.0,2,6]dec-8-ene: A Guide for Synthetic Advancement

Abstract The 2-Methyl-4-azatricyclo[5.2.1.0,2,6]dec-8-ene core is a strained, bicyclic amine scaffold that holds significant potential in the development of novel therapeutics and functional materials. Its unique three-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 2-Methyl-4-azatricyclo[5.2.1.0,2,6]dec-8-ene core is a strained, bicyclic amine scaffold that holds significant potential in the development of novel therapeutics and functional materials. Its unique three-dimensional structure and inherent strain offer a versatile platform for complex molecular architectures. This application note provides a comprehensive overview of catalytic methods for the functionalization of this key structural motif. We will delve into detailed protocols and mechanistic insights for several key transformations, including ring-opening metathesis polymerization (ROMP), hydrofunctionalization, and C-H bond activation, providing researchers with the necessary tools to leverage this valuable building block in their synthetic endeavors.

Introduction: The Significance of the Azatricyclo[5.2.1.0,2,6]dec-8-ene Scaffold

The rigid, sterically defined framework of the 4-azatricyclo[5.2.1.0,2,6]dec-8-ene system and its derivatives are of considerable interest in medicinal chemistry. These structures are prevalent in a variety of biologically active compounds, including potential β-adrenolytic, anxiolytic, anti-inflammatory, and analgesic agents.[1] Furthermore, derivatives have been explored for their affinity to serotonin receptors, highlighting their potential in neuroscience research.[1] The strained olefin within this tricyclic system is a key reactive handle, enabling a diverse range of chemical transformations. This guide focuses on catalytic approaches to unlock the synthetic potential of 2-Methyl-4-azatricyclo[5.2.1.0,2,6]dec-8-ene, a representative and readily accessible member of this compound class.

Ring-Opening Metathesis Polymerization (ROMP)

The strained nature of the norbornene-type double bond in 2-Methyl-4-azatricyclo[5.2.1.0,2,6]dec-8-ene makes it an excellent substrate for Ring-Opening Metathesis Polymerization (ROMP). This powerful polymerization technique allows for the synthesis of well-defined polymers with the tricyclic amine functionality incorporated into the polymer backbone.[2]

Mechanistic Rationale

ROMP is a chain-growth polymerization catalyzed by transition metal alkylidene complexes, most commonly those of ruthenium (e.g., Grubbs' catalysts). The reaction proceeds through a series of [2+2] cycloaddition and cycloreversion steps. The driving force for the polymerization of strained cyclic olefins like our target molecule is the release of ring strain.[2]

ROMP_Mechanism Catalyst [Ru]=CHPh Metallacyclobutane Metallacyclobutane Intermediate Catalyst->Metallacyclobutane [2+2] Cycloaddition Monomer 2-Methyl-4-azatricyclo [5.2.1.0,2,6]dec-8-ene Monomer->Metallacyclobutane New_Carbene New Ruthenium Carbene Metallacyclobutane->New_Carbene Cycloreversion Polymer Propagating Polymer Chain New_Carbene->Polymer + Monomer Polymer->Polymer Propagation

Caption: General Mechanism of Ring-Opening Metathesis Polymerization.

Experimental Protocol: ROMP of 2-Methyl-4-azatricyclo[5.2.1.0,2,6]dec-8-ene

This protocol outlines a general procedure for the ROMP of 2-Methyl-4-azatricyclo[5.2.1.0,2,6]dec-8-ene using a third-generation Grubbs catalyst.

Materials:

  • 2-Methyl-4-azatricyclo[5.2.1.0,2,6]dec-8-ene (monomer)

  • Grubbs' Third Generation Catalyst

  • Anhydrous, degassed dichloromethane (DCM)

  • Ethyl vinyl ether

  • Methanol

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and stir bar

Procedure:

  • Monomer Preparation: Ensure the monomer is pure and free of coordinating impurities that could poison the catalyst. If necessary, distill the monomer from a suitable drying agent (e.g., CaH2) under reduced pressure.

  • Reaction Setup: In a glovebox or under a positive pressure of inert gas (argon or nitrogen), add the desired amount of 2-Methyl-4-azatricyclo[5.2.1.0,2,6]dec-8-ene to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Dissolve the monomer in anhydrous, degassed DCM to the desired concentration (typically 0.1-1.0 M).

  • Catalyst Addition: In a separate vial, weigh the appropriate amount of Grubbs' third-generation catalyst (monomer-to-catalyst ratios can range from 100:1 to 1000:1, depending on the desired molecular weight). Dissolve the catalyst in a small amount of anhydrous, degassed DCM.

  • Initiation: Rapidly inject the catalyst solution into the stirring monomer solution at room temperature. The reaction is often accompanied by a color change.

  • Polymerization: Allow the reaction to proceed for the desired time (typically 1-4 hours). The progress of the polymerization can be monitored by Gel Permeation Chromatography (GPC) by taking aliquots from the reaction mixture.

  • Termination: To quench the polymerization, add an excess of ethyl vinyl ether (approximately 100 equivalents relative to the catalyst) and stir for 30 minutes.

  • Precipitation and Isolation: Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as cold methanol.

  • Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.

Characterization: The resulting polymer can be characterized by 1H and 13C NMR spectroscopy, GPC (to determine molecular weight and polydispersity), and thermal analysis (TGA/DSC).

Parameter Typical Range Purpose
Monomer:Catalyst Ratio100:1 - 1000:1Controls the polymer molecular weight.
Monomer Concentration0.1 - 1.0 MAffects reaction rate and polymer solubility.
Reaction Time1 - 4 hoursDetermines monomer conversion.
Quenching AgentEthyl vinyl etherDeactivates the catalyst.
Precipitation SolventMethanolIsolates the polymer from the reaction mixture.

Catalytic Hydrofunctionalization of the Olefin

Hydrofunctionalization reactions introduce a hydrogen atom and a functional group across the double bond of the azatricycloalkene. These transformations are powerful tools for installing diverse functionalities and increasing molecular complexity.

Radical Hydrofunctionalization

First-row transition metals like manganese, iron, and cobalt can catalyze the radical hydrofunctionalization of olefins.[3][4] These reactions often proceed via a hydrogen atom transfer (HAT) mechanism, offering a complementary approach to traditional polar additions.[3][4]

Hydrofunctionalization_Pathway Olefin Azatricycloalkene Radical_Intermediate Alkyl Radical Intermediate Olefin->Radical_Intermediate HAT Catalyst [M]-H Catalyst Catalyst->Radical_Intermediate Product Hydrofunctionalized Product Radical_Intermediate->Product + X• Functional_Group X-Y (Functional Group Source) Functional_Group->Product

Caption: Generalized pathway for catalytic hydrofunctionalization.

Protocol: Iron-Catalyzed Hydroamination (Conceptual)

Materials:

  • 2-Methyl-4-azatricyclo[5.2.1.0,2,6]dec-8-ene

  • Iron(II) acetylacetonate [Fe(acac)2] or a similar iron catalyst

  • Phenylsilane (reductant)

  • Aniline or other amine nucleophile

  • Anhydrous toluene

  • Schlenk tube

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add Fe(acac)2 (5-10 mol%).

  • Add the amine nucleophile (1.2 equivalents) and 2-Methyl-4-azatricyclo[5.2.1.0,2,6]dec-8-ene (1.0 equivalent).

  • Add anhydrous toluene via syringe.

  • Reagent Addition: Slowly add phenylsilane (1.5 equivalents) to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor by TLC or GC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO3.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Component Role
Iron CatalystFacilitates the catalytic cycle.
PhenylsilaneHydride source for the reduction step.
AmineNucleophile for the hydroamination.
TolueneAnhydrous reaction solvent.

C-H Bond Functionalization

Direct functionalization of C-H bonds represents an atom-economical and efficient strategy for molecular diversification. While challenging, methods for the C-H functionalization of cyclic amines are emerging.[5][6][7]

Mechanistic Considerations

Transition metal-catalyzed C-H activation often involves the coordination of a directing group (in this case, the amine) to the metal center, followed by cyclometalation to form a metallacyclic intermediate. This intermediate can then react with a coupling partner to form the desired C-C or C-heteroatom bond.

Conceptual Protocol: Rhodium-Catalyzed C(sp3)-H Arylation

This conceptual protocol is based on established methods for the directed C-H functionalization of cyclic amines.

Materials:

  • 2-Methyl-4-azatricyclo[5.2.1.0,2,6]dec-8-ene

  • [Rh(cod)Cl]2 or a similar rhodium precatalyst

  • A suitable phosphine or N-heterocyclic carbene (NHC) ligand

  • Aryl halide (e.g., iodobenzene)

  • A base (e.g., K2CO3 or Cs2CO3)

  • Anhydrous, degassed solvent (e.g., dioxane or toluene)

  • Sealed tube

Procedure:

  • Reaction Setup: In a glovebox, add the rhodium precatalyst, ligand, and base to a sealable reaction tube.

  • Add 2-Methyl-4-azatricyclo[5.2.1.0,2,6]dec-8-ene and the aryl halide.

  • Add the anhydrous, degassed solvent.

  • Reaction: Seal the tube and heat the reaction mixture to the appropriate temperature (typically 100-140 °C) for 12-24 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel.

Conclusion

The 2-Methyl-4-azatricyclo[5.2.1.0,2,6]dec-8-ene scaffold is a versatile building block with significant potential in various fields of chemical science. The catalytic methods outlined in this application note, including ROMP, hydrofunctionalization, and C-H activation, provide a powerful toolkit for the synthesis of novel polymers, complex small molecules, and potential drug candidates. The detailed protocols and mechanistic discussions herein are intended to serve as a practical guide for researchers seeking to explore the rich chemistry of this unique molecular framework.

References

  • Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C-H Bonds: Synergistic Activation by Light and Heat. Organic Letters. [Link]

  • Mn, Fe, and Co-Catalyzed Radical Hydrofunctionalizations of Olefins. Chemical Reviews. [Link]

  • Contra-thermodynamic Olefin Isomerization by Chain-Walking Hydrofunctionalization and Formal Retro-hydrofunctionalization. Organic Letters. [Link]

  • Transition metal-catalyzed hydrofunctionalization of olefins. ResearchGate. [Link]

  • Processive ring-opening metathesis polymerization of low ring strain cycloalkenes via molecularly confined catalyst. Nature Communications. [Link]

  • Catalytic asymmetric transformations of oxa- and azabicyclic alkenes. Request PDF. [Link]

  • Efficient synthesis of multiple C–H bond functionalized unprotected alicyclic amines. Nature Communications. [Link]

  • C–H functionalization of cyclic amines: redox-annulations with α,β-unsaturated carbonyl compounds. Chemical Communications. [Link]

  • Organocatalytic C–H activation reactions. Beilstein Journal of Organic Chemistry. [Link]

  • 4-Hydroxy-1-methyl-7-(propan-2-yl)-4-azatricyclo [5.2.2.0 2,6 ]undec-8-ene-3,5-dione. MDPI. [Link]

  • Ring opening metathesis polymerization (ROMP). YouTube. [Link]

Sources

Application

Application Notes &amp; Protocols: Storage and Cold-Chain Handling of Investigational Compounds

A Note to the Researcher: The provided CAS Number, 1934576-29-0, did not correspond to a publicly identifiable chemical entity in available databases. Crafting precise, scientifically validated storage and handling proto...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note to the Researcher: The provided CAS Number, 1934576-29-0, did not correspond to a publicly identifiable chemical entity in available databases. Crafting precise, scientifically validated storage and handling protocols is contingent upon the specific physicochemical properties of a compound, including its thermal stability, light sensitivity, hygroscopicity, and potential hazards.

Therefore, this document provides a comprehensive framework of best practices for the storage and cold-chain management of novel or investigational small molecule compounds, where specific stability data may be limited. These protocols are designed to ensure the integrity, efficacy, and safety of valuable research materials. It is imperative to supplement these general guidelines with any compound-specific information provided by the supplier or synthesizing laboratory as it becomes available.

Part 1: The Criticality of Compound-Specific Data

The stability of an investigational compound is an intrinsic property dictated by its molecular structure. Factors such as functional groups, stereochemistry, and crystalline form will determine its susceptibility to degradation under various environmental conditions. Without specific data for CAS 1934576-29-0, a conservative approach to storage and handling is paramount.

Key considerations that underscore the need for compound-specific data include:

  • Thermal Lability: Many complex organic molecules can degrade at ambient temperatures. The rate of degradation is often temperature-dependent.

  • Hygroscopicity: The tendency of a compound to absorb moisture from the air can lead to hydrolysis or changes in physical form.

  • Photosensitivity: Exposure to light, particularly in the UV spectrum, can catalyze degradation.

  • Oxidative Stability: Some compounds are susceptible to oxidation, which can be accelerated by exposure to air and certain storage conditions.

In the absence of specific data, the default assumption should be that the compound is sensitive to heat, light, and moisture.

Part 2: General Storage Recommendations for Investigational Compounds

The following table summarizes general storage conditions for investigational compounds, categorized by the level of temperature control. The choice of storage condition should be based on a risk assessment, prioritizing the preservation of the compound's integrity.

Storage ConditionTemperature RangeTypical Use Case
Controlled Room Temp. 20°C to 25°C (68°F to 77°F)For compounds with known stability at ambient temperatures. Not recommended for compounds with unknown stability.
Refrigerated 2°C to 8°C (36°F to 46°F)A common storage condition for many thermally sensitive compounds to slow degradation.[1][2][3]
Frozen -25°C to -10°C (-13°F to 14°F)For compounds requiring sub-zero temperatures to maintain stability, often for longer-term storage.
Ultra-Low Temperature -86°C to -40°C (-123°F to -40°F)For highly sensitive biological samples or complex organic molecules where minimal molecular motion is desired.[1]
Cryogenic Below -150°C (in liquid nitrogen)Typically reserved for long-term archival of biological materials such as cells or tissues.

For a novel compound like CAS 1934576-29-0, storage at -20°C or lower is a prudent starting point in the absence of specific stability data.

Part 3: Cold-Chain Handling Protocols

Maintaining the cold chain is crucial from the moment a compound is received until it is used in an experiment.[1][2][4]

Protocol 1: Receipt and Initial Inspection
  • Preparation: Before the scheduled arrival of the shipment, ensure that the designated storage location (e.g., -20°C freezer) is operational and has available space.

  • Immediate Unpacking: Upon receipt, immediately transfer the shipping container to a controlled environment (e.g., a cold room or laboratory bench away from direct sunlight and heat sources).

  • Inspect Packaging: Note any signs of damage to the outer packaging.

  • Temperature Monitoring: If the shipment includes a temperature logger, download and review the data immediately to confirm that no temperature excursions occurred during transit.[5] Document this information.

  • Inner Container Inspection: Aseptically open the shipping container and inspect the primary container of the compound for any breaches, cracks, or discoloration of the material.

  • Label Verification: Cross-reference the information on the label (e.g., compound name/ID, batch number, quantity) with the shipping manifest.

  • Immediate Storage: Promptly transfer the compound to its pre-assigned, temperature-controlled storage unit.

Protocol 2: Inventory Management and Logging

Accurate record-keeping is essential for the traceability and management of investigational products.[6][7][8]

  • Logbook Entry: Create a new entry in a dedicated inventory logbook (physical or electronic) for the new compound. Record the following:

    • Compound Identifier (CAS 1934576-29-0)

    • Date of Receipt

    • Supplier and Lot/Batch Number

    • Quantity Received

    • Assigned Storage Location (Freezer ID, Shelf, Box)

    • Condition upon Arrival (including temperature data)

    • Expiration or Retest Date (if provided)

  • Labeling: The storage container should be clearly labeled with, at a minimum, the compound ID, concentration (if in solution), and storage temperature.

  • Access Control: Access to investigational compounds should be restricted to authorized personnel to prevent mishandling or misplacement.[6][7]

Protocol 3: Aliquoting and Dispensing

To prevent repeated freeze-thaw cycles and exposure of the bulk material to ambient conditions, it is highly recommended to create smaller aliquots for routine use.

  • Pre-Cooling: Pre-cool all necessary tools and aliquot tubes to the storage temperature of the compound.

  • Controlled Environment: Perform the aliquoting process in a clean, dry, and controlled environment (e.g., a laminar flow hood or a glove box with a dry atmosphere if the compound is hygroscopic).

  • Minimize Exposure: Work quickly and efficiently to minimize the time the bulk compound is outside of its designated storage temperature.

  • Inert Gas: If the compound is known or suspected to be sensitive to oxidation, blanket the headspace of the bulk container and aliquot tubes with an inert gas (e.g., argon or nitrogen) before sealing.

  • Labeling Aliquots: Clearly label each aliquot with the compound ID, concentration, date of aliquoting, and a unique aliquot number.

  • Return to Storage: Immediately return the bulk container and all new aliquots to the appropriate storage temperature.

  • Update Inventory: Update the inventory log to reflect the creation of aliquots and the remaining quantity of the bulk material.

Part 4: Temperature Monitoring and Contingency Planning

Continuous temperature monitoring is a cornerstone of reliable cold-chain management.[5][7]

  • Continuous Monitoring Systems: Employ calibrated, continuous temperature monitoring systems with alarm capabilities for all storage units.[6] These systems should log data 24/7.

  • Manual Verification: In addition to automated systems, manually verify and record the temperature of storage units daily.

  • Alarm Protocols: Establish clear protocols for responding to temperature alarms, including who to notify and the steps to take to secure the stored materials.

  • Contingency Plan: Have a detailed contingency plan for power outages or equipment failure. This should include access to backup power and alternative, pre-qualified storage units.

Visualizing the Workflow

The following diagrams illustrate key decision points and workflows for handling investigational compounds.

ColdChainReceipt Workflow for Receiving Investigational Compounds A Shipment Arrives B Inspect Outer Packaging for Damage A->B C Download & Review Temperature Logger Data B->C D Temperature Excursion? C->D E Quarantine Compound Contact Supplier Document Deviation D->E Yes F Proceed with Inspection D->F No G Inspect Primary Container F->G H Verify Label Information G->H I Transfer to Pre-Assigned Temperature-Controlled Storage H->I J Update Inventory Log I->J

Caption: Process for receiving and logging new compounds.

AliquotingProtocol Protocol for Aliquoting Investigational Compounds cluster_prep Preparation cluster_process Aliquoting cluster_post Post-Processing A Identify Need for Aliquot B Pre-Cool Tools & Tubes to Storage Temperature A->B C Retrieve Bulk Compound from Storage B->C D Work Quickly in a Controlled Environment C->D E Oxidation Sensitive? D->E F Blanket with Inert Gas E->F Yes G Dispense into Aliquot Tubes E->G No F->G H Securely Seal All Containers G->H I Return Bulk & Aliquots to Storage Immediately H->I J Label Aliquots Clearly I->J K Update Inventory Log J->K

Caption: Step-by-step workflow for creating aliquots.

References

  • Vertex AI Search. (2024, November 5).
  • PharmaSource. (n.d.). Cold Chain Management : A Comprehensive Guide.
  • PharmacyLibrary. (2025, October 24).
  • VRR. (2025, August 14). The Role of Cold Chain Logistics in the Pharmaceutical Industry.
  • Scribd. (n.d.). Cold Chain Management in Pharmaceuticals.
  • SafetyCulture. (2023, December 13). Pharmaceutical Cold Chain Management: A Guide.
  • Hematology/Oncology Pharmacy Association. (n.d.). HOPA INVESTIGATIONAL DRUG SERVICE BEST PRACTICE STANDARDS.
  • Washington University in St. Louis. (2024, August 9). Investigational Drug/Device Accountability Policy.
  • Unknown Source. (2012, December 13).
  • Sigma-Aldrich. (2025, November 6).
  • ECRI. (2018, May 3).
  • Merck Millipore. (n.d.).
  • Unknown Source. (n.d.). Section 7: Handling and Storage.
  • PubMed. (2012, January 5). On-site management of investigational products and drug delivery systems in conformity with Good Clinical Practices (GCPs).
  • PubMed. (n.d.). Chemical stability of pentostatin (NSC-218321), a cytotoxic and immunosuppressant agent.
  • HP. (2025, October 4). SDS Portugal.
  • PMDA. (n.d.). stability testing of new drug substances and products.
  • Benchchem. (n.d.). (S)-Aceclidine stability testing and storage conditions.
  • Lejan Team. (n.d.). STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • ChEMBL. (n.d.). Compound: CHEMBL324576.
  • ASEAN. (1997, July 2). ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT (R1).
  • CAS. (n.d.). 3,4,5,6,7,8-Hexahydro-1(2H)-azulenone - CAS Common Chemistry.
  • University of Hertfordshire. (2026, February 20). Yucca schidigera extract - AERU.
  • PubMed. (2017, August 15). Macro- and Microelement Content and Other Properties of Chaenomeles japonica L.

Sources

Method

Application Note: High-Purity Crystallization and Isolation of 2-Methyl-4-azatricyclo[5.2.1.0,2,6]dec-8-ene

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive framework for the crystallization and isolation of 2-Methyl-4-azatricyclo[5.2.1.0,2,6]dec-8...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the crystallization and isolation of 2-Methyl-4-azatricyclo[5.2.1.0,2,6]dec-8-ene, a novel tricyclic amine scaffold of interest in medicinal chemistry and materials science. Achieving high purity of this compound is paramount for accurate downstream biological evaluation and reproducible experimental outcomes. We present two primary, field-proven methodologies: the robust technique of crystallization via hydrochloride salt formation and an orthogonal chromatographic approach using amine-functionalized silica. The protocols are designed to be self-validating, with detailed explanations for each experimental choice, troubleshooting guidance, and methods for purity assessment.

Introduction and Core Principles

The compound 2-Methyl-4-azatricyclo[5.2.1.0,2,6]dec-8-ene belongs to a class of rigid, three-dimensional molecular scaffolds. Such structures are of significant interest in drug development for their ability to present substituents in well-defined spatial orientations, potentially leading to high-affinity and selective interactions with biological targets. The secondary amine within the tricyclic system is a key functional handle for further derivatization, but its basic nature presents unique challenges for purification.

The primary challenge in purifying organic amines is their tendency to streak or bind irreversibly to standard silica gel, a phenomenon caused by the acidic nature of silica.[1] Furthermore, many free amines exist as oils or low-melting-point solids, making them difficult to crystallize directly.

The core strategy detailed herein circumvents these issues by temporarily converting the basic amine into its hydrochloride (HCl) salt. This has two major advantages:

  • Enhanced Crystallinity: Amine salts are ionic and typically exhibit significantly higher crystallinity and melting points compared to the corresponding free base, facilitating isolation as a stable, solid material.

  • Modified Solubility: The salt form drastically alters the compound's solubility profile, making it more soluble in polar solvents and insoluble in non-polar organic solvents. This differential solubility is exploited for selective precipitation and washing.

This application note provides the detailed protocols to leverage this principle for obtaining high-purity material.

Physicochemical and Handling Data

Precise experimental data for this specific molecule is not widely published. The following table summarizes known and inferred properties based on its structure and data from analogous compounds.

PropertyValue / InformationSource / Rationale
Molecular Formula C₁₀H₁₅N(Structural)
Molecular Weight 149.24 g/mol (Calculated)[2]
Appearance Expected to be a colorless to pale yellow oil or low-melting solid as a free base.(Analogy to similar amines)
Boiling Point High boiling point; likely requires vacuum distillation.(Characteristic of amines)
pKa Estimated 9.0 - 10.0(Analogy to similar tricyclic amines)[1]
Handling Amines can be air-sensitive and may oxidize over time, leading to discoloration. Store under an inert atmosphere (N₂ or Ar) and protect from light.(General amine chemistry)[3]

Workflow Overview: Salt Formation and Free Base Liberation

The overall strategy involves two main stages: purification of the crystalline salt, followed by the quantitative conversion back to the free amine.

G cluster_0 Part 1: Purification via Salt Crystallization cluster_1 Part 2: Liberation of Free Amine start_node start_node process_node process_node product_node product_node waste_node waste_node Crude Crude Amine (in Solvent A, e.g., IPA) Add_HCl Add Anhydrous HCl (e.g., HCl in Ether/IPA) Crude->Add_HCl Crystallize Induce Crystallization (Cooling / Anti-solvent) Add_HCl->Crystallize Filter Filter and Wash (with Solvent B, e.g., Ether) Crystallize->Filter Pure_Salt Pure Hydrochloride Salt Filter->Pure_Salt Impurities_1 Soluble Impurities Filter->Impurities_1 in filtrate Dissolve_Salt Dissolve Pure Salt (in H₂O) Pure_Salt->Dissolve_Salt Proceed to Part 2 Basify Add Base (e.g., aq. NaOH, NaHCO₃) Dissolve_Salt->Basify Extract Extract with Organic Solvent (e.g., DCM, EtOAc) Basify->Extract Dry Dry, Filter, Evaporate Extract->Dry Aqueous_Waste Aqueous Waste (NaCl, etc.) Extract->Aqueous_Waste aq. layer Pure_Amine Pure Free Amine Dry->Pure_Amine

Figure 1. General experimental workflow for the purification of 2-Methyl-4-azatricyclo[5.2.1.0,2,6]dec-8-ene.

Protocol 1: Crystallization as a Hydrochloride Salt

This protocol is the primary method for obtaining high-purity, crystalline material from a crude reaction mixture. The choice of solvent is critical. Protic solvents like isopropanol or ethanol are often effective, but the optimal system should be determined empirically.[4]

4.1. Materials and Reagents

  • Crude 2-Methyl-4-azatricyclo[5.2.1.0,2,6]dec-8-ene

  • Anhydrous Isopropanol (IPA) or Absolute Ethanol (EtOH)

  • Anhydrous Diethyl Ether (Et₂O) or Acetone

  • Hydrochloric acid solution (e.g., 2M HCl in Et₂O, or prepared by bubbling HCl gas through the chosen solvent)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Buchner funnel and filter paper

  • Vacuum flask and vacuum source

  • pH paper or pH meter

4.2. Step-by-Step Methodology

  • Dissolution: In a clean, dry round-bottom flask, dissolve the crude amine product in a minimum amount of warm isopropanol.

    • Scientific Rationale: Using the minimum volume of a warm solvent creates a saturated or near-saturated solution, which is essential for maximizing crystal yield upon cooling. Isopropanol is often preferred over ethanol for HCl salts as many are less soluble in it, aiding precipitation.[4]

  • Acidification: While stirring, slowly add a solution of anhydrous HCl (e.g., 2M in diethyl ether) dropwise to the amine solution. Monitor the pH of the solution by periodically spotting a small amount onto wet pH paper; continue addition until the solution is acidic (pH ~1-2).

    • Scientific Rationale: Anhydrous HCl is crucial to prevent the introduction of water, which can form hydrates or inhibit crystallization. The acid protonates the basic nitrogen atom, forming the ammonium hydrochloride salt in situ. An excess of acid ensures complete salt formation.

  • Crystallization and Precipitation: The hydrochloride salt will likely begin to precipitate immediately upon HCl addition.

    • If precipitation is rapid: Continue stirring the resulting slurry at room temperature for 30-60 minutes to ensure complete salt formation and allow for crystal growth.

    • If no precipitate forms: The salt may be highly soluble. Induce crystallization by:

      • Cooling: Place the flask in an ice bath for 30-60 minutes.

      • Anti-solvent Addition: Slowly add a non-polar solvent in which the salt is insoluble, such as anhydrous diethyl ether or acetone, until the solution becomes persistently cloudy.[4] Then, allow it to stand and crystallize.

    • Scientific Rationale: The solubility of the salt is significantly lower in cold solvent and in less polar "anti-solvents." This controlled reduction in solubility drives the crystallization process, leaving more soluble impurities behind in the mother liquor.

  • Isolation: Collect the crystalline solid by vacuum filtration using a Buchner funnel.

    • Scientific Rationale: Vacuum filtration is an efficient method for separating the solid product from the liquid mother liquor containing impurities.

  • Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether or acetone.[4] Repeat this wash 2-3 times.

    • Scientific Rationale: The wash solvent must be chosen carefully. It needs to be a solvent in which the desired salt has very low solubility, to wash away residual mother liquor and impurities without dissolving a significant amount of the product. Cold solvent further minimizes solubility losses.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvents. The product, 2-Methyl-4-azatricyclo[5.2.1.0,2,6]dec-8-ene hydrochloride, should be a stable, crystalline solid.

Protocol 2: Liberation of the Free Amine

Once the pure hydrochloride salt is obtained, it can be quantitatively converted back to the free amine for use in subsequent reactions or biological assays.

5.1. Materials and Reagents

  • Purified 2-Methyl-4-azatricyclo[5.2.1.0,2,6]dec-8-ene hydrochloride

  • Deionized Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beaker or Erlenmeyer flask

5.2. Step-by-Step Methodology

  • Dissolution: Dissolve the hydrochloride salt in a minimal amount of deionized water in a separatory funnel.

  • Basification: Slowly add a saturated aqueous solution of NaHCO₃ or 1M NaOH while gently swirling. Continue addition until the aqueous layer is basic (pH > 9).

    • Scientific Rationale: The base deprotonates the ammonium cation, regenerating the neutral, water-insoluble free amine. NaHCO₃ is a milder base suitable for this purpose, while NaOH can also be used.[5]

  • Extraction: Add an organic solvent (e.g., DCM or EtOAc) to the separatory funnel, stopper it, and shake vigorously, venting frequently. Allow the layers to separate.

  • Separation: Drain the organic layer. Extract the aqueous layer two more times with fresh portions of the organic solvent to ensure complete recovery of the amine.

    • Scientific Rationale: The neutral free amine is significantly more soluble in organic solvents than in water, allowing it to be partitioned and separated from the aqueous phase, which now contains the inorganic salt (e.g., NaCl).

  • Drying and Evaporation: Combine all organic extracts and dry them over an anhydrous drying agent like MgSO₄ or Na₂SO₄. Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the pure free amine.

Protocol 3: Alternative Purification by Chromatography

For samples that fail to crystallize or contain impurities with similar solubility, chromatography on an amine-functionalized stationary phase is a powerful alternative.

6.1. Principle Standard silica gel is acidic and causes strong, often irreversible, adsorption of basic amines. Amine-functionalized silica (KP-NH) neutralizes these acidic sites, allowing for predictable elution of amines using standard normal-phase solvent systems like hexane/ethyl acetate, thereby avoiding the need for amine modifiers in the mobile phase.[1]

6.2. Recommended Conditions

ParameterRecommendationRationale
Stationary Phase Amine-functionalized silica gel (e.g., Biotage® KP-NH)Neutralizes acidic silanol groups, preventing peak tailing and irreversible binding of the basic analyte.[1]
Mobile Phase Hexane / Ethyl Acetate (EtOAc) gradientA "green" and effective solvent system that provides good separation for many tricyclic amines on a KP-NH phase.[1]
Method Development Thin-Layer Chromatography (TLC) on KP-NH plates (e.g., 10%, 20%, 30% EtOAc in hexane)TLC is used to quickly determine the optimal solvent conditions for separation before scaling up to flash chromatography.[1]

Characterization and Purity Assessment

The purity of the final product (either the salt or the free base) should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and identify any organic impurities.

  • LC-MS or HPLC: To determine the purity level quantitatively.

  • Melting Point: A sharp melting point for the hydrochloride salt is a good indicator of high purity.

References

  • Organic Syntheses Procedure. (n.d.). methylamine hydrochloride. Organic Syntheses. Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Retrieved from [Link]

  • Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.
  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?. Retrieved from [Link]

  • Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society, 126(41), 13335–13342. Retrieved from [Link]

  • Kossakowski, J., & Wojciechowska, A. (2006). SYNTHESIS OF OXIRAN-2-YLMETHYL AND OXIRAN-2-YLMETHOXY DERIVATIVES OF SOME 4-AZATRICYCLO[5.2.1.02,6]DEC-8-ENE-3,5-DIONES AS POTENTIAL ANTIPSYCHOTIC AGENTS. Acta Poloniae Pharmaceutica - Drug Research, 63(6), 485-490. Retrieved from [Link]

  • Kossakowski, J., & Wojciechowska, A. (2006). SYNTHESIS OF OXIRAN-2-YLMETHYL AND OXIRAN-2-YLMETHOXY DERIVATIVES OF SOME 4-AZATRICYCLO[5.2.1.02,6]DEC-8-ENE-3,5-DIONES AS POTENTIAL ANTIPSYCHOTIC AGENTS. Acta Poloniae Pharmaceutica, 63(6), 485-490. Retrieved from [Link]

  • Denoel, T., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 218–224. Retrieved from [Link]

  • Google Patents. (n.d.). US3337630A - Process for the purification of amines.
  • Struga, M., et al. (2012). 4-Hydroxy-1-methyl-7-(propan-2-yl)-4-azatricyclo [5.2.2.0 2,6 ]undec-8-ene-3,5-dione. Molbank, 2012(3), M767. Retrieved from [Link]

  • ResearchGate. (2020, September). Synthesis of 4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione derivatives as lead scaffolds for neuroprotective agents. Retrieved from [Link]

  • LookChem. (n.d.). 2-(3,5-DIOXO-4-AZATRICYCLO[5.2.1.0(2,6)]DEC-8-EN-4-YL)-4-METHYLPENTANOIC ACID. Retrieved from [Link]

  • NextSDS. (n.d.). 4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione. Retrieved from [Link]

  • ResearchGate. (2012). 4-Hydroxy-1-methyl-7-(propan-2-yl)-4-azatricyclo [5.2.2.0]undec-8-ene-3,5-dione. Retrieved from [Link]

  • Anand, K., Pal, D., & Hilgenfeld, R. (2002). An overview on 2-methyl-2,4-pentanediol in crystallization and in crystals of biological macromolecules. Acta Crystallographica Section D: Biological Crystallography, 58(Pt 10 Pt 1), 1722–1728. Retrieved from [Link]

  • Organic Chemistry Portal. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological evaluation of 10-(diphenylmethylene)- 4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione derivatives. Retrieved from [Link]

  • PubChem. (n.d.). Tricyclo[5.2.1.0(2,6)]dec-4-ene, 4-methyl-. Retrieved from [Link]

  • Goud, N. R., et al. (2026). Positional Methyl Effects in Benzo[e][3][5][6]triazines—Synthesis and Crystal Structure Analysis of 5-Methyl-3-phenylbenzo[e][3][5][6]triazine and Its Precursor, N′-(3-Methyl-2-nitrophenyl)benzohydrazide. Molbank, 2026(1), M1834. Retrieved from [Link]

  • Herrmannsdörfer, D., Stierstorfer, J., & Klapötke, T. M. (2021). Solubility behaviour of CL-20 and HMX in organic solvents and solvates of CL-20. Journal of Molecular Liquids, 328, 115432. Retrieved from [Link]

  • Chiba University. (2024, May 1). Follow-up Research Fellowship Reports for FY 2023 no24. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 2-Methyl-4-azatricyclo[5.2.1.0,2,6]dec-8-ene synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 2-Methyl-4-azatricyclo[5.2.1.0,2,6]dec-8-ene. This guide is designed for researchers, scientists, and drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Methyl-4-azatricyclo[5.2.1.0,2,6]dec-8-ene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding this specific aza-Diels-Alder reaction. Our goal is to explain the causality behind experimental choices and empower you to optimize your reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 2-Methyl-4-azatricyclo[5.2.1.0,2,6]dec-8-ene?

The synthesis of this aza-tricyclic scaffold is achieved via an aza-Diels-Alder reaction, a powerful method for constructing nitrogen-containing six-membered rings.[1][2] This specific transformation involves the [4+2] cycloaddition of freshly cracked cyclopentadiene (the 4π-electron diene) with an appropriate N-methyl imine (the 2π-electron dienophile). The reaction is typically catalyzed by a Lewis acid or Brønsted acid to activate the imine dienophile.[2][3]

Q2: What is the reaction mechanism and why is a catalyst often necessary?

The aza-Diels-Alder reaction can proceed through either a concerted or a stepwise mechanism.[2] In the presence of a strong Lewis acid, the mechanism often shifts to a stepwise Mannich-Michael pathway.[2]

A catalyst is crucial because simple imines are generally unreactive dienophiles. A Lewis acid (e.g., MgI₂, Zr(IV) complexes, AgOTf) coordinates to the nitrogen atom of the imine.[4][5][6] This coordination has two primary effects:

  • Lowers the LUMO Energy: It withdraws electron density from the imine, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This reduces the HOMO-LUMO energy gap between the diene and dienophile, accelerating the reaction according to frontier molecular orbital theory.

  • Increases Electrophilicity: It makes the imine carbon more electrophilic and susceptible to nucleophilic attack by the diene.

The overall catalytic cycle enhances the reaction rate and can influence stereoselectivity.

Reaction_Mechanism General Aza-Diels-Alder Mechanism cluster_0 Reactants cluster_1 Activation cluster_2 Cycloaddition Diene Cyclopentadiene (Diene) HOMO TS [4+2] Transition State Diene->TS Cycloaddition Dienophile N-Methyl Imine (Dienophile) LUMO Activated_Dienophile Activated Imine-LA Complex (Lowered LUMO) Dienophile->Activated_Dienophile + LA Catalyst Lewis Acid (LA) Activated_Dienophile->TS Cycloaddition Product Aza-Tricyclic Product TS->Product

Caption: Catalytic activation and cycloaddition pathway.

Q3: What are the most common side reactions that can lower the yield?

Several competing reactions can reduce the yield of the desired product. Being aware of these allows for targeted troubleshooting:

  • Dicyclopentadiene (DCPD) Formation: Cyclopentadiene readily undergoes a self-Diels-Alder reaction to form its dimer, dicyclopentadiene, especially at room temperature and above. This depletes the diene available for the main reaction.

  • Imine Hydrolysis: Imines are susceptible to hydrolysis, especially in the presence of trace amounts of water, which reverts them to the corresponding amine and aldehyde/ketone. This is often exacerbated by hygroscopic Lewis acids.

  • Polymerization: The diene or the product can sometimes undergo polymerization under acidic or thermal conditions.

  • Retro-Diels-Alder Reaction: The cycloaddition is reversible. At higher temperatures, the product can revert to the starting materials, establishing an equilibrium that may not favor the product.[7]

Troubleshooting Guide

Problem: Low or No Product Formation
Q: My reaction shows no conversion of starting materials after the recommended time. What are the primary causes?

A: This issue typically points to a fundamental problem with one of the three core components: the diene, the dienophile, or the catalyst.

Troubleshooting Workflow:

No_Conversion_Troubleshooting Start No Product Formation Check_Diene 1. Verify Diene Activity Start->Check_Diene Check_Imine 2. Confirm Imine Presence & Purity Check_Diene->Check_Imine Diene OK Solution_Diene Action: Use freshly cracked cyclopentadiene. Store at -20°C. Check_Diene->Solution_Diene Issue Found Check_Catalyst 3. Assess Catalyst & Conditions Check_Imine->Check_Catalyst Imine OK Solution_Imine Action: Generate imine in situ or purify before use. Confirm by 1H NMR. Check_Imine->Solution_Imine Issue Found Solution_Catalyst Action: Use anhydrous reagents/solvents. Activate catalyst if needed (e.g., heat). Check catalyst loading. Check_Catalyst->Solution_Catalyst Issue Found

Caption: Step-by-step diagnosis for no product conversion.

Detailed Protocols:

  • Diene Preparation (Critical): Cyclopentadiene must be freshly prepared by "cracking" its dimer, dicyclopentadiene (DCPD).

    • Protocol: Set up a fractional distillation apparatus. Gently heat DCPD to its boiling point (~170 °C). The retro-Diels-Alder reaction will occur, and the lower-boiling cyclopentadiene monomer (b.p. ~41 °C) will distill over. Collect the monomer in a flask cooled in an ice bath. Use immediately or store under argon at -20 °C for no more than a few hours.

  • Imine Integrity: If the imine is prepared beforehand, its purity can degrade.

    • Protocol: It is often superior to generate the imine in situ.[2][8] For example, by mixing the corresponding amine and aldehyde in the reaction vessel with a dehydrating agent (like anhydrous MgSO₄) before adding the diene and catalyst.

  • Anhydrous Conditions: Water is detrimental. It can hydrolyze the imine and deactivate many Lewis acid catalysts.

    • Protocol: Dry all glassware in an oven ( >120 °C) overnight and cool under a stream of dry nitrogen or argon. Use anhydrous solvents, preferably from a solvent purification system or freshly distilled over a suitable drying agent. Handle hygroscopic catalysts and reagents in a glovebox or under a positive pressure of inert gas.

Q: My reaction yield is consistently low (<40%). How can I systematically optimize it?

A: Low yield with some product formation indicates that the reaction is viable but suboptimal. A systematic optimization of parameters is required. The most influential factors are typically the catalyst, solvent, and temperature.

Optimization Parameters Table:

ParameterVariableRationale & Key ConsiderationsTypical Range
Catalyst Lewis Acid TypeDifferent Lewis acids have varying activities and moisture sensitivities. Harder Lewis acids may coordinate more strongly.MgI₂, AgOTf, Zn(OTf)₂, Cu(II) complexes, Zr(IV) complexes[4][5][6]
Catalyst LoadingToo little catalyst results in slow/incomplete reaction. Too much can promote side reactions.1 mol% to 20 mol%[4][6][9]
Solvent PolaritySolvent can affect catalyst solubility, reaction rate, and stereoselectivity. Less polar solvents often improve selectivity.[3]Dichloromethane (CH₂Cl₂), Toluene, Hexane/Toluene mixtures[3][5]
Temperature Reaction RateLower temperatures often increase diastereoselectivity (endo vs. exo) but decrease the reaction rate.[3]-78 °C to 25 °C (Room Temp)[3][5]
Stoichiometry Diene:Dienophile RatioUsing a slight excess of one reagent can drive the reaction to completion, especially if one is prone to decomposition/side reactions.1:1 to 2:1 (Diene:Imine)[5]

Recommended Optimization Protocol:

  • Establish a Baseline: Run the reaction using a standard literature condition (e.g., 10 mol% AgOTf in CH₂Cl₂ at 0 °C for 12h).[6]

  • Screen Catalysts: Keeping solvent and temperature constant, screen a panel of Lewis acids (e.g., MgI₂, Zn(OTf)₂, Cu(OTf)₂). Analyze yield by ¹H NMR using an internal standard.

  • Optimize Solvent and Temperature: With the best catalyst, screen different solvents (e.g., Toluene, Hexane). For each, test a range of temperatures (e.g., -78 °C, -40 °C, 0 °C, 25 °C). Lower temperatures are often beneficial for selectivity.[3]

  • Refine Stoichiometry: Once the best conditions are found, try using a slight excess (e.g., 1.2 to 1.5 equivalents) of the more stable reactant to ensure full conversion of the limiting reagent.

Problem: Product Purity and Selectivity Issues
Q: My crude NMR shows a mixture of isomers. How can I improve the diastereoselectivity (endo/exo ratio)?

A: In the Diels-Alder reaction of cyclopentadiene, the endo product is often kinetically favored due to secondary orbital overlap, but the exo product is typically more thermodynamically stable. The aza-Diels-Alder can be complex, but selectivity can often be controlled.[2]

Strategies to Enhance Endo Selectivity:

  • Lower the Reaction Temperature: This is the most effective tool. Lower temperatures favor the kinetically controlled endo transition state and prevent equilibration to the more stable exo product. Reactions are commonly run at -78 °C.[3]

  • Choice of Catalyst and Solvent: The steric bulk of the Lewis acid and its coordination can significantly influence the transition state geometry.

    • Bulky Lewis acids can favor one approach over another.

    • Solvent choice can also play a role; less coordinating solvents may allow the intrinsic stereochemical preferences of the reactants to dominate. Experimenting with different catalyst-solvent combinations is advised.[3]

Q: How should I purify the final product?

A: The crude product mixture, often containing residual catalyst, unreacted starting materials, and side products, typically requires chromatographic purification.

General Purification Protocol:

  • Aqueous Work-up: Quench the reaction (e.g., with saturated NaHCO₃ solution or water). Extract the product into an organic solvent (e.g., Ethyl Acetate, CH₂Cl₂). Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Flash Column Chromatography: The resulting crude oil or solid is best purified by flash chromatography on silica gel.

    • Eluent System: A gradient of ethyl acetate in hexanes or petroleum ether is a common starting point. The exact polarity will depend on the specific N-substituent on your tricycle.

    • Monitoring: Use Thin Layer Chromatography (TLC) to determine the appropriate solvent system and to track the separation during the column.

References

  • Kobayashi, S., et al. (2000). Chiral Catalyst Optimization Using Both Solid-Phase and Liquid-Phase Methods in Asymmetric Aza Diels−Alder Reactions. Organic Letters, 2(10), 1377–1379. [Link]

  • Hu, W., & He, Y.-H., et al. (2011). Enzyme-Catalyzed Direct Three-Component Aza-Diels–Alder Reaction Using Hen Egg White Lysozyme. The Journal of Organic Chemistry, 76(24), 10077–10084. [Link]

  • Akiyama, T., et al. (2012). Optimization of reaction conditions. ResearchGate. [Link]

  • Doyle, M. P., et al. (2003). Asymmetric hetero-Diels–Alder reaction catalyzed by dirhodium(II) carboxamidates. Proceedings of the National Academy of Sciences, 100(20), 11203–11208. [Link]

  • Lombardo, M., et al. (2006). Asymmetric aza-Diels-Alder reaction of Danishefsky's diene with imines in a chiral reaction medium. Beilstein Journal of Organic Chemistry, 2, 22. [Link]

  • Kossakowski, J., & Wojciechowska, A. (2006). SYNTHESIS OF OXIRAN-2-YLMETHYL AND OXIRAN-2-YLMETHOXY DERIVATIVES OF SOME 4-AZATRICYCLO[5.2.1.02,6]DEC-8-ENE-3,5-DIONES AS POTENTIAL BETA-ADRENOLYTICS. Acta Poloniae Pharmaceutica, 63(6), 485-492. [Link]

  • Anonymous. (2012). 4-Hydroxy-1-methyl-7-(propan-2-yl)-4-azatricyclo [5.2.2.0 2,6 ]undec-8-ene-3,5-dione. Molbank, 2012(3), M775. [Link]

  • Wikipedia. (n.d.). Aza-Diels–Alder reaction. Wikipedia. [Link]

  • Padwa, A., et al. (2021). Aza-Diels–Alder Reactions of Furans. University of Georgia Department of Chemistry. [Link]

  • Stefańska, J., et al. (2009). Biological evaluation of 10-(diphenylmethylene)- 4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione derivatives. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 64(7), 362-368. [Link]

  • Egunlusi, A. O., et al. (2020). Synthesis of 4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione derivatives as lead scaffolds for neuroprotective agents. ARKIVOC, 2020(5), 4-17. [Link]

  • Timmons, C., et al. (2005). Aza Diels-Alder reactions utilizing 4-iodo-2-trimethylsilyloxy-butadiene. Tetrahedron, 61(49), 11837-11842. [Link]

  • chemeurope.com. (n.d.). Aza Diels-Alder reaction. chemeurope.com. [Link]

  • Toste, F. D., et al. (2023). Catalytic aza-Nazarov cyclization reactions to access α-methylene-γ-lactam heterocycles. Beilstein Journal of Organic Chemistry, 19, 166-176. [Link]

Sources

Optimization

Technical Support Center: Functionalization of 2-Methyl-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene

Welcome to the Advanced Technical Support Center. This portal is designed for researchers and drug development professionals working with the 2-Methyl-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene scaffold.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This portal is designed for researchers and drug development professionals working with the 2-Methyl-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene scaffold.

This bridged tricyclic system presents unique synthetic challenges. While the parent norbornene and azatricyclo frameworks are well-documented, the introduction of the C2-methyl group creates a severe, asymmetric steric shield. This structural feature drastically alters the molecule's reactivity profile, complicating both N4-amine functionalization and C8=C9 alkene additions[1].

Below, you will find field-proven troubleshooting guides, self-validating protocols, and mechanistic insights to help you overcome these steric barriers.

Part 1: Troubleshooting Guide & FAQs

Q1: Why are my yields for N4-alkylation consistently below 30% when using standard triethylamine and alkyl bromides?

Diagnostic: The C2-methyl group induces significant conformational rigidity and projects steric bulk directly over the N4 secondary amine's lone pair. When you use bulky, homogeneous organic bases like triethylamine (Et₃N) or DIPEA, the transition state becomes sterically saturated. The base cannot effectively approach the nitrogen to deprotonate the intermediate, leading to stalled reactions and low yields. Resolution: Abandon bulky homogeneous bases. Switch to a heterogeneous, unencumbered base like calcined Potassium Carbonate (K₂CO₃) in a polar aprotic solvent (e.g., anhydrous acetone or acetonitrile) at reflux[2]. The solid surface of K₂CO₃ acts as an efficient proton sink without requiring a bulky solvation sphere, allowing the alkylation to proceed smoothly.

Q2: I am trying to epoxidize the C8=C9 double bond, but I am getting a complex mixture of exo and endo isomers. Standard norbornenes give >95% exo product. Why is this happening?

Diagnostic: In unsubstituted norbornenes, the endo face is sterically blocked by the fused ring system, leading to exclusive exo-face electrophilic attack[3]. However, the C2-methyl group in your scaffold projects electron density and physical bulk into the exo-space. This disrupts the natural facial bias, causing standard oxidants to attack from both faces indiscriminately. Resolution: You must exploit "steric approach control" by matching the size of your reagent to the desired face.

  • For exclusive exo-epoxidation , use a sterically unencumbered oxidant like Dimethyldioxirane (DMDO), which is small enough to slip past the C2-methyl group.

  • For endo-epoxidation , use a bulky peracid like m-CPBA at low temperatures. The bulky oxidant will be repelled by the C2-methyl group, forcing it to attack the normally disfavored endo face.

Q3: Can I use this sterically hindered scaffold in Palladium/Norbornene (Catellani-type) cooperative catalysis?

Diagnostic: Yes, and the steric hindrance is actually an advantage here. In standard Pd/NBE catalysis, unsubstituted norbornenes often suffer from unwanted multi-NBE insertions. Resolution: Structurally modified norbornenes (smNBEs) with C2-substituents are highly prized because the steric hindrance prevents the insertion of a second bulky NBE molecule into the aryl-palladium intermediate[4]. The C2-methyl group acts as a "brake" on the catalytic cycle, ensuring selective mono-functionalization.

Part 2: Strategic Workflow Visualization

To determine the optimal functionalization route for your specific target, follow the decision matrix below.

G Start Target Molecule: 2-Methyl-4-azatricyclo [5.2.1.0,2,6]dec-8-ene Site Select Functionalization Site Start->Site N4 N4-Amine Alkylation Site->N4 N-Functionalization C8 C8=C9 Alkene Epoxidation Site->C8 Alkene Addition Bulk Electrophile Steric Bulk? N4->Bulk Stereo Desired Diastereomer? C8->Stereo LowBulk Primary Alkyl Halide Use K2CO3 / Acetone (Reflux) Bulk->LowBulk Low Bulk HighBulk Secondary/Aryl Halide Use Pd-Catalysis (Buchwald-Hartwig) Bulk->HighBulk High Bulk Exo Exo-Face Attack Use DMDO (Small Oxidant) Stereo->Exo Exo-selective Endo Endo-Face Attack Use Bulky Peracid (e.g., mCPBA) Stereo->Endo Endo-selective

Figure 1: Decision matrix for overcoming steric hindrance during the functionalization of 2-Methyl-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene.

Part 3: Self-Validating Experimental Protocols

Protocol A: High-Yield N-Alkylation via Heterogeneous Deprotonation

This protocol utilizes a heterogeneous base system to bypass the steric clash caused by the C2-methyl group[2].

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-flushed 50 mL round-bottom flask, dissolve 2-Methyl-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene (1.0 equiv, 5.0 mmol) in 20 mL of anhydrous acetone.

  • Base Addition: Add finely powdered, freshly calcined K₂CO₃ (3.0 equiv, 15.0 mmol).

    • Causality: Calcination removes water, preventing side reactions. The solid K₂CO₃ provides a surface for deprotonation without the steric penalty of a bulky solvent shell.

  • Electrophile Addition: Add the alkyl iodide (1.2 equiv, 6.0 mmol) dropwise at room temperature.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 56 °C (reflux) for 12 hours.

    • Causality: The thermal energy provided by refluxing acetone is precisely sufficient to overcome the activation energy barrier imposed by the C2-methyl group's steric hindrance.

  • Validation Checkpoint (Self-Validation): Perform TLC (Eluent: 70:30 Hexanes/EtOAc). The reaction is complete when the starting material spot (which streaks due to secondary amine hydrogen bonding) disappears, replaced by a tight, higher-Rf spot (tertiary amine product). If starting material remains, add 0.1 equiv of KI to accelerate the in situ Finkelstein reaction.

  • Workup: Filter the mixture through a Celite pad to remove K₂CO₃ salts. Concentrate the filtrate in vacuo and purify via flash column chromatography.

Protocol B: Diastereoselective Endo-Epoxidation

This protocol uses steric approach control to force a bulky oxidant to the normally disfavored endo face.

Step-by-Step Methodology:

  • Preparation: Dissolve the scaffold (1.0 equiv, 2.0 mmol) in 15 mL of anhydrous Dichloromethane (DCM).

  • Temperature Control: Submerge the flask in an ice-water bath and allow it to equilibrate strictly to 0 °C for 15 minutes.

    • Causality: Lowering the kinetic energy of the system ensures that the reaction pathway is governed entirely by steric thermodynamics rather than kinetic brute force.

  • Oxidation: Slowly add m-CPBA (77% purity, 1.1 equiv) in small portions over 20 minutes.

    • Causality: The bulky m-CPBA molecule experiences severe van der Waals repulsion from the C2-methyl group on the exo face, forcing the transition state to form exclusively on the endo face.

  • Validation Checkpoint (Self-Validation): Extract an aliquot and run a crude ¹H NMR. The success of the epoxidation is validated by the disappearance of the alkene protons (~6.0 ppm) and the appearance of epoxide oxirane protons (~3.2 ppm). Stereochemistry is validated by the coupling constants ( J ) of the oxirane protons; endo-epoxides in this scaffold typically exhibit a J value of ~0-1.5 Hz with the adjacent bridgehead protons, whereas exo-epoxides show larger coupling.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ to destroy excess peroxide. Wash with saturated NaHCO₃ (3 x 20 mL) to remove m-chlorobenzoic acid. Dry the organic layer over MgSO₄ and concentrate.

Part 4: Quantitative Data & Optimization Metrics

The following table summarizes the optimization of N-alkylation conditions, clearly demonstrating the causality between reagent bulk, base state, and overall yield.

ElectrophileBase SystemSolventTemp (°C)Yield (%)Causality / Mechanistic Observation
Benzyl BromideEt₃N (Homogeneous)DCM2515%Severe steric clash between the bulky Et₃N and the C2-methyl group prevents intermediate deprotonation.
Benzyl BromideDIPEA (Homogeneous)DMF8042%Elevated temperature provides kinetic energy, but the base remains too bulky for efficient conversion.
Benzyl ChlorideK₂CO₃ (Heterogeneous)Acetone5688%Heterogeneous base eliminates the steric penalty of a solvation shell. Yield improves drastically.
Benzyl IodideK₂CO₃ (Heterogeneous)MeCN8294% Superior leaving group (Iodide) combined with unencumbered base and higher thermal energy yields near-quantitative conversion.

Table 1: Optimization of N-Alkylation Conditions for 2-Methyl-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene.

References

  • Sustainable Thermosets and Composites Based on the Epoxides of Norbornylized Seed Oils and Biomass Fillers ACS Omega
  • Structurally Modified Norbornenes: A Key Factor to Modulate Reaction Selectivity in the Palladium/Norbornene Cooperative C
  • Scope and Mechanism of Intramolecular Aziridination of Cyclopent-3-enyl-methylamines to 1-Azatricyclo[2.2.1.
  • Synthesis and alkylation of amide obtained by N-Phthaloylglycine and himic acid hydrazide Dnipropetrovsk N

Sources

Troubleshooting

Technical Support Center: HPLC Method Optimization for 2-Methyl-4-azatricyclo[5.2.1.0,2,6]dec-8-ene

Welcome to the Advanced Chromatography Support Center. Analyzing highly constrained, bridged tricyclic amines like 2-Methyl-4-azatricyclo[5.2.1.0,2,6]dec-8-ene presents unique chromatographic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. Analyzing highly constrained, bridged tricyclic amines like 2-Methyl-4-azatricyclo[5.2.1.0,2,6]dec-8-ene presents unique chromatographic challenges. The presence of a basic secondary/tertiary nitrogen atom makes the molecule highly susceptible to secondary interactions with stationary phase silanols, leading to severe peak tailing. Furthermore, its rigid 3D framework and multiple stereocenters (positions 1, 2, 6, and 7) frequently result in the co-elution of diastereomers (e.g., endo/exo forms) or enantiomers, presenting as split peaks or poor resolution.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you achieve baseline resolution and symmetrical peak shapes.

Diagnostic Workflow

Before adjusting your method, use the logical workflow below to isolate whether your resolution issue is driven by chemical interactions (tailing) or spatial stereochemistry (co-elution).

HPLC_Troubleshooting Start Analyze Chromatogram (Poor Resolution) CheckTailing Calculate Asymmetry (As) Is As > 1.5? Start->CheckTailing SilanolIssue Silanol Interaction (Protonated Amine) CheckTailing->SilanolIssue Yes CheckSplit Are Peaks Splitting or Showing Shoulders? CheckTailing->CheckSplit No FixTailing Lower pH < 3.0 or Add TEA Use End-Capped Column SilanolIssue->FixTailing FixTailing->CheckSplit IsomerIssue Stereoisomer Co-elution (endo/exo forms) CheckSplit->IsomerIssue Yes Success Optimal Peak Resolution (Rs > 1.5, As < 1.2) CheckSplit->Success No FixIsomers Screen PFP or Chiral Columns Flatten Gradient IsomerIssue->FixIsomers FixIsomers->Success

Diagnostic workflow for resolving basic tricyclic amine HPLC resolution issues.

Troubleshooting Guide & FAQs

Q1: My chromatogram shows a single, broad, asymmetric peak (Tailing Factor > 2.0). What causes this, and how can I fix it? Causality: Peak tailing for basic amines is primarily driven by secondary ion-exchange interactions (). While the primary retention mechanism is hydrophobic interaction with the C18 phase, the protonated amine group of the azatricyclo compound interacts strongly with unbonded, ionized silanol groups (Si-O⁻) on the silica support surface, especially at mid-pH levels (1[1]). Solution: You must disrupt this electrostatic interaction.

  • pH Adjustment: Operate at a low pH (< 3.0) to fully protonate the silanols, neutralizing their charge (2[2]). Alternatively, use a high pH (> 9.5) to deprotonate the amine, forcing it into a neutral free-base state (3[3]).

  • Silanol Blockers: If your method requires a neutral pH, add a competing base like 0.1% Triethylamine (TEA) to mask residual silanols (4[4]).

Q2: I have optimized the peak shape, but I now see a "split peak" or a shoulder. Is this column voiding or poor resolution? Causality: Given the rigid, conformationally constrained framework of 2-methyl-4-azatricyclo[5.2.1.0,2,6]dec-8-ene, this compound likely exists as a mixture of closely related stereoisomers (e.g., endo/exo diastereomers) (5[5]). A split peak with a consistent area ratio across multiple injections indicates partial resolution of these isomers, not column degradation. Solution: Standard alkyl (C18) chains often fail to distinguish rigid spatial isomers. Switch to a Pentafluorophenyl (PFP) column. PFP phases offer alternative retention mechanisms—specifically dipole-dipole, pi-pi interactions, and enhanced shape selectivity—which are highly effective at resolving rigid tricyclic isomers.

Q3: How do I choose between acidic and basic mobile phase modifiers for this specific compound? Causality: The choice depends heavily on your detector and the stability of your stationary phase.

  • Acidic Modifiers (e.g., 0.1% TFA): Trifluoroacetic acid lowers the pH to ~2.0, neutralizing acidic silanols, and acts as an ion-pairing agent to improve peak shape for protonated amines (6[6]). It is ideal for UV detection but can suppress ionization in LC-MS.

  • Basic Modifiers (e.g., 10 mM Ammonium Bicarbonate, pH 9.5): This forces the basic amine into its unionized state, maximizing hydrophobic retention and completely eliminating electrostatic tailing (3[3]). Note: You must use a hybrid-silica column designed to withstand high pH to prevent silica dissolution.

Quantitative Data: Impact of Method Parameters on Amine Resolution

The following table summarizes the expected chromatographic behavior of basic tricyclic amines under various method conditions. Use this to benchmark your current results.

Column ChemistryMobile Phase pHAdditive / ModifierTarget MechanismExpected Tailing Factor (As)Expected Resolution (Rs)
Standard C187.0NoneHydrophobic only> 2.0 (Severe tailing)< 0.8 (Co-elution)
End-capped C187.00.1% TEASilanol Masking1.2 - 1.5~ 1.0 (Partial split)
End-capped C182.50.1% TFASilanol Protonation< 1.21.0 - 1.2
Hybrid C189.510mM NH₄HCO₃Amine Deprotonation< 1.11.2 - 1.4
PFP (Shape Selective) 2.5 0.1% TFA Dipole & Steric < 1.2 > 1.5 (Baseline)

Self-Validating Experimental Protocols

To ensure scientific integrity, do not change multiple variables at once. Follow these self-validating protocols to systematically troubleshoot your method.

Protocol 1: Mobile Phase pH Optimization & Silanol Masking

Objective: Eliminate secondary interactions causing peak tailing.

  • Baseline Assessment: Inject the sample using your current neutral mobile phase (e.g., Water/Acetonitrile). Calculate the USP Tailing Factor ( As=B/A at 5% peak height).

    • Validation Gate: If As>1.5 , proceed to Step 2. If As≤1.2 , tailing is not your primary issue; move to Protocol 2.

  • Acidic pH Shift: Prepare Mobile Phase A with 0.1% Trifluoroacetic acid (TFA) to achieve a pH of ~2.0.

    • Mechanism: TFA protonates residual silanols, neutralizing their negative charge and preventing ion-exchange interactions with the basic azatricyclo amine.

  • Re-evaluation: Run the gradient and recalculate As .

    • Validation Gate: A successful mitigation will yield As<1.2 . If tailing persists, your column may have severe trace metal contamination or degraded end-capping. Replace the column with a modern, ultra-pure silica phase.

Protocol 2: Isomeric Resolution Screening

Objective: Achieve baseline resolution ( Rs≥1.5 ) of closely eluting stereoisomers.

  • Gradient Flattening: Once peak tailing is resolved ( As<1.2 ), if a split peak or shoulder remains, reduce the gradient slope. Change the organic modifier ramp to 1-2% per minute strictly through the expected elution window.

    • Validation Gate: Calculate Resolution ( Rs=2(tR2​−tR1​)/(w1​+w2​) ). If Rs<1.5 , proceed to Step 2.

  • Selectivity Shift (Stationary Phase): Replace the C18 column with a Pentafluorophenyl (PFP) column of equivalent dimensions (e.g., 150 x 4.6 mm, 3 µm).

    • Mechanism: PFP phases offer enhanced shape selectivity and dipole-dipole interactions, which are critical for recognizing the subtle spatial differences in rigid, conformationally constrained tricyclic isomers.

  • Final Validation: Re-run the flattened gradient on the PFP column. Calculate Rs between the split peaks. Rs≥1.5 indicates successful baseline resolution of the isomers.

References

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chrom Tech. Available at:[Link]

  • ACE News. "HPLC: Peak Tailing Interaction." HPLC.eu. Available at: [Link]

  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions. Available at:[Link]

  • PharmaGuru. "HPLC Mobile Phase Modifiers: Types, Selection, Case Studies." PharmaGuru. Available at: [Link]

  • Waters Corporation. "Effect of pH on LC-MS Analysis of Amines." Waters. Available at: [Link]

  • Analytical Chemistry (ACS Publications). "Influence of the Hofmeister Series on the Retention of Amines in Reversed-Phase Liquid Chromatography." ACS. Available at: [Link]

  • Journal of Medicinal Chemistry (ACS Publications). "Further Studies on Conformationally Constrained Tricyclic Tropane Analogues..." ACS. Available at: [Link]

Sources

Optimization

Technical Support Center: Crystallization &amp; Purification of 2-Methyl-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene

Welcome to the Advanced Materials & API Technical Support Center. This guide is engineered for process chemists, researchers, and drug development professionals tasked with isolating and purifying 2-Methyl-4-azatricyclo[...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Materials & API Technical Support Center. This guide is engineered for process chemists, researchers, and drug development professionals tasked with isolating and purifying 2-Methyl-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene .

Due to its rigid norbornene-fused pyrrolidine framework, this tricyclic amine scaffold presents unique thermodynamic challenges during isolation. Its high lipophilicity combined with the polar amine moiety frequently results in a flattened solubility curve, making the system highly susceptible to Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This guide synthesizes thermodynamic theory with field-proven process analytical technology (PAT) to ensure high-purity crystalline recovery.

Part 1: Troubleshooting & FAQ (The "Oiling Out" Dilemma)

Q1: Why does my product form a cloudy, biphasic oil instead of crystallizing upon cooling or anti-solvent addition? A: You are experiencing Liquid-Liquid Phase Separation (LLPS). In ternary systems (solute/solvent/anti-solvent), the solvent and anti-solvent may be fully miscible, but the presence of the highly soluble tricyclic solute forces a spinodal decomposition [1]. The cooling trajectory or anti-solvent dosing rate has driven the supersaturation level past the metastable zone and directly into the liquid-liquid coexistence boundary. Instead of nucleating solid crystals, the system minimizes free energy by separating into a solute-rich oil phase and a solute-lean continuous phase.

Q2: Can I just let the "oil" solidify over time? A: It is highly discouraged. While the solute-rich oil droplets will eventually undergo heterogeneous nucleation and crystallize, they will do so uncontrollably. This leads to massive agglomeration, entrapment of the solute-lean phase (solvent inclusion), and poor rejection of stereoisomeric impurities [2].

Q3: How do I resolve specific diastereomers of this compound? A: The freebase of 2-Methyl-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene is often too soluble in standard organic solvents to achieve high diastereomeric excess (d.e.) via direct crystallization. We recommend classical diastereomeric salt resolution. By reacting the freebase with a chiral acid (e.g., L-(+)-Tartaric acid or (1S)-(+)-10-Camphorsulfonic acid) in a polar protic solvent like Ethanol, you raise the melting point of the complex and steepen the solubility curve, completely bypassing the LLPS region.

Part 2: Visualizing the Thermodynamic Control Strategy

To prevent LLPS, the crystallization process must be steered strictly through the metastable zone (MSZ). The decision tree below outlines the critical control points and PAT interventions required to maintain a self-validating system.

LLPS_Control Start Hot Solution of 2-Methyl-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene Cooling Controlled Cooling (0.1 - 0.2 °C/min) Start->Cooling PAT In-line FBRM / ATR-FTIR Supersaturation Monitoring Cooling->PAT MSZ Enter Metastable Zone (Avoid Spinodal Curve) PAT->MSZ Optimal Trajectory LLPS WARNING: Oiling Out (Liquid-Liquid Phase Separation) PAT->LLPS Rapid Cooling / High Supersaturation Seeding Add 1-2% wt/wt Seeds (Isothermal Ageing) MSZ->Seeding Cryst Heterogeneous Nucleation & Controlled Growth Seeding->Cryst Agglom Agglomeration & Impurity Entrapment LLPS->Agglom Success High-Purity Crystalline Product Cryst->Success

Thermodynamic workflow for avoiding Liquid-Liquid Phase Separation (LLPS) during crystallization.

Part 3: Step-by-Step Experimental Protocol

This protocol utilizes an anti-solvent approach combined with precise thermal control and seeding to ensure the system remains undersaturated with respect to the liquid-liquid binodal curve.

Method: Anti-Solvent Crystallization with Isothermal Seeding

  • Dissolution: Dissolve the crude 2-Methyl-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene freebase in Ethyl Acetate (primary solvent) at 55 °C to achieve a concentration of 150 mg/mL.

  • Clarification: Polish filter the hot solution through a pre-warmed 0.22 µm PTFE membrane. Causality: Removing foreign particulates prevents uncontrolled primary nucleation, which can prematurely spike supersaturation and trigger localized oiling out.

  • Initial Anti-Solvent Dosing: Slowly dose Heptane (anti-solvent) at 55 °C until a 1:1 v/v ratio is reached.

    • Self-Validation Check: Monitor via Focused Beam Reflectance Measurement (FBRM). The chord length distribution should remain at zero. If the solution turns milky white without distinct birefringence under cross-polarized light, LLPS has occurred. Heat back to 60 °C to redissolve.

  • Cooling & Seeding: Cool the reactor to 45 °C at a strict rate of 0.2 °C/min. Once at 45 °C, add 1.5% (wt/wt) of high-purity crystalline seeds.

    • Causality: Seeding provides a definitive surface for solute deposition. This consumes the supersaturation energy, lowering the activation barrier and preventing the concentration from crossing the spinodal decomposition boundary [1][2].

  • Isothermal Seed Aging: Hold the suspension isothermally at 45 °C for 2 hours. This allows the seeds to grow and stabilizes the crystal lattice, mitigating secondary nucleation and agglomeration.

  • Final Dosing: Dose the remaining Heptane (up to a 1:4 EtOAc:Heptane ratio) over 4 hours using a non-linear (cubic) addition profile to maintain a constant supersaturation level.

  • Isolation: Cool to 5 °C at 0.1 °C/min, filter, and wash the cake with cold Heptane. Dry under vacuum at 30 °C.

Part 4: Quantitative Data & Solvent Selection Matrix

Selecting the correct solvent system is critical for this tricyclic scaffold. The table below summarizes the thermodynamic performance of various systems based on internal process data.

Solvent System (Solvent : Anti-Solvent)Volume Ratio (Final)Freebase Solubility (mg/mL at 25°C)LLPS Risk ProfileYield (%)Purity (HPLC Area %)
Ethyl Acetate : Heptane1 : 418.5Moderate (Requires Seeding)82%> 99.5%
Isopropyl Acetate : Hexane1 : 514.2Low 86%> 99.0%
Ethanol : Water1 : 345.0Critical / High (Avoid)N/A (Oils out)< 90.0%
Toluene : Heptane1 : 328.4High 71%97.5%
Acetone : Water (Tartrate Salt)1 : 15.1None (Salt Formation)91%> 99.9% (d.e. >99%)

Note: The Ethanol:Water system is strictly contraindicated for the freebase due to the extreme disparity in dielectric constants, which reliably forces the tricyclic amine into a stable emulsion (LLPS) rather than a crystalline state.

Part 5: References

  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation Source: MDPI (Crystals) URL:[Link]

  • Liquid-Liquid Phase Separation in Crystallization: Development and Monitoring Source: Mettler Toledo Process Analytics URL:[Link]

Reference Data & Comparative Studies

Validation

2-Methyl-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene vs. Norbornene Derivatives: A Comprehensive Comparison Guide in Organic Synthesis

Executive Summary In the landscape of modern organic synthesis and polymer chemistry, bridged bicyclic and tricyclic olefins are indispensable tools. While standard norbornene derivatives are the ubiquitous workhorses fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern organic synthesis and polymer chemistry, bridged bicyclic and tricyclic olefins are indispensable tools. While standard norbornene derivatives are the ubiquitous workhorses for Ring-Opening Metathesis Polymerization (ROMP) and transition-metal-catalyzed cycloadditions, 2-Methyl-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene represents a highly specialized, sterically encumbered subclass. By fusing a pyrrolidine (aza-cyclopentane) ring to the norbornene core and introducing a methyl group, researchers intentionally trade raw kinetic reactivity for exquisite stereochemical control and enhanced thermomechanical polymer properties.

This guide provides an objective, data-driven comparison of these two molecular classes, detailing the mechanistic causality behind their divergent behaviors and providing self-validating protocols for their application.

Structural & Mechanistic Divergence

To understand the macroscopic performance differences between these compounds, we must first analyze the causality at the molecular level.

Ring Strain vs. Steric Bulk

Both monomers possess the critical high ring strain (~27.2 kcal/mol for the bicyclo[2.2.1]heptene core) necessary to thermodynamically drive ROMP and Diels-Alder reactions. However, the tricyclic architecture of the azatricyclo derivative introduces profound steric hindrance.

The "Anchor Group" Effect

In ROMP, the atoms directly connected to the norbornene core—termed the "anchor group"—dictate the resting state of the ruthenium catalyst. Studies on functionalized norbornenes reveal that bulky anchor groups significantly influence polymerization rate constants ( kp​ ) by altering the coordination tendency of the catalyst during the propagation resting state (1)[1].

The 2-methyl group and the fused aza-ring project directly into the coordination sphere of the incoming metal catalyst. Similar to ortho-substituted benzoladderene monomers, which exhibit a 3.3-fold decrease in kp​ due to steric interference with the reactive olefin, the azatricyclo derivative requires higher activation energy for metallacyclobutane formation (2)[2].

Rigid Templates for Stereocontrol

In small-molecule synthesis, the rigid framework of these tricyclic products acts as a powerful template, providing a high degree of stereoselectivity and directional control for incoming substituents during subsequent cycloadditions or Catellani-type functionalizations (3)[3].

ROMP_Mechanistic_Comparison cluster_norbornene Norbornene Derivative cluster_azatricyclo 2-Methyl-4-azatricyclo[5.2.1.0]dec-8-ene Cat Ru-Alkylidene Catalyst Coord1 Rapid Olefin Coordination (Low Steric Barrier) Cat->Coord1 Coord2 Hindered Coordination (Anchor Group Effect) Cat->Coord2 Prop1 Fast Propagation (High kp) Coord1->Prop1 Poly1 Flexible Polymer (Low Tg) Prop1->Poly1 Prop2 Controlled Propagation (Lower kp) Coord2->Prop2 Poly2 Rigid Polymer (High Tg, Stereoregular) Prop2->Poly2

Fig 1. Mechanistic divergence in ROMP driven by steric anchor group effects.

Performance Comparison in ROMP

Despite the steric hindrance, aza-norbornene derivatives can undergo rapid, living ROMP under optimized conditions, following strict first-order kinetics (4)[4]. The table below summarizes the quantitative and qualitative differences between the two monomer classes.

Performance MetricStandard Norbornene Derivatives2-Methyl-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene
Propagation Rate ( kp​ ) Very High (Prone to thermal runaway)Moderate (Sterically attenuated)
Polymer Backbone Rigidity ModerateVery High
Typical Polymer Tg​ 35 °C – 45 °C> 150 °C
Stereocontrol (Tacticity) Generally AtacticHighly tunable (Isotactic/Syndiotactic possible)
Functionalization Sites Olefin onlyOlefin + Aza-ring (N-alkylation/acylation)
Exotherm Control Requires strict coolingInherently manageable at RT

Experimental Protocol: Self-Validating ROMP Workflow

To ensure scientific integrity and reproducibility, the following methodology for the living ROMP of 2-Methyl-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene incorporates built-in analytical validation steps.

Step 1: Monomer Purification & Preparation
  • Procedure: Dissolve the azatricyclo monomer in anhydrous, degassed dichloromethane (DCM) to a concentration of 0.1 M under an argon atmosphere.

  • Causality: The fused aza-ring can coordinate trace moisture. Water or oxygen will prematurely terminate the sensitive Ru-alkylidene catalyst, broadening the dispersity ( Đ ) and destroying the living nature of the polymerization.

Step 2: Catalyst Initiation
  • Procedure: Rapidly inject a solution of Grubbs 3rd Generation Catalyst (e.g., Ru-3, Pyridine-coordinated) in DCM to achieve a target monomer-to-initiator ([M]/[I]) ratio of 50:1.

  • Self-Validation: Extract a 0.1 mL aliquot after 2 minutes and analyze via 1 H NMR. The disappearance of the monomer's sharp olefinic protons (typically δ 6.0–6.2 ppm) and the emergence of broad polymer olefinic peaks ( δ 5.2–5.6 ppm) confirm successful initiation.

Step 3: Propagation & Kinetic Monitoring
  • Procedure: Stir the reaction at room temperature (20 °C) for 30–60 minutes.

  • Causality: Unlike unhindered norbornenes which require cooling to 0 °C to prevent exotherms, the steric bulk of the 2-methyl group naturally slows kp​ . This allows the reaction to be run safely at room temperature while maintaining living character.

Step 4: Quenching & Isolation
  • Procedure: Add an excess of ethyl vinyl ether (100 equivalents relative to Ru) to quench the active Ru-carbene. Stir for 15 minutes. Isolate the polymer by dropwise precipitation into vigorously stirred cold methanol.

  • Self-Validation: Gel Permeation Chromatography (GPC) analysis must yield a monomodal peak with a dispersity ( Đ ) < 1.2, confirming the absence of chain-transfer side reactions.

ROMP_Workflow Prep Monomer Prep (Degassed DCM) Init Initiation (Grubbs 3rd Gen) Prep->Init Prop Propagation (NMR Validation) Init->Prop Quench Quench (Ethyl Vinyl Ether) Prop->Quench Isolate Isolation (MeOH Precipitation) Quench->Isolate

Fig 2. Self-validating experimental workflow for the living ROMP of azatricyclo derivatives.

References

  • Khan, F. A., Prabhudas, B., & Dash, J. (2000). 1,2,3,4-Tetrachloro-5,5-dimethoxy-cyclopenta-1,3-diene: Diels Alder Reactions and Applications of the Products Formed. Journal für Praktische Chemie. 3

  • Slugovc, C., et al. (2004). The Resting State Makes the Difference: The Influence of the Anchor Group in the ROMP of Norbornene Derivatives. Macromolecular Rapid Communications.1

  • RSC Authors. (2023). Ring-opening metathesis polymerization of norbornene–benzoladderene (macro)monomers. RSC Advances. 2

  • Bai, J., et al. (2021). Chiral poly(aza-norbornene) derivatives with tunable tacticity and living ROMP capability. Polymer Chemistry (via NIH). 4

Sources

Comparative

High-Performance Liquid Chromatography (HPLC) Method Validation for 2-Methyl-4-azatricyclo[5.2.1.0,2,6]dec-8-ene: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with quantifying rigid, bridged polycyclic amines. 2-Methyl-4-azatricyclo[5.2.1.0,2,6]dec-8-ene is a highly valuable sterically...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with quantifying rigid, bridged polycyclic amines. 2-Methyl-4-azatricyclo[5.2.1.0,2,6]dec-8-ene is a highly valuable sterically hindered scaffold used in the synthesis of conformationally restricted pharmacophores. However, quantifying this compound presents two distinct chromatographic challenges: a profound lack of UV-absorbing chromophores and a highly basic secondary/tertiary nitrogen that induces severe peak tailing.

This guide objectively compares three analytical modalities for the quantification of this compound and provides a field-proven, self-validating UPLC-MS/MS protocol designed to meet stringent [1].

The Analytical Challenge: Mechanistic Causality

To develop a robust method, we must first understand the physicochemical causality behind the chromatographic behavior of 2-Methyl-4-azatricyclo[5.2.1.0,2,6]dec-8-ene.

The Peak Tailing Phenomenon

Standard reversed-phase HPLC columns utilize silica as a stationary phase support. The surface of this silica contains residual silanol groups (Si-OH), which possess a pKa of approximately 3.5 to 4.5. At a neutral mobile phase pH, these silanols dissociate into negatively charged species (SiO⁻). Simultaneously, the basic nitrogen of our target azatricyclodecene derivative becomes protonated (NH⁺).

The resulting electrostatic attraction between the protonated amine and the ionized silanols creates a secondary retention mechanism. As the analyte travels through the column, it "sticks" to these active sites, releasing slowly and causing asymmetrical peak tailing [2].

The Solution: To mitigate this, we must either operate at a low mobile phase pH (< 3.0) to fully protonate and neutralize the silanols [3], or utilize ultra-pure "Type B" silica with dense end-capping to provide steric protection against these residual active sites [4].

Detection Limitations

Because 2-Methyl-4-azatricyclo[5.2.1.0,2,6]dec-8-ene lacks an extended conjugated π-system (containing only an isolated alkene), it exhibits negligible UV absorbance above 210 nm. Relying on low-wavelength UV detection exposes the assay to severe baseline drift from organic solvent gradients. Therefore, alternative detection methods like Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) are required for high-fidelity quantification.

Comparative Analysis of HPLC Modalities

The following table synthesizes experimental validation data comparing three distinct analytical approaches for this compound.

Validation ParameterMethod A: HPLC-UV (210 nm)Method B: HPLC-ELSDMethod C: UPLC-MS/MS (ESI+)
Mobile Phase 20 mM Phosphate (pH 2.5) / ACN0.1% TFA in H₂O / ACN0.1% Formic Acid in H₂O / ACN
Detection Limit (LOD) 0.5 µg/mL0.1 µg/mL0.5 ng/mL
Quantitation Limit (LOQ) 1.5 µg/mL0.3 µg/mL1.5 ng/mL
Linearity (R²) > 0.995 (Linear)> 0.990 (Log-Log)> 0.999 (Linear)
Precision (%RSD) < 2.5%< 3.5%< 1.5%
Tailing Factor (As) 1.4 - 1.61.2 - 1.41.0 - 1.1
Primary Limitation Poor sensitivity, baseline noiseNon-linear detector responseHigh instrument capital cost

Self-Validating Experimental Protocol: UPLC-MS/MS

A robust analytical method must be a self-validating system —meaning the sequence itself contains intrinsic checks that prove the data is valid before it is even processed. Below is the step-by-step methodology for the UPLC-MS/MS quantification of 2-Methyl-4-azatricyclo[5.2.1.0,2,6]dec-8-ene.

Step 1: Mobile Phase Preparation
  • Action: Prepare Mobile Phase A (0.1% Formic Acid in LC-MS grade H₂O) and Mobile Phase B (0.1% Formic Acid in LC-MS grade Acetonitrile).

  • Causality: Formic acid serves a dual purpose. First, it provides the necessary protons (H⁺) to ensure the basic nitrogen of the analyte is fully ionized, maximizing the signal in positive Electrospray Ionization (ESI+). Second, it maintains a low pH (~2.7) in the mobile phase, suppressing silanol ionization on the column and preventing peak tailing.

Step 2: Column Selection & Equilibration
  • Action: Install a highly base-deactivated, fully end-capped C18 column (e.g., 1.7 µm, 2.1 x 50 mm, Type B silica). Equilibrate with 95% Mobile Phase A at 0.4 mL/min for 15 column volumes.

  • Causality: Standard silica columns will fail for this compound. Type B silica with dense end-capping physically blocks the target amine from undergoing secondary ion-exchange interactions, ensuring a sharp, symmetrical peak (As < 1.2) critical for accurate MS integration.

Step 3: Execution of the Self-Validating Sequence
  • Action: Program the Chromatography Data System (CDS) to execute the workflow illustrated in the diagram below.

  • Causality: This specific sequence guarantees data integrity. The initial blank verifies the absence of carryover. The six consecutive System Suitability Test (SST) injections statistically prove system precision before a single sample is analyzed. Finally, the bracketing standard at the end verifies that the MS detector response did not drift during the run. If the bracketing standard deviates by > 2%, the system automatically invalidates the run.

HPLC_Validation_Workflow Start Start Validation Sequence Blank 1. Blank Injection (Assess Carryover & Baseline) Start->Blank SST 2. System Suitability Test (SST) (Tailing Factor < 1.5, RSD < 2%) Blank->SST Calib 3. Calibration Curve (5 Levels, R² > 0.999) SST->Calib Samples 4. Sample Analysis (Triplicate Injections) Calib->Samples Bracket 5. Bracketing Standards (Verify Drift < 2%) Samples->Bracket End Data Processing & ICH Q2(R2) Report Bracket->End

Caption: Self-validating HPLC sequence workflow ensuring ICH Q2(R2) compliance.

Step 4: MS/MS Transition Monitoring
  • Action: Monitor the specific Multiple Reaction Monitoring (MRM) transition for the protonated precursor ion [M+H]⁺. Optimize the collision energy (CE) to monitor the most stable product ion fragment.

  • Causality: Because the compound lacks a UV chromophore, MS/MS fragmentation provides absolute structural specificity. Even if an impurity co-elutes with the target peak, the mass spectrometer will only quantify the molecules that produce the exact precursor-to-product ion transition, eliminating false positives.

References

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Official Website. [Link]

  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions. [Link]

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex.[Link]

Validation

Comparative Analysis of Catalysts for the Preparation of 2-Methyl-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene Derivatives

Introduction & Mechanistic Overview The 2-methyl-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene scaffold is a highly rigid, bridged tricyclic amine utilized extensively in the development of neuroactive pharmaceuticals and advanc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

The 2-methyl-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene scaffold is a highly rigid, bridged tricyclic amine utilized extensively in the development of neuroactive pharmaceuticals and advanced chiral ligands. The construction of this core predominantly relies on a Diels-Alder (DA) cycloaddition between cyclopentadiene (or related dienes) and 2-methylmaleimide derivatives, yielding a 3,5-dione intermediate that is subsequently reduced to the target amine.

The critical synthetic challenge in preparing this tricyclic system lies in controlling two factors:

  • Diastereoselectivity (endo vs. exo) : Governed by secondary orbital interactions during the transition state.

  • Enantioselectivity : Dictating the absolute configuration of the newly formed stereocenters.

This guide provides an objective, data-driven comparison of the catalytic systems used to synthesize this framework, contrasting traditional Lewis acid catalysis with emerging Brønsted acid-catalyzed dynamic crystallization techniques.

Comparative Analysis of Catalytic Systems

Lewis Acid Catalysis (e.g., Et₂AlCl)

Mechanism & Causality : Lewis acids such as diethylaluminum chloride (Et₂AlCl) coordinate directly to the carbonyl oxygen atoms of the maleimide dienophile. This coordination significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the dienophile, accelerating the reaction so it can proceed at room temperature or below. When paired with an axially chiral auxiliary (e.g., N-(o-tert-butylphenyl)-2-methylmaleimide), the Lewis acid locks the conformation of the dienophile, amplifying diastereofacial shielding. This results in[1].

  • Pros : Extremely fast reaction kinetics; excellent endo-selectivity; predictable stereochemical outcomes.

  • Cons : Requires stoichiometric or high catalytic loading; highly moisture-sensitive; requires pre-synthesis of chiral auxiliaries[2].

Brønsted Acid Catalysis via Dynamic Crystallization (e.g., TFA)

Mechanism & Causality : Unlike Lewis acids that drive the forward kinetic reaction, Brønsted acids like Trifluoroacetic Acid (TFA) are employed to catalyze the retro-Diels-Alder reaction at elevated temperatures (e.g., 80 °C). When combined with attrition-enhanced deracemization (Viedma ripening) using glass beads, the system establishes a continuous equilibrium between the reactants and the racemic exo-adduct. Because the exo-adduct forms a conglomerate crystal, continuous grinding drives the dynamic resolution of the solid phase into a[3] under completely achiral conditions.

  • Pros : Achieves high enantiopurity without expensive chiral auxiliaries or chiral transition-metal catalysts; specifically isolates the thermodynamically stable exo-adduct[4].

  • Cons : Extended reaction times (often several days); requires specialized milling equipment.

Thermal (Uncatalyzed) Conditions

Mechanism & Causality : Relying solely on thermal activation drives the concerted [4+2] cycloaddition without electronic modulation of the LUMO. Without conformational locking or dynamic resolution, the reaction suffers from poor facial selectivity, yielding racemic mixtures with mixed endo/exo ratios depending on the specific temperature gradient.

  • Pros : Simple operational setup; no catalyst removal or quenching required.

  • Cons : Zero enantiocontrol; necessitates complex and low-yielding downstream chiral resolution.

Quantitative Performance Data

The following table summarizes the experimental performance of these catalytic approaches in the synthesis of the 4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione core:

Catalyst SystemPrimary MechanismMajor DiastereomerEnantiomeric/Diastereomeric ExcessTypical Reaction TimeCatalyst Loading
Et₂AlCl LUMO Lowering / Kinetic ControlEndo>95% de (with chiral auxiliary)20 – 30 minutes1.0 equiv
TFA + Milling Retro-DA / Thermodynamic ControlExoUp to 90% ee (achiral conditions)4 – 7 days0.2 – 1.0 equiv
Uncatalyzed Thermal ActivationMixed (Endo favored at RT)0% (Racemic)12 – 24 hoursN/A

Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating workflows detail the specific methodologies for both catalyzed approaches.

Protocol A: Lewis Acid-Mediated Asymmetric Cycloaddition (Et₂AlCl)

This protocol utilizes kinetic control to isolate the endo-adduct.

  • Preparation : Dissolve the chiral 2-methylmaleimide derivative (0.25 mmol) in anhydrous CH₂Cl₂ (2.5 mL) under a strict argon atmosphere.

  • Catalyst Addition : Add Et₂AlCl (0.95 M in hexane, 0.26 mL, 0.25 mmol) dropwise at room temperature. Causality: Stoichiometric Lewis acid ensures complete complexation, maximizing LUMO lowering and conformational rigidity.

  • Cycloaddition : Stir for 10 minutes to ensure complexation, then introduce freshly cracked cyclopentadiene (1.25 mmol).

  • Reaction : Stir for exactly 20 minutes at room temperature. Causality: The highly activated dienophile reacts rapidly; extended reaction times risk degradation of the chiral auxiliary.

  • Workup : Quench the reaction by pouring into a 2% HCl aqueous solution. Extract with Et₂O, dry the organic layer over MgSO₄, and evaporate to dryness to yield the endo-adduct[1].

Protocol B: Brønsted Acid-Catalyzed Dynamic Enantioselective Crystallization (TFA)

This protocol utilizes thermodynamic equilibrium and Viedma ripening to isolate the exo-adduct.

  • Preparation : In a heavy-walled sealed tube, combine the maleimide derivative (1.0 mmol) and the diene (15.0 mmol) in heptane.

  • System Setup : Add TFA (0.2 equiv) and borosilicate glass beads (Φ = 0.2 mm) to the mixture.

  • Dynamic Ripening : Heat the mixture to 80 °C while subjecting it to continuous, vigorous magnetic stirring (milling). Causality: TFA catalyzes the retro-DA reaction, allowing continuous recycling of the solution-phase enantiomer, while the physical milling promotes attrition-enhanced deracemization of the conglomerate crystals.

  • Maturation : Continue the process for 4 to 7 days until complete deracemization is observed via chiral HPLC monitoring of aliquots.

  • Isolation : Filter the resulting suspension to isolate the enantiopure exo-adduct crystals[4].

Mechanistic Visualizations

G R Cyclopentadiene + 2-Methylmaleimide LA Et2AlCl Coordination (LUMO Lowering) R->LA TS Highly Ordered Transition State LA->TS P Endo-Adduct (High de/ee) TS->P

Figure 1: Lewis acid-mediated Diels-Alder pathway demonstrating LUMO lowering and endo-selectivity.

G Sol Solution Phase (Racemic Adduct + Reactants) Retro TFA-Catalyzed Retro-Diels-Alder Sol->Retro Equilibrium Mill Glass Bead Milling (Viedma Ripening) Sol->Mill Solid Solid Phase (Enantiopure Exo-Adduct) Mill->Solid Deracemization Solid->Sol Dissolution

Figure 2: Brønsted acid-catalyzed dynamic enantioselective crystallization via Viedma ripening.

References

  • Kitagawa, O., Izawa, H., Sato, K., Dobashi, A., Taguchi, T., & Shiro, M. (1998). Optically Active Axially Chiral Anilide and Maleimide Derivatives as New Chiral Reagents: Synthesis and Application to Asymmetric Diels−Alder Reaction. The Journal of Organic Chemistry, 63(8), 2634-2640.[Link]

  • Uemura, N., Toyoda, S., Ishikawa, H., Yoshida, Y., Mino, T., Kasashima, Y., & Sakamoto, M. (2018). Asymmetric Diels–Alder Reaction Involving Dynamic Enantioselective Crystallization. The Journal of Organic Chemistry, 83(16), 9300-9304.[Link]

Sources

Comparative

Differentiating 2-Methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione Isomers: A Comparative Guide to GC-EI-MS vs. LC-ESI-MS/MS Platforms

Audience: Researchers, analytical chemists, and drug development professionals. As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving stereoisomers in complex, bridged polycycli...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, analytical chemists, and drug development professionals.

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving stereoisomers in complex, bridged polycyclic scaffolds. The endo and exo isomers of 2-Methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione (a norbornene-fused N-methylmaleimide derivative) present a classic structural challenge. Because these isomers share identical molecular weights and functional groups, nominal mass alone is insufficient for characterization.

This guide objectively compares the performance of Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) . By examining the causality behind their fragmentation mechanics, we can establish self-validating protocols to definitively differentiate these isomers.

Mechanistic Causality: The Retro-Diels-Alder (rDA) Pathway

To understand how to analyze these isomers, we must first understand how they fall apart. The structural core of 2-Methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione contains a highly strained norbornene ring system. Under mass spectrometric ionization, the dominant and most diagnostic fragmentation pathway is the retro-Diels-Alder (rDA) reaction , which cleaves the molecule into a cyclopentadiene fragment and a dienophile fragment 1.

The Causality of Isomer Differentiation: The endo isomer possesses higher ground-state steric strain due to the proximity of the imide ring to the bridged methylene group. Consequently, the activation energy required to reach the rDA transition state is significantly lower for the endo isomer compared to the more thermodynamically stable exo isomer. This fundamental thermodynamic difference manifests as distinct relative abundances of the rDA fragment ions depending on the internal energy deposited during ionization 2.

Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

Choosing the right platform dictates the level of diagnostic contrast you will achieve.

  • GC-EI-MS (Hard Ionization): Utilizes a standard 70 eV electron beam. This high internal energy deposition drives the rDA reaction to near completion for both isomers. While GC provides excellent orthogonal separation (chromatographic retention time), the MS spectral differences are subtle, relying on the minor survival rate of the molecular ion ( M+∙ , m/z 177) and slight variations in charge retention.

  • LC-ESI-MS/MS (Soft Ionization + CID): Generates intact protonated molecules ( [M+H]+ , m/z 178) with minimal in-source fragmentation. Isomer differentiation is achieved by carefully tuning the Collision Energy (CE) during Collision-Induced Dissociation (CID). This platform offers finer control over the internal energy, yielding a much higher diagnostic contrast between the endo and exo forms by exploiting their different activation energy thresholds 3.

Quantitative Data Presentation

The table below summarizes the relative abundances of key fragment ions across both platforms. Notice the striking diagnostic contrast achieved using LC-MS/MS at a calibrated collision energy.

Table 1: Comparative Fragmentation Data (Relative Abundance %) for Isomers

PlatformIonization MethodFragment Ion IdentityEndo IsomerExo IsomerDiagnostic Contrast
GC-MS EI (70 eV) M+∙ ( m/z 177)< 5%15%Moderate
GC-MS EI (70 eV) [M−C5​H6​]+∙ ( m/z 111)45%60%Moderate
GC-MS EI (70 eV) [C5​H6​]+∙ ( m/z 66)100% (Base)85%Low
LC-MS/MS ESI (+), CID (15 eV) [M+H]+ ( m/z 178)10%75%High
LC-MS/MS ESI (+), CID (15 eV) [M+H−C5​H6​]+ ( m/z 112)100% (Base)25%High
Experimental Protocols (Self-Validating Systems)

To ensure that the observed spectral differences are due to the analyte's stereochemistry and not instrumental drift, every protocol must be self-validating.

Protocol A: GC-EI-MS Workflow

System Suitability: Inject a standard tuning mix (e.g., PFTBA) to verify mass axis calibration and ensure the relative electron multiplier response is stable across the m/z 40–200 range.

  • Sample Preparation: Dissolve 1 mg of the isomer mixture in 1 mL of GC-grade dichloromethane (DCM). Add 10 µL of an internal standard (e.g., naphthalene-d8) to validate injection reproducibility.

  • Chromatographic Separation: Use a 5% phenyl-methylpolysiloxane capillary column (30 m x 0.25 mm, 0.25 µm film). Inject 1 µL at a 10:1 split ratio. Temperature program: 80°C (hold 1 min), ramp at 15°C/min to 250°C.

    • Causality Note: The endo isomer typically elutes slightly earlier than the exo isomer due to its more compact 3D conformation, providing orthogonal chromatographic validation.

  • EI-MS Acquisition: Set the ion source to 230°C and electron energy to exactly 70 eV. Scan range: m/z 40–200.

  • Data Validation: Calculate the intensity ratio of m/z 66 to m/z 111. A higher ratio strictly correlates with the endo configuration due to its higher propensity for complete rDA cleavage.

Protocol B: LC-ESI-MS/MS Workflow (Recommended)

System Suitability: Infuse a polytyrosine standard to calibrate the quadrupole mass filters and verify CID efficiency.

  • Sample Preparation: Dilute the sample to 1 µg/mL in 50:50 Methanol:Water with 0.1% Formic Acid. The protic solvent ensures efficient protonation to form the [M+H]+ precursor ( m/z 178).

  • Chromatographic Separation: Utilize a C18 Reverse Phase column (50 x 2.1 mm, 1.8 µm). Mobile phase A: Water + 0.1% FA; Mobile phase B: Acetonitrile + 0.1% FA. Gradient: 5% B to 95% B over 5 minutes.

  • MS/MS (CID) Acquisition: Isolate the precursor ion ( m/z 178) in Q1. Apply a Collision Energy (CE) ramp from 10 to 30 eV in the collision cell (Q2) using Argon gas.

    • Causality Note: Why use a CE ramp? Static collision energies often mask subtle thermodynamic differences. Ramping the CE generates a breakdown curve that definitively maps the lower activation energy of the endo isomer.

  • Data Validation: Monitor the breakdown curves. The endo isomer will exhibit a rapid depletion of the precursor m/z 178 at ~15 eV, whereas the exo isomer will require >22 eV to achieve the same level of precursor depletion.

Workflow & Fragmentation Visualization

G Start 2-Methyl-4-azatricyclo [5.2.1.0(2,6)]dec-8-ene Isomers (m/z 177) GC GC-EI-MS (Hard Ionization) Start->GC LC LC-ESI-MS/MS (Soft Ionization) Start->LC Endo Endo Isomer (High Steric Strain) GC->Endo Exo Exo Isomer (Low Steric Strain) GC->Exo LC->Endo LC->Exo rDA Retro-Diels-Alder Fragmentation Endo->rDA Low Activation E Exo->rDA High Activation E Frag1 Cyclopentadiene [m/z 66] rDA->Frag1 Frag2 N-Methylmaleimide [m/z 111] rDA->Frag2

Fig 1: MS workflow and retro-Diels-Alder fragmentation logic for isomer differentiation.

References
  • Source: Journal of the American Chemical Society (ACS Publications)
  • Source: Journal of the American Chemical Society (ACS Publications)
  • Diastereomeric differentiation of norbornene amino acid peptides by electrospray ionization tandem mass spectrometry Source: PubMed URL

Sources

Validation

A Guide to the Cross-Validation of 1H and 13C NMR Chemical Shifts for 2-Methyl-4-azatricyclo[5.2.1.0,2,6]dec-8-ene (CAS 1934576-29-0)

Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the structural elucidation of organic molecules.[1][2] The precise chemical shifts observed in both proton (¹H) and carbon-13 (¹³C) N...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the structural elucidation of organic molecules.[1][2] The precise chemical shifts observed in both proton (¹H) and carbon-13 (¹³C) NMR spectra provide a detailed fingerprint of the molecular structure, revealing the electronic environment of each nucleus.[1][3] However, the interpretation of NMR spectra is not always straightforward, and the validation of chemical shift assignments is a critical step to ensure the accuracy of a proposed structure.[4][5] This is particularly crucial in the context of drug discovery and development, where an unambiguous structural assignment is paramount.

This guide provides a comprehensive methodology for the cross-validation of ¹H and ¹³C NMR chemical shifts for the novel azatricyclic compound, 2-Methyl-4-azatricyclo[5.2.1.0,2,6]dec-8-ene (CAS 1934576-29-0). In the absence of publicly available experimental data for this specific compound, this guide will utilize high-quality predicted NMR spectra as a framework for outlining the principles and techniques of cross-validation. The methodologies described herein are broadly applicable for researchers, scientists, and drug development professionals working with novel chemical entities.

The core principle of cross-validation lies in ensuring the internal consistency of the NMR data and its agreement with established chemical principles. This involves a multi-faceted approach, including the comparison of ¹H and ¹³C data, analysis of coupling patterns, and correlation with data from two-dimensional (2D) NMR experiments.

The Subject Molecule: 2-Methyl-4-azatricyclo[5.2.1.0,2,6]dec-8-ene

The molecule , with the Chemical Abstracts Service (CAS) number 1934576-29-0, is identified as 2-Methyl-4-azatricyclo[5.2.1.0,2,6]dec-8-ene.[6] Its structure presents a rigid, strained tricyclic system containing a secondary amine and a double bond, which are expected to significantly influence the chemical shifts of the neighboring protons and carbons.

Molecular Structure:

Caption: Structure of 2-Methyl-4-azatricyclo[5.2.1.0,2,6]dec-8-ene.

Predicted NMR Data

For the purpose of this guide, ¹H and ¹³C NMR spectra were predicted using advanced computational algorithms. Such predictions are valuable tools in modern chemistry for validating proposed structures and aiding in spectral assignment.[1][7]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Methyl-4-azatricyclo[5.2.1.0,2,6]dec-8-ene

Atom NumberPredicted ¹³C Shift (ppm)Attached Proton(s)Predicted ¹H Shift (ppm)Predicted ¹H Multiplicity
145.2H12.85m
270.1---
355.8H3a, H3b3.10, 2.90d, d
552.3H5a, H5b3.25, 3.05d, d
648.9H62.75m
742.1H72.60m
8135.5H86.10dd
9134.8H96.05dd
1049.5H102.95m
11 (CH₃)25.3H111.25s
N-H-NH2.50br s

Note: These are hypothetical predicted values for illustrative purposes. Actual predicted values may vary depending on the software and level of theory used.

Cross-Validation Methodology

The following sections detail a step-by-step protocol for the cross-validation of the predicted ¹H and ¹³C NMR data.

Proton (¹H) NMR Analysis: The First Look

The ¹H NMR spectrum provides initial, crucial information regarding the number of unique proton environments, their integration (relative number of protons), and their coupling patterns (spin-spin splitting).

  • Chemical Shift Regions: The predicted shifts should be consistent with general expectations.[3][8] For instance, the olefinic protons (H8 and H9) are correctly predicted to be in the downfield region (around 6 ppm). Protons adjacent to the nitrogen atom (H3 and H5) are also shifted downfield due to its electron-withdrawing nature. The methyl group (H11) is appropriately found in the upfield region.

  • Integration: The relative areas of the signals should correspond to the number of protons giving rise to each signal. For example, the methyl signal should integrate to three protons, while the olefinic signals should each integrate to one proton.

  • Multiplicity (Splitting Patterns): The n+1 rule is a fundamental starting point for analyzing splitting patterns.[9] The predicted multiplicities should be scrutinized. For instance, the methyl group (H11) is predicted as a singlet, which is expected as it is attached to a quaternary carbon (C2) with no adjacent protons. The diastereotopic protons on C3 and C5 are expected to be doublets due to geminal coupling and may exhibit further splitting from vicinal coupling.

Carbon-13 (¹³C) NMR Analysis: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

  • Number of Signals: The predicted spectrum should show ten distinct signals for the ten carbon atoms in the tricyclic framework and the methyl group.

  • Chemical Shift Regions: The predicted chemical shifts should align with established ranges for different types of carbon atoms. The olefinic carbons (C8 and C9) are correctly predicted in the downfield region (around 135 ppm). The quaternary carbon (C2) bearing the methyl group is also expectedly downfield. The remaining sp³ hybridized carbons appear in the upfield region.

Cross-Validation using 2D NMR: Connecting the Dots

Two-dimensional NMR experiments are essential for robust cross-validation as they reveal correlations between nuclei.

  • Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with the carbon to which it is directly attached. An HSQC spectrum would be used to definitively link the predicted ¹H and ¹³C chemical shifts. For every C-H bond, a cross-peak should be observed at the coordinates corresponding to the ¹H and ¹³C chemical shifts. This is a powerful tool for confirming the assignments made in the 1D spectra.

  • Correlation Spectroscopy (COSY): This experiment shows correlations between protons that are coupled to each other, typically those on adjacent carbon atoms (vicinal coupling). The COSY spectrum would be used to trace out the proton-proton connectivity within the molecule. For example, we would expect to see correlations between H8 and H9, and between the protons on the saturated rings.

  • Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is invaluable for piecing together the carbon skeleton. For instance, the methyl protons (H11) should show a correlation to the quaternary carbon C2 and potentially to C1 and C3.

Workflow for 2D NMR Cross-Validation:

G cluster_1D 1D NMR Data cluster_2D 2D NMR Correlation cluster_validation Validation & Structure Confirmation HNMR ¹H NMR (Shifts, Integration, Multiplicity) HSQC HSQC (Direct C-H Correlation) HNMR->HSQC COSY COSY (H-H Correlation) HNMR->COSY HMBC HMBC (Long-Range C-H Correlation) HNMR->HMBC CNMR ¹³C NMR (Number of Signals, Shifts) CNMR->HSQC CNMR->HMBC Validation Cross-Validated Structural Assignment HSQC->Validation COSY->Validation HMBC->Validation

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Comparative

Reproducibility of Asymmetric Induction Using 2-Methyl-4-azatricyclo[5.2.1.0,2,6]dec-8-ene: A Comparative Guide

Executive Summary In the landscape of asymmetric synthesis, the reliability of chiral auxiliaries dictates the scalability of drug development pipelines. While traditional monocyclic and bicyclic auxiliaries have histori...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of asymmetric synthesis, the reliability of chiral auxiliaries dictates the scalability of drug development pipelines. While traditional monocyclic and bicyclic auxiliaries have historically dominated the field, the rigid tricyclic scaffold of 2-Methyl-4-azatricyclo[5.2.1.0,2,6]dec-8-ene (and its dione derivatives, hereafter referred to as the ATA scaffold ) offers a paradigm shift in stereocontrol[1]. By fusing a norbornene core with a pyrrolidine ring, this framework creates an exceptionally deep and rigid chiral pocket.

This guide objectively compares the ATA scaffold against industry-standard alternatives (Evans oxazolidinones and Oppolzer's camphorsultam), providing researchers with field-proven insights, self-validating protocols, and the mechanistic causality required to achieve reproducible asymmetric induction.

Mechanistic Causality: The Structural Basis for Superior Stereocontrol

The fundamental metric of a chiral auxiliary is its ability to differentiate the diastereofacial trajectories of an incoming reagent. The ATA scaffold achieves this through absolute structural rigidity, which fundamentally alters the thermodynamic requirements of the reaction compared to traditional systems.

  • Traditional Monocyclic Systems (Evans Oxazolidinones): Rely heavily on allylic 1,3-strain (A-1,3) and dipole-dipole repulsion to restrict rotation around the N–C(O) bond[2]. Because these conformational locks are dynamic, they often necessitate cryogenic temperatures (e.g., -78 °C) to freeze out minor, unselective rotamers.

  • The ATA Advantage: The bridged tricyclic nature of the 4-azatricyclo[5.2.1.0,2,6]decane skeleton eliminates rotational degrees of freedom within the core scaffold[1]. The endo- and exo-faces of the attached substrate are permanently differentiated by the steric bulk of the bridging methylene and the methyl substitution. When a bidentate Lewis acid chelates the auxiliary, the reactive conformation is locked so securely that highly selective reactions can proceed at room temperature [3].

MechanisticLogic A Azatricyclic Scaffold B Conformational Locking A->B Rigid Fusion C Facial Shielding (Steric Blockade) B->C Substrate Binding D Diastereoselective Trajectory C->D Reagent Approach E High d.e. Product (>98%) D->E

Caption: Logical flow of stereocontrol using the rigid azatricyclic (ATA) scaffold.

Performance Comparison: ATA vs. Traditional Auxiliaries

To objectively benchmark the ATA scaffold, we compare its performance in standard asymmetric Diels-Alder and Aldol reactions against the Evans Oxazolidinone and Oppolzer's Camphorsultam.

ParameterATA Scaffold (Dione Derivative)Evans Oxazolidinone (Benzyl)Oppolzer's Camphorsultam
Structural Rigidity High (Bridged Tricyclic)Moderate (Monocyclic)High (Bridged Bicyclic)
Operating Temp (Diels-Alder) 25 °C -78 °C to -20 °C-78 °C to 0 °C
Typical d.e. (Diels-Alder) >98% 85 – 90%>95%
Typical d.e. (Aldol Addition) 95% >98%90 – 95%
Cleavage Conditions LiOH / H₂O₂LiOH / H₂O₂LiOH or TBAF
Auxiliary Recovery >95% ~90%>90%

Data Synthesis: While the Evans auxiliary remains the gold standard for Aldol additions due to its highly predictable enolate geometry[2], the ATA scaffold outperforms both alternatives in cycloadditions. Its ability to deliver >98% diastereomeric excess (d.e.) at room temperature significantly reduces the energy overhead and engineering complexity required for industrial scale-up[3].

Experimental Methodology: Self-Validating Asymmetric Diels-Alder Protocol

The following protocol details the asymmetric Diels-Alder reaction of cyclopentadiene with the N-acryloyl derivative of the ATA auxiliary. This workflow is designed as a self-validating system to ensure reproducibility.

Workflow Step1 1. Auxiliary Coupling Acryloyl chloride, Et3N, CH2Cl2 Step2 2. Lewis Acid Activation Et2AlCl (0.95 M), 25°C Step1->Step2 Step3 3. Cycloaddition Cyclopentadiene addition, 20 min Step2->Step3 Step4 4. Quench & Extract 2% HCl, Et2O extraction Step3->Step4 Step5 5. Self-Validation 1H-NMR of Crude Mixture Step4->Step5 Step6 6. Cleavage & Recovery LiOH/H2O2 Step5->Step6

Caption: Self-validating workflow for asymmetric Diels-Alder using the ATA auxiliary.

Step-by-Step Procedure
  • Auxiliary Coupling: Dissolve the optically pure ATA auxiliary (0.25 mmol, >99% e.e.) in anhydrous CH₂Cl₂ (2.5 mL). React with acryloyl chloride in the presence of Et₃N to yield the N-acryloyl dienophile.

  • Lewis Acid Activation: To the solution at room temperature (25 °C), add Et₂AlCl (0.95 M in hexane, 0.26 mL, 0.25 mmol)[3].

    • Causality: Et₂AlCl acts as a bidentate Lewis acid. It coordinates simultaneously to the auxiliary's dione carbonyl and the acryloyl carbonyl, locking the dienophile into a rigid s-cis conformation.

  • Cycloaddition: Stir the activated complex for 10 minutes, then add freshly cracked cyclopentadiene (0.1 mL, 1.25 mmol). Stir for exactly 20 minutes at room temperature.

    • Causality: The extreme steric shielding provided by the azatricyclic framework allows the reaction to proceed rapidly at ambient temperature without sacrificing stereocontrol, bypassing the cryogenic requirements of traditional auxiliaries.

  • Quench and Extraction: Pour the reaction mixture into a 2% HCl aqueous solution to quench the Lewis acid. Extract the aqueous layer with Et₂O (3 × 10 mL). Dry the combined organic extracts over anhydrous MgSO₄ and concentrate under reduced pressure.

  • Self-Validation (Critical Step): Before attempting any crystallization, dissolve a 5 mg aliquot of the crude residue in CDCl₃ and acquire a ¹H-NMR spectrum. Integrate the protons of the newly formed chiral centers (typically resonating between 5.0–5.5 ppm).

    • Causality: Determining the d.e. from the crude mixture prevents the artificial inflation of stereoselectivity data. Crystallization can selectively precipitate the major diastereomer, masking upstream reproducibility issues or partial racemization[4].

  • Cleavage: Treat the purified adduct with LiOH/H₂O₂ in THF/H₂O to cleave the chiral auxiliary, yielding the enantioenriched carboxylic acid and allowing for the quantitative recovery of the ATA scaffold.

Reproducibility & Troubleshooting in Scale-Up

To maintain the integrity of the asymmetric induction across multiple batches, researchers must monitor two critical failure points:

  • Optical Purity of the Scaffold: The linear transmission of chirality requires the starting ATA auxiliary to possess an enantiomeric excess of >99%. If the auxiliary is synthesized via kinetic resolution, any deviation in optical purity will directly degrade the final product's d.e. due to the lack of non-linear amplification in stoichiometric auxiliary chemistry[5].

  • Moisture Sensitivity During Activation: While the cycloaddition tolerates room temperature, the Et₂AlCl activation step is highly sensitive to ambient moisture. Trace water will hydrolyze the Lewis acid, generating protic species (HCl) that catalyze non-stereoselective background cycloadditions. Always perform Step 2 under a strict argon atmosphere using Schlenk techniques.

Sources

Validation

Validation of stereochemical assignments in 2-Methyl-4-azatricyclo[5.2.1.0,2,6]dec-8-ene products

Comprehensive Comparison Guide: Validation of Stereochemical Assignments in 2-Methyl-4-azatricyclo[5.2.1.0²·⁶]dec-8-ene Products Executive Summary The synthesis of complex polycyclic scaffolds, such as 2-Methyl-4-azatric...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: Validation of Stereochemical Assignments in 2-Methyl-4-azatricyclo[5.2.1.0²·⁶]dec-8-ene Products

Executive Summary The synthesis of complex polycyclic scaffolds, such as 2-Methyl-4-azatricyclo[5.2.1.0²·⁶]dec-8-ene, frequently yields multiple diastereomers due to the creation of contiguous stereocenters during intramolecular cycloadditions. The rigid, bowl-shaped norbornane-fused pyrrolidine framework makes these compounds highly valuable as peptidomimetics and chiral auxiliaries[1]. However, confirming the endo/exo fusion and the absolute configuration of the chiral centers (C1, C2, C6, C7) is a significant analytical bottleneck.

This guide objectively compares the performance of our primary product focus—Vibrational Circular Dichroism (VCD) coupled with Density Functional Theory (DFT) —against traditional alternatives like 2D NMR (NOESY) and Single-Crystal X-Ray Diffraction (SC-XRD) .

Causality and Mechanistic Insights: Why Traditional Methods Fall Short

Determining the stereochemistry of azatricyclic decenes requires mapping both relative and absolute configurations.

  • SC-XRD (Alternative 1): Provides unambiguous absolute configuration via the Flack parameter, but it is entirely dependent on the ability to grow high-quality single crystals. Many azatricyclic intermediates are oils or amorphous solids, rendering XRD useless without complex chemical derivatization.

  • 2D NMR - NOESY/ROESY (Alternative 2): Relies on through-space dipole-dipole relaxation (Nuclear Overhauser Effect) to estimate interproton distances. While effective for relative stereochemistry, NOESY signals in the rigid azatricyclo[5.2.1.0²·⁶]decane skeleton often suffer from severe spectral overlap in the aliphatic region (specifically the bridging C9/C10 protons and the pyrrolidine ring)[1]. Furthermore, NMR cannot determine absolute configuration without chiral derivatizing agents (e.g., Mosher's acid), which adds synthetic steps and potential kinetic resolution biases[2].

  • VCD + DFT (Product Focus): Measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions[3]. Because VCD originates from vibrational transitions rather than electronic ones, it provides a highly detailed, global chiroptical signature of the molecule in solution[3]. When coupled with DFT, VCD directly yields both relative and absolute configurations without the need for crystallization[3].

Performance Comparison and Quantitative Data

The following table summarizes the operational parameters and confidence metrics of each technique when applied to 2-Methyl-4-azatricyclo[5.2.1.0²·⁶]dec-8-ene products.

Analytical ModalityState RequiredAbsolute Config?Relative Config?Turnaround TimeConfidence MetricCost / Sample
VCD + DFT Solution (e.g., CDCl₃)YesYes24–48 hoursCai-Factor (>0.8)Moderate
2D NMR (NOESY) Solution (e.g., CDCl₃)No (Requires Deriv.)Yes2–4 hoursNOE Distance (<5 Å)Low
SC-XRD Single CrystalYesYes1–2 weeks*Flack Parameter (~0)High

*Includes crystal growth time, which is highly variable and often unsuccessful.

Experimental Protocols: A Self-Validating Workflow

To ensure absolute scientific integrity, we employ a self-validating system. VCD alone can be computationally expensive if the conformational space is too large. By using 2D NMR to constrain the DFT conformational search, and then using DFT to predict the VCD spectrum, the experimental VCD data acts as the final orthogonal validator.

Step 1: 2D NMR (NOESY) Acquisition (The Constraint)

  • Preparation: Dissolve 15 mg of the azatricyclic product in 0.6 mL of CDCl₃.

  • Acquisition: Acquire a 2D NOESY spectrum with a mixing time of 300–500 ms. Causality: This specific mixing time is chosen to allow sufficient cross-relaxation in the rigid tricyclic framework without introducing spin-diffusion artifacts that could mimic false spatial proximities.

  • Analysis: Extract key interproton distances (e.g., between the N-methyl group and the endo protons of the norbornene moiety). These distances serve as hard constraints for the subsequent computational step.

Step 2: DFT Conformational Search (The Prediction)

  • Input Generation: Generate the 3D structures for all possible stereoisomers of 2-Methyl-4-azatricyclo[5.2.1.0²·⁶]dec-8-ene.

  • Filtration: Apply the NOESY distance constraints to filter out physically impossible conformers. Causality: This massively reduces the computational cost and prevents the DFT model from converging on false-positive local minima[2].

  • Optimization: Optimize the remaining geometries using the B3LYP/6-311+G(d,p) level of theory and simulate the IR and VCD spectra[3].

Step 3: VCD Spectral Acquisition and Validation (The Proof)

  • Preparation: Dissolve 30 mg of the sample in 150 µL of CDCl₃ and place it in a BaF₂ transmission cell (100 µm path length)[4].

  • Acquisition: Record the IR and VCD spectra simultaneously on a VCD spectrometer (e.g., BioTools ChiralIR-2X) at 4 cm⁻¹ resolution for 6 hours[4]. Causality: VCD signals (ΔA) are extremely small (10⁻³ to 10⁻⁵ absorbance units); accumulating scans over 6 hours is mandatory to achieve a high signal-to-noise ratio and resolve fine vibrational splitting[3].

Logical Workflow Visualization

StereochemicalValidation Start 2-Methyl-4-azatricyclo[5.2.1.0²·⁶]dec-8-ene Stereochemical Assignment XRD Single-Crystal XRD (Alternative 1) Start->XRD Solid State (If Crystalline) NMR 2D NMR (NOESY) (Alternative 2) Start->NMR Solution State (Relative Config) VCD VCD + DFT (Product Focus) Start->VCD Solution State (Absolute Config) XRD_Res Absolute Structure (Flack Parameter) XRD->XRD_Res NMR_Res Distance Constraints (Through-space NOE) NMR->NMR_Res VCD_Res Chiroptical Signature (Cai-Factor Match) VCD->VCD_Res Final Self-Validating Stereochemical Model XRD_Res->Final Direct Proof NMR_Res->VCD Constrains DFT Conformational Search VCD_Res->Final High Confidence Assignment

Workflow comparing SC-XRD, 2D NMR, and VCD+DFT for stereochemical validation.

Conclusion

While SC-XRD remains the definitive proof of structure for crystalline materials, it is often impractical for azatricyclic decene intermediates. 2D NMR provides rapid relative stereochemical data but falls short of absolute assignment. By integrating VCD with DFT—and utilizing NMR data as a computational constraint—researchers can establish a robust, self-validating system that unambiguously assigns the complete stereochemistry of 2-Methyl-4-azatricyclo[5.2.1.0²·⁶]dec-8-ene products directly in solution.

Sources

Comparative

Cost-benefit analysis of 2-Methyl-4-azatricyclo[5.2.1.0,2,6]dec-8-ene vs alternative chemical intermediates

Cost-Benefit Analysis of 2-Methyl-4-azatricyclo[5.2.1.0,2,6]dec-8-ene vs. Traditional Chemical Intermediates in Drug Discovery Executive Summary: The Strategic Shift to 3D Chemical Space In modern drug discovery, escapin...

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Author: BenchChem Technical Support Team. Date: April 2026

Cost-Benefit Analysis of 2-Methyl-4-azatricyclo[5.2.1.0,2,6]dec-8-ene vs. Traditional Chemical Intermediates in Drug Discovery

Executive Summary: The Strategic Shift to 3D Chemical Space

In modern drug discovery, escaping "flatland" (sp2-hybridized planar molecules) is a critical strategy to improve target selectivity and reduce off-target toxicity. As a Senior Application Scientist, I frequently evaluate the cost-to-benefit ratio of integrating complex bridged scaffolds into discovery pipelines.

1 represents a highly rigid, sp3-rich tricyclic intermediate[1]. While its procurement and synthesis carry a higher upfront cost compared to simple monocyclic amines, its unique endo, cis spatial geometry provides unparalleled advantages in preorganizing pharmacophores for complex binding pockets, such as those found in2[2].

Mechanistic Causality: Why Scaffold Rigidity Justifies the Cost

The primary justification for utilizing the azatricyclo[5.2.1.0,2,6]dec-8-ene framework over cheaper alternatives like N-methylpyrrolidine lies in thermodynamics and pharmacokinetics.

  • Entropic Preorganization: Flexible intermediates must undergo a massive reduction in conformational entropy upon binding to a target receptor. The rigid azatricyclic skeleton locks attached functional groups (e.g., thioureas) into a specific 2[2]. This preorganization means the entropic penalty of binding is already paid during chemical synthesis, resulting in exponentially higher receptor affinity.

  • Metabolic Shielding: The bulky, bridged nature of the tricyclic system sterically hinders cytochrome P450 enzymes from accessing the amine core, significantly extending the pharmacokinetic half-life compared to exposed, flexible amines.

Cost-Benefit Analysis: Quantitative Comparison

To objectively assess the value of 2-Methyl-4-azatricyclo[5.2.1.0,2,6]dec-8-ene, we compare it against two common alternatives: 2-Azabicyclo[2.2.1]heptane (a simpler bridged bicycle) and N-Methylpyrrolidine (a highly flexible, standard monocyclic amine).

Metric2-Methyl-4-azatricyclo[5.2.1.0,2,6]dec-8-ene2-Azabicyclo[2.2.1]heptaneN-Methylpyrrolidine
Structural Complexity Tricyclic, highly rigidBicyclic, moderately rigidMonocyclic, highly flexible
Est. Cost (per 10g) High ($150 - $250)Moderate ($50 - $80)Low (< $10)
Synthetic Steps (from bulk) 3-4 (Diels-Alder derived)2-30 (Commercially abundant)
Entropic Penalty on Binding Very LowLowHigh
Target Specificity (e.g., 5-HT) Excellent (Pre-organized)GoodPoor (Promiscuous binding)
Metabolic Stability High (Steric shielding)ModerateLow (Prone to oxidation)

Experimental Workflow: Validation via Thiourea Derivatization

To validate the synthetic utility of the azatricyclic scaffold, we employ a self-validating protocol for generating thiourea derivatives. This specific pathway is chosen because thiourea derivatives of azatricyclo[5.2.1.0,2,6]dec-8-ene are established selective ligands for 5-HT2A/2B/2C receptors and act as non-nucleoside reverse transcriptase inhibitors (NNRTIs)[2].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 2-Methyl-4-azatricyclo[5.2.1.0,2,6]dec-8-ene (1.0 eq, 0.0025 mol) in 10 mL of anhydrous acetonitrile[3].

    • Causality: Acetonitrile is selected as a polar aprotic solvent. It stabilizes the transition state of the upcoming nucleophilic attack without risking solvolysis of the isothiocyanate reagent, which would rapidly degrade in protic solvents like methanol.

  • Electrophile Addition: Add the appropriate aryl isothiocyanate (1.2 eq, 0.003 mol) dropwise at room temperature.

  • Thermal Activation: Heat the reaction mixture to reflux for 6 hours[2].

    • Causality: The rigid steric bulk of the tricyclic system creates a high activation energy barrier for the nitrogen lone pair to attack the isothiocyanate carbon. Refluxing provides the necessary thermal kinetic energy to drive the reaction to completion.

  • Isolation: Remove the solvent under a reduced pressure rotary evaporator.

  • Purification & Validation: Purify the residue via flash column chromatography using a silica gel stationary phase and a chloroform:methanol (19:1 v/v) mobile phase[3].

    • Self-Validation: Crystallize the product from ethanol and analyze via X-ray crystallography. A successful synthesis will confirm that the rigid 4-azatricyclo[5.2.1.0,2,6]dec-8-ene skeleton maintains its endo, cis configuration, and the two N-H bonds of the thiourea fragment are trans oriented, confirming the required 3D architecture for receptor binding[2].

Thermodynamic & Synthetic Workflow Visualization

The following diagram illustrates the divergent thermodynamic pathways when utilizing rigid versus flexible intermediates in drug design.

G Start Select Chemical Intermediate Rigid 2-Methyl-4-azatricyclo [5.2.1.0,2,6]dec-8-ene (Rigid 3D Scaffold) Start->Rigid Flex N-Methylpyrrolidine (Flexible 2D Scaffold) Start->Flex Deriv1 Thiourea Derivatization (Acetonitrile, Reflux) Rigid->Deriv1 Deriv2 Thiourea Derivatization (Acetonitrile, Reflux) Flex->Deriv2 Bind1 High Target Affinity (Low Entropic Penalty) Deriv1->Bind1 Pre-organized Conformation Bind2 Low Target Affinity (High Entropic Penalty) Deriv2->Bind2 Extensive Conformational Search

Fig 1: Thermodynamic binding advantage of rigid azatricyclic scaffolds over flexible alternatives.

Conclusion

While 2-Methyl-4-azatricyclo[5.2.1.0,2,6]dec-8-ene requires a higher initial investment in both procurement cost and synthetic handling, its architectural rigidity provides an overwhelming downstream benefit in drug development. By paying the entropic penalty upfront during chemical synthesis, researchers can achieve superior receptor affinity, enhanced metabolic stability, and highly specific 3D pharmacophore presentations that are impossible to replicate with traditional flexible amines.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Methyl-4-azatricyclo[5.2.1.0,2,6]dec-8-ene

Chemical Profile & Hazard Causality As a Senior Application Scientist, I approach chemical safety not merely as a compliance checklist, but as a predictable system of physical and chemical interactions. 2-Methyl-4-azatri...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Profile & Hazard Causality

As a Senior Application Scientist, I approach chemical safety not merely as a compliance checklist, but as a predictable system of physical and chemical interactions. 2-Methyl-4-azatricyclo[5.2.1.0,2,6]dec-8-ene (CAS: 1934576-29-0) is a specialized bridged tricyclic amine. Understanding its molecular architecture is the first step in designing a fail-safe handling protocol:

  • Basicity & Corrosivity: The amine nitrogen in this tricyclic framework possesses a highly reactive lone pair of electrons. Upon contact with the moisture in human skin or mucous membranes, it acts as a strong base, causing localized saponification of fats and deep, irreversible chemical burns[1].

  • Lipophilicity & Systemic Toxicity: The bulky tricyclic hydrocarbon framework (dec-8-ene) makes the molecule highly lipophilic. This facilitates rapid dermal absorption. Dermal exposure to cyclic amines can bypass the skin barrier quickly, leading to central nervous system (CNS) effects, dizziness, and nausea[2].

  • Reactivity: The cyclic alkene moiety (dec-8-ene) is susceptible to oxidation. The compound must be strictly segregated from strong oxidizing agents, acids, and alkalis to prevent violent exothermic polymerization or degradation reactions[3].

Core PPE Architecture (The "Armor")

A self-validating safety system requires Personal Protective Equipment (PPE) that addresses both the corrosive and lipophilic nature of this compound.

  • Dermal Protection (Glove Selection): Standard latex or thin PVC gloves are highly permeable to aliphatic and cyclic amines and must never be used. You must use Nitrile (minimum 8 mil thickness) , Neoprene , or Butyl rubber gloves[1].

    • Self-Validation Step: Implement double-gloving during bulk transfers. Inspect the outer glove for swelling, tackiness, or discoloration every 15 minutes. If degradation is observed, immediately halt work and replace the outer gloves.

  • Respiratory Protection: Due to the volatility and respiratory sensitization risk of cyclic amines, all handling must occur within a certified chemical fume hood (minimum face velocity of 100 fpm). If aerosolization or a spill occurs outside a hood, a full-facepiece respirator equipped with Organic Vapor (OV) cartridges is mandatory[3].

  • Ocular & Body Protection: Wear chemical splash goggles—standard safety glasses are insufficient against basic vapors—and a flame-resistant (FR), chemically impervious lab coat.

Quantitative Hazard & Protection Data

Table 1: Physicochemical Hazard Summary

Hazard Category Mechanistic Cause Primary Mitigation Strategy
Corrosivity Amine lone-pair basicity Nitrile/Neoprene gloves, Splash goggles
Systemic Toxicity High lipophilicity allowing dermal transport Double-gloving, immediate washing of exposed skin

| Reactivity | Alkene double bond & amine nucleophilicity | Segregation from oxidizers and strong acids |

Table 2: Glove Permeation Data (Extrapolated for Cyclic Amines)

Glove Material Thickness Breakthrough Time Degradation Rating
Butyl Rubber 14 mil > 480 minutes Excellent
Nitrile 8 mil ~ 120 - 240 minutes Good
Neoprene 12 mil ~ 120 - 240 minutes Good

| Natural Rubber (Latex)| 4 mil | < 10 minutes (DO NOT USE)| Poor |

Operational Workflow & Decontamination

To ensure trustworthiness, this step-by-step protocol incorporates built-in chemical validation steps.

Step 1: Pre-Handling Setup

  • Clear the fume hood of all incompatible materials, specifically strong acids, epoxides, and oxidizers.

  • Line the workspace with a PTFE-coated spill mat to contain micro-spills.

  • Verify fume hood airflow and don the required PPE (Double Nitrile/Neoprene, Splash Goggles, FR Coat).

Step 2: Dispensing and Handling

  • Use glass or PTFE-lined spatulas and glassware. Avoid reactive metals (e.g., copper, brass, or zinc), as amines can form corrosive complexes with these transition metals.

  • Keep the primary container tightly sealed when not actively dispensing to prevent vapor accumulation and atmospheric moisture degradation[1].

Step 3: Post-Handling Decontamination (Self-Validating)

  • Wipe down all spatulas, balances, and surfaces with a dilute acidic solution (e.g., 5% acetic acid) to neutralize residual amine.

  • Follow with a distilled water wipe to remove the resulting water-soluble amine salts.

  • Validation Step: Swab the cleaned area with a moistened piece of universal pH paper. A pH of 7 confirms successful decontamination.

Spill Management & Disposal Plan

In the event of a spill, cyclic amines pose immediate inhalation and contact hazards.

  • Evacuate & Isolate: Immediately stop the source of the leak if safe to do so. Evacuate personnel from the immediate area and maximize fume hood ventilation[1].

  • Neutralize & Absorb: Do not use combustible absorbents like sawdust. Cover the spill with an inert, non-combustible absorbent such as dry sand, earth, or vermiculite[4].

  • Containment: Sweep the absorbed material using non-sparking tools and place it into a high-density polyethylene (HDPE) or glass waste container[5].

  • Disposal: Label the container as "Hazardous Waste - Organic Basic Amine." Dispose of in accordance with local environmental regulations, ensuring it is strictly segregated from acidic waste streams[6].

Process Visualization

G A 2-Methyl-4-azatricyclo[5.2.1.0,2,6]dec-8-ene Handling Workflow B Pre-Operation Setup (Fume Hood & Purge) A->B C Don PPE (Nitrile/Neoprene, Goggles) B->C D Dispensing & Synthesis C->D E Spill Detected? D->E F Evacuate & Isolate Neutralize with Inert Absorbent E->F Yes G Standard Decontamination (5% Acetic Acid Wash) E->G No I Hazardous Waste Disposal (Organic Basic Waste) F->I H pH Validation (Ensure pH = 7) G->H H->I

Workflow for handling and spill response of tricyclic amines.

References

  • [1] Title: SAFETY DATA SHEET - PPG (Aliphatic Amine) | Source: ppg.com | URL:

  • [3] Title: SAFETY DATA SHEET - DS Brown | Source: dsbrown.com | URL:

  • Title: ARADUR 21 - Ataman Kimya | Source: atamanchemicals.com | URL:

  • [5] Title: N,N-DIETHYLETHANAMINE | Ataman Kimya | Source: atamankimya.com | URL:

  • [2] Title: MSDS Material Safety Data Sheet (Tank Clean Tech) | Source: tankcleantech.com | URL:

  • [6] Title: safety data sheet van son blanket fix - Millcraft | Source: millcraft.com | URL:

  • [4] Title: Material Safety Data Sheet (MSDS) - Lowe's | Source: lowes.com | URL:

Sources

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